Dinitropyrene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
78432-19-6 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,2-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(21)22/h1-8H |
InChI Key |
PEOXEBCFEGFKKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2 |
Other CAS No. |
78432-19-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dinitropyrene Isomers and Their Chemical Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological characteristics of dinitropyrene (DNP) isomers, with a primary focus on the 1,3-, 1,6-, and 1,8-isomers. Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are environmental contaminants, notably found in diesel exhaust and airborne particulate matter. Their potent mutagenicity and carcinogenicity make them a significant area of study in toxicology and drug development.
Chemical Structure and Identification
The chemical structure of pyrene (B120774) allows for the formation of several dinitro-isomers. The positions of the nitro groups on the pyrene backbone significantly influence the isomer's chemical and biological properties. The most commonly studied isomers are 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389).
Below are the chemical structures and identification details for these key isomers.
Table 1: Chemical Identification of this compound Isomers
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3-Dinitropyrene | 1,3-dinitropyrene | 75321-20-9 | C₁₆H₈N₂O₄ | 292.25 |
| 1,6-Dinitropyrene | 1,6-dinitropyrene | 42397-64-8 | C₁₆H₈N₂O₄ | 292.25 |
| 1,8-Dinitropyrene | 1,8-dinitropyrene | 42397-65-9 | C₁₆H₈N₂O₄ | 292.25 |
Physicochemical Properties
The physicochemical properties of this compound isomers are crucial for understanding their environmental fate, transport, and bioavailability. The high melting points and low vapor pressures are characteristic of polycyclic aromatic compounds. Solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) is important for their use in in vitro experimental settings.
Table 2: Physicochemical Properties of this compound Isomers
| Property | 1,3-Dinitropyrene | 1,6-Dinitropyrene | 1,8-Dinitropyrene |
| Melting Point (°C) | 275[1] | >300[2][3] | >300[4] |
| Boiling Point (°C) | 434.19 (estimated)[1] | N/A | N/A |
| Density (g/cm³) | 1.2855 (estimated)[1] | N/A | N/A |
| Vapor Pressure (mm Hg at 25°C) | N/A | 9.1 x 10⁻¹⁰ (estimated)[2] | 9.1 x 10⁻¹⁰ (estimated)[4] |
| Solubility | Soluble in DMSO (2 mg/mL)[5] | Moderately soluble in toluene | Soluble in DMSO (2 mg/mL) |
| logP (Octanol-Water Partition Coefficient) | N/A | N/A | N/A |
Biological Activity and Metabolic Activation
This compound isomers are potent mutagens, and their biological activity is dependent on metabolic activation to electrophilic intermediates that can form covalent adducts with DNA. The primary pathway for this activation is through nitroreduction.
The metabolic activation of dinitropyrenes is a multi-step process. Initially, one of the nitro groups is reduced by cytosolic nitroreductases to a nitroso intermediate. This is followed by further reduction to an N-hydroxy arylamine. This N-hydroxy arylamine can then undergo O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy arylamine. This ultimate carcinogen can then react with DNA, primarily at the C8 position of guanine, to form DNA adducts. These adducts can lead to mutations if not repaired.
Experimental Protocols
Synthesis of this compound Isomers
General Procedure for Nitration of Pyrene:
The synthesis of this compound isomers is typically achieved through the nitration of pyrene. This process often yields a mixture of isomers that require separation.
-
Nitration Reaction: Pyrene is dissolved in a suitable solvent such as acetic anhydride. A nitrating agent, commonly nitric acid or a metal nitrate (B79036) like copper(II) nitrate, is added to the solution. The reaction is typically stirred at a controlled temperature (e.g., 55°C) for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed to remove inorganic byproducts.
-
Separation and Purification: The resulting mixture of this compound isomers is separated using chromatographic techniques. Flash chromatography on a silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of dichloromethane (B109758) in petroleum ether) is a common method for isolating the individual isomers.
-
Characterization: The purity and identity of the isolated isomers are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mutagenicity Assessment: Ames Test
The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds.
Protocol Outline:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for testing nitro-PAHs. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.
-
Exposure: The tester strains are exposed to various concentrations of the this compound isomer (dissolved in a suitable solvent like DMSO) on a minimal glucose agar (B569324) plate. A small amount of histidine is added to allow for a few initial cell divisions, during which mutations can occur.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6][7][8]
DNA Adduct Analysis: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Protocol Outline:
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the this compound isomer.
-
DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5][9][10]
-
Adduct Enrichment: The bulky aromatic adducts are often enriched from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.[5][9]
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5][9][10]
-
Chromatographic Separation: The ³²P-labeled DNA adducts are separated by multidimensional thin-layer chromatography (TLC).[5][9]
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[5][9][10]
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the positions of the nitro groups.
Table 3: Representative ¹³C NMR Chemical Shift Data for 1,6-Dinitropyrene (in DMSO-d₆)
| Carbon Position | Chemical Shift (ppm) |
| C1, C6 | ~147 |
| C2, C7 | ~124 |
| C3, C8 | ~128 |
| C4, C9 | ~129 |
| C5, C10 | ~123 |
| C10a, C10c | ~130 |
| C10b, C3a | ~124 |
| C5a, C8a | ~127 |
Note: Specific chemical shift assignments can vary slightly depending on the solvent and experimental conditions. Data for 1,3- and 1,8-dinitropyrene are less commonly reported in detail.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound isomers. Under electron ionization (EI), the molecular ion (M⁺) is typically observed at m/z 292.
Common Fragmentation Pathways:
The fragmentation of dinitropyrenes under EI-MS is characterized by the sequential loss of nitro groups (NO₂) and other small neutral molecules.
-
Loss of NO₂: A prominent fragment is often observed at m/z 246, corresponding to the loss of one nitro group ([M - NO₂]⁺).
-
Loss of a second NO₂: A subsequent loss of the second nitro group can lead to a fragment at m/z 200 ([M - 2NO₂]⁺).
-
Other Fragments: Other fragments resulting from the cleavage of the pyrene ring system may also be observed.
References
- 1. 1,3-DINITROPYRENE price,buy 1,3-DINITROPYRENE - chemicalbook [chemicalbook.com]
- 2. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,6-DINITROPYRENE | 42397-64-8 [chemicalbook.com]
- 4. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Dinitropyrene: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitropyrene (B1214572) (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its potent mutagenic and carcinogenic properties.[1] Found in diesel exhaust and other combustion products, 1,3-DNP serves as a critical subject for research in toxicology, environmental science, and drug development, particularly in the context of carcinogenesis and the development of targeted therapies. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,3-dinitropyrene, with a focus on experimental methodologies and the elucidation of its mechanisms of action.
Physical and Chemical Properties
1,3-Dinitropyrene is a solid, yellow to dark yellow substance.[2] Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈N₂O₄ | [3] |
| Molecular Weight | 292.24 g/mol | [3] |
| CAS Number | 75321-20-9 | [3] |
| Appearance | Light-brown needles or orange crystalline solid | [3] |
| Melting Point | 274-276 °C | [3] |
| Boiling Point | 434.19 °C (estimated) | [2] |
| Solubility | Moderately soluble in toluene; Soluble in DMSO (2 mg/mL) | [3][4] |
Experimental Protocols
Synthesis and Purification
Synthesis via Nitration of 1-Nitropyrene (B107360):
1,3-Dinitropyrene is synthesized by the nitration of 1-nitropyrene.[5][6][7] While specific industrial synthesis protocols are not publicly detailed, a general laboratory-scale synthesis can be extrapolated from nitration reactions of similar aromatic compounds. A typical procedure would involve the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to a solution of 1-nitropyrene in an appropriate solvent, under controlled temperature conditions to manage the exothermic reaction. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).
Purification by Recrystallization:
Purification of the crude 1,3-dinitropyrene product is typically achieved through recrystallization. The choice of solvent is critical and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Selection: Solubility tests are performed with various solvents to identify a suitable candidate.
-
Dissolution: The crude 1,3-DNP is dissolved in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a common technique for the separation and quantification of 1,3-dinitropyrene.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution is often employed. For instance, a mobile phase of 70% aqueous acetonitrile with sodium monochloroacetate as a buffer has been reported.[8]
-
Detection: UV detection is suitable for quantifying 1,3-DNP. For enhanced sensitivity, fluorescence detection can be used after on-line reduction of the nitro groups to fluorescent amino groups.[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides high sensitivity and specificity for the analysis of 1,3-dinitropyrene.
-
Injection: Programmed temperature vaporization (PTV) injection allows for the introduction of larger sample volumes, enhancing sensitivity.[4]
-
Ionization: Negative Chemical Ionization (NCI) is often preferred over Electron Ionization (EI) as it can increase sensitivity by two orders of magnitude for nitro-PAHs.[4]
-
Derivatization: For improved chromatographic performance and sensitivity, 1,3-DNP can be reduced to 1,3-diaminopyrene (B1590248) and then derivatized, for example, with N-methyl-bis(trifluoroacetamide), before GC-MS analysis.[10]
Biological Properties and Signaling Pathways
1,3-Dinitropyrene is a potent genotoxic agent, and its biological effects are primarily mediated through its metabolic activation to reactive intermediates that can damage DNA and trigger cellular stress responses, including apoptosis.
Metabolic Activation
The primary mechanism of 1,3-DNP's genotoxicity involves the reduction of one of its nitro groups to a reactive N-hydroxy arylamine intermediate.[5] This metabolic activation is a critical step in its carcinogenic activity.
Caption: Metabolic activation of 1,3-dinitropyrene to a DNA-reactive intermediate.
Apoptosis Signaling Pathway
1,3-Dinitropyrene is a potent inducer of apoptosis, or programmed cell death, in various cell types.[11][12] The signaling cascade involves the activation of key stress-responsive pathways, including the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) pathways.
Exposure to 1,3-DNP leads to DNA damage, which in turn activates the p53 protein.[11][12] Activated p53 can transcriptionally upregulate pro-apoptotic proteins and also directly interact with mitochondrial proteins to initiate the intrinsic apoptotic pathway. This leads to the cleavage of Bid and the activation of caspase-8 and caspase-3, culminating in the execution of apoptosis.[11][12]
Simultaneously, 1,3-DNP activates the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK.[11][12] These kinases can further contribute to the apoptotic process through various downstream targets. The induction of apoptosis by 1,3-DNP is a complex process involving cross-talk between multiple signaling pathways.
Caption: Key signaling events in 1,3-dinitropyrene-induced apoptosis.
Conclusion
1,3-Dinitropyrene remains a compound of significant interest due to its environmental prevalence and potent biological activities. A thorough understanding of its physical and chemical properties is essential for conducting meaningful research into its mechanisms of toxicity and for the development of strategies to mitigate its harmful effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this important nitro-PAH. Further investigation into the intricate details of its cellular interactions will be crucial for advancing our knowledge in toxicology and for the potential development of novel therapeutic interventions against cancers associated with nitro-PAH exposure.
References
- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nitrated-polycyclic aromatic hydrocarbons and diesel exhaust particle extracts on cell signalling related to apoptosis: possible implications for their mutagenic and carcinogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and 1,8-Dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. morgane.belhenniche.com [morgane.belhenniche.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 1,6-Dinitropyrene for Research
Disclaimer: 1,6-Dinitropyrene (B1200346) is a potent mutagen and suspected carcinogen.[1] All handling and synthesis of this compound and its precursors should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and within a certified chemical fume hood. All waste materials must be disposed of according to institutional and governmental regulations for hazardous chemical waste.
This technical guide provides a comprehensive overview of the synthesis and purification of 1,6-dinitropyrene, a compound of significant interest in toxicological and environmental research. It is intended for an audience of researchers, scientists, and professionals in drug development and related fields.
Introduction
Pyrene (B120774) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings.[2] Its nitrated derivatives, particularly dinitropyrenes, are found in diesel exhaust particulates and are of considerable environmental and toxicological concern.[1] The nitration of pyrene yields a mixture of isomers, primarily 1,3-, 1,6-, and 1,8-dinitropyrenes.[1] Among these, 1,6-dinitropyrene is noted for its potent tumorigenic activity.[1] The synthesis and subsequent purification of 1,6-dinitropyrene are crucial for conducting detailed toxicological studies and for use as an analytical standard. This guide outlines the common synthetic route via electrophilic nitration and provides a strategy for the purification of the desired 1,6-isomer.
Synthesis of 1,6-Dinitropyrene via Nitration of Pyrene
The most common method for synthesizing dinitropyrenes is the direct electrophilic nitration of pyrene.[1] This reaction typically involves treating pyrene with a strong nitrating agent. The reaction can proceed through an ionic electrophilic substitution mechanism, which can be influenced by factors such as solvent polarity and the presence of acid catalysts.[3]
Reaction Scheme:
C₁₆H₁₀ (Pyrene) + 2 HNO₃ --(H₂SO₄)--> C₁₆H₈(NO₂)₂ (Dinitropyrene mixture) + 2 H₂O
Summary of Reaction Conditions and Properties:
The following tables summarize key data points for the synthesis and the properties of the target compound.
Table 1: General Conditions for the Nitration of Pyrene
| Parameter | Condition/Value | Rationale & Notes |
| Starting Material | Pyrene (C₁₆H₁₀) | A polycyclic aromatic hydrocarbon.[2] |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Common nitrating agent for aromatic compounds. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. |
| Solvent | Methylene (B1212753) Chloride or Acetonitrile | An inert solvent is often used to facilitate the reaction.[3][4] |
| Temperature | 0 °C to room temperature | Nitration is an exothermic reaction; temperature control is crucial to prevent over-nitration and side reactions. |
| Reaction Time | Several hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Work-up | Quenching with ice water, extraction | The reaction is typically stopped by pouring the mixture into ice water, which precipitates the crude product. |
Table 2: Physical and Chemical Properties of 1,6-Dinitropyrene
| Property | Value | Source |
| Chemical Formula | C₁₆H₈N₂O₄ | [1][5] |
| Molecular Weight | 292.25 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | Not specified | - |
| Solubility | Low in water; soluble in some organic solvents | [6] |
| CAS Number | 42397-64-8 | [1] |
Experimental Protocol: Synthesis
This protocol describes a general method for the nitration of pyrene to yield a mixture of this compound isomers.
Materials and Equipment:
-
Pyrene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Methylene Chloride (DCM)
-
Deionized water
-
Ice bath
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Magnetic stir plate
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath on a magnetic stir plate.
-
Dissolution: Dissolve the desired amount of pyrene in methylene chloride in the flask.
-
Acid Mixture Preparation: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath. This mixture should be prepared fresh.
-
Nitration: Slowly add the cold nitrating acid mixture to the pyrene solution using a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a large beaker containing crushed ice and water. This will precipitate the crude this compound mixture.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol (B145695) to remove any remaining impurities.
-
Drying: Dry the crude product in a vacuum oven at a low temperature. The resulting solid is a mixture of this compound isomers.
Purification of 1,6-Dinitropyrene
The separation of this compound isomers is challenging due to their similar physical and chemical properties.[7] Column chromatography is the most effective method for separating these isomers, followed by recrystallization to obtain a highly pure product.
Experimental Protocol: Purification
Part A: Column Chromatography
Materials and Equipment:
-
Crude this compound mixture
-
Silica (B1680970) gel (for column chromatography)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a hexane slurry.
-
Sample Loading: Dissolve a small amount of the crude this compound mixture in a minimal amount of toluene or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by slowly adding toluene or dichloromethane to the hexane. The separation of isomers often requires a shallow gradient.
-
Fraction Collection: Collect small fractions of the eluate and monitor the separation using TLC. The different isomers will have slightly different Rf values.
-
Isomer Identification: Combine the fractions containing the desired 1,6-dinitropyrene isomer. This can be confirmed by analytical methods such as NMR or mass spectrometry if a pure standard is available.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the enriched 1,6-dinitropyrene.
Part B: Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Toluene is often used for pyrene derivatives.[6]
-
Dissolution: Dissolve the enriched 1,6-dinitropyrene from the chromatography step in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to obtain pure 1,6-dinitropyrene.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of 1,6-dinitropyrene.
Caption: Workflow for the synthesis and purification of 1,6-dinitropyrene.
References
- 1. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrene - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
A Deep Dive into Dinitropyrenes: Environmental Presence, Formation, and Biological Impact
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant attention from the scientific community due to their potent mutagenic and carcinogenic properties.[1] As byproducts of incomplete combustion processes, DNPs are ubiquitous environmental contaminants, frequently detected in diesel exhaust, airborne particulate matter, and emissions from various heating sources.[2][3] This technical guide provides a comprehensive overview of the environmental sources, formation mechanisms, and biological signaling pathways associated with dinitropyrenes, intended to serve as a valuable resource for professionals in research, environmental science, and drug development.
Environmental Sources and Abundance
Dinitropyrenes are not produced commercially and their presence in the environment is primarily the result of anthropogenic activities.[4] The main isomers of concern are 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389).
Primary Emission Sources:
-
Diesel and Gasoline Engine Exhaust: Diesel exhaust is a principal source of dinitropyrenes, which are formed during the combustion process.[2][3] The concentration of DNPs in exhaust can vary depending on engine type, operating conditions, and fuel composition.
-
Kerosene (B1165875) Heaters and Gas Burners: Emissions from kerosene heaters and gas burners used for residential heating and cooking have also been identified as sources of dinitropyrenes.[5]
-
Industrial Processes: Certain industrial activities that involve the incomplete combustion of organic materials can also contribute to the environmental burden of DNPs.
Secondary Formation:
Dinitropyrenes can also be formed in the atmosphere through the nitration of pyrene (B120774) and 1-nitropyrene (B107360), which are themselves products of combustion. This secondary formation can occur through gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, as well as heterogeneous reactions on the surface of airborne particulate matter.[1]
The following tables summarize the quantitative data on dinitropyrene concentrations found in various environmental media.
Table 1: Concentration of Dinitropyrenes in Diesel Exhaust Particulate Matter
| This compound Isomer | Concentration Range (ng/mg of particulate) | Reference |
| 1,3-Dinitropyrene | 0.064 - 0.067 | [6] |
| 1,6-Dinitropyrene | 0.067 - 0.128 | [5] |
| 1,8-Dinitropyrene | 0.061 - 0.102 | [4] |
Table 2: Concentration of Dinitropyrenes in Airborne Particulate Matter
| This compound Isomer | Location | Concentration Range | Reference |
| 1,3-Dinitropyrene | Urban Air | 0.1 - 10 pg/m³ | [6] |
| 1,6-Dinitropyrene | Urban Air | 0.1 - 10 pg/m³ | [5] |
| 1,8-Dinitropyrene | Urban Air | 0.1 - 10 pg/m³ | [4] |
Formation Pathways
The formation of dinitropyrenes involves the electrophilic nitration of the pyrene molecule. This can occur through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.
Experimental Protocols
Accurate quantification of dinitropyrenes in environmental samples is crucial for assessing human exposure and understanding their environmental fate. The following sections detail the methodologies for the analysis of dinitropyrenes in airborne particulate matter.
1. Sample Collection and Extraction
-
Sample Collection: Airborne particulate matter is typically collected on glass fiber filters using a high-volume air sampler.[7]
-
Extraction: The collected particulate matter is extracted from the filter using a suitable organic solvent. Soxhlet extraction with dichloromethane (B109758) is a commonly employed method.[7][8] Alternatively, ultrasonic extraction with solvents like toluene (B28343) or a mixture of dichloromethane and acetone (B3395972) can be used.[5]
2. Cleanup and Fractionation
The crude extract often contains a complex mixture of organic compounds that can interfere with the analysis of dinitropyrenes. Therefore, a cleanup step is necessary to isolate the nitro-PAH fraction.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up environmental samples. A silica (B1680970) gel or Florisil cartridge is commonly used. The sample is loaded onto the conditioned cartridge, and interfering compounds are washed away with a non-polar solvent like hexane. The dinitropyrenes are then eluted with a more polar solvent, such as a mixture of dichloromethane and hexane.[8][9]
3. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of dinitropyrenes. A capillary column, such as a DB-5MS, is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[7]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Chemiluminescence Detection: HPLC is another common method for this compound analysis. A C18 reversed-phase column is often used for separation. Fluorescence detection, after online reduction of the nitro groups to fluorescent amino groups, or chemiluminescence detection can provide high sensitivity.[10][11]
4. Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical data, a robust QA/QC program is essential. This includes:
-
Method Blanks: To check for contamination during the analytical process.[12]
-
Spiked Samples: To assess the recovery of the analytes from the sample matrix.[12]
-
Certified Reference Materials (CRMs): To verify the accuracy of the method.[5]
-
Internal Standards: Deuterated this compound analogs are often used as internal standards to correct for variations in extraction efficiency and instrument response.[4]
Biological Signaling Pathways
The toxicity of dinitropyrenes is primarily attributed to their ability to form DNA adducts, leading to mutations and potentially cancer. This process involves metabolic activation to reactive intermediates. Dinitropyrenes are also known to induce oxidative stress and apoptosis.
1. Metabolic Activation and DNA Adduct Formation
Dinitropyrenes undergo metabolic activation through nitroreduction, catalyzed by enzymes such as cytochrome P450 reductases and cytosolic nitroreductases. This process leads to the formation of N-hydroxyarylamine intermediates, which can be further activated by O-acetylation to form reactive N-acetoxyarylamine esters. These electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.[1]
2. DNA Damage Response and p53 Activation
The formation of DNA adducts triggers a cellular DNA damage response (DDR). Sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2. These kinases then phosphorylate and activate the tumor suppressor protein p53.[4][13] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4][14]
3. Oxidative Stress and Apoptosis
In addition to direct DNA damage, dinitropyrenes can induce oxidative stress by generating reactive oxygen species (ROS) during their metabolic processing.[1] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can also trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38 is also implicated in this compound-induced apoptosis.[11][15]
Conclusion
Dinitropyrenes are potent genotoxic and carcinogenic compounds that are significant environmental and public health concerns. Their primary sources are combustion-related, with diesel exhaust being a major contributor. Understanding the formation pathways, environmental concentrations, and biological mechanisms of action of dinitropyrenes is crucial for developing effective strategies to mitigate human exposure and risk. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working to address the challenges posed by these hazardous environmental contaminants. Further research into the complex interactions of dinitropyrenes with biological systems will continue to enhance our understanding and inform public health policies.
References
- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of dinitropyrenes in diesel-exhaust particles. Their probable presence as the major mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 1-nitropyrene-d9 of high isotopic purity [inis.iaea.org]
- 5. cdc.gov [cdc.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. gcms.cz [gcms.cz]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. blackmeditjournal.org [blackmeditjournal.org]
- 11. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxicity and DNA damage signaling in response to complex mixtures of PAHs in biomass burning particulate matter from cashew nut roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nemi.gov [nemi.gov]
- 15. mdpi.com [mdpi.com]
Dinitropyrenes in Diesel Exhaust Particulate Matter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust particulate matter. They are formed during the incomplete combustion of diesel fuel through the nitration of pyrene (B120774) and 1-nitropyrene (B107360). The three primary isomers of concern are 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene (B1200346), and 1,8-dinitropyrene (B49389). These compounds are of significant toxicological interest due to their potent mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the core aspects of dinitropyrenes in diesel exhaust, including their formation, quantification, metabolic activation, and the signaling pathways implicated in their toxicity. Detailed experimental protocols for key analytical and toxicological assays are also presented.
Formation and Occurrence of Dinitropyrenes
Dinitropyrenes are not present in diesel fuel itself but are products of combustion. The formation process involves the nitration of pyrene, a polycyclic aromatic hydrocarbon, and its partially nitrated intermediate, 1-nitropyrene.[1][2] This reaction occurs at high temperatures and pressures within the diesel engine cylinder, where nitrogen oxides are abundant.[3] The specific isomer distribution and concentration of DNPs in diesel exhaust particulate matter (DEP) are influenced by engine type, operating conditions, fuel composition, and the presence of exhaust after-treatment systems.[2][4]
Quantitative Data on Dinitropyrene Concentrations
The concentrations of this compound isomers in diesel exhaust particulate matter can vary significantly. The following tables summarize quantitative data from various studies.
Table 1: Concentration of this compound Isomers in Diesel Exhaust Particulate Matter
| This compound Isomer | Engine Type | Concentration (ng/mg of particulate matter) | Reference |
| 1,3-Dinitropyrene | Heavy-duty diesel | up to 0.0016 | [1] |
| 1,6-Dinitropyrene | Heavy-duty diesel | 0.00081 - 0.0012 | [2] |
| 1,6-Dinitropyrene | Light-duty diesel | 0.000033 - 0.000034 | [2] |
| 1,8-Dinitropyrene | Heavy-duty diesel | 0.0034 | [4] |
| 1,8-Dinitropyrene | Light-duty diesel | Not detected - 0.0004 | [4] |
Table 2: Relative Abundance of Dinitropyrenes to 1-Nitropyrene
| This compound Isomer | Relative Abundance to 1-Nitropyrene (%) | Vehicle Type | Reference |
| 1,3-Dinitropyrene | 0.1 - 10 | Diesel and Gasoline | [1] |
| 1,6-Dinitropyrene | 0.1 - 10 | Diesel and Gasoline | [2] |
| 1,8-Dinitropyrene | 0.1 - 10 | Diesel and Gasoline | [4] |
Toxicological Effects of Dinitropyrenes
Dinitropyrenes are potent mutagens and carcinogens.[5] Their toxicity is primarily attributed to their ability to form DNA adducts following metabolic activation.[6] This leads to mutations and can initiate the process of carcinogenesis.
Mutagenicity and Carcinogenicity
Numerous studies have demonstrated the mutagenic potential of dinitropyrenes, particularly in the Ames test using Salmonella typhimurium strains.[7] Animal studies have also confirmed their carcinogenicity, with subcutaneous injection and intratracheal instillation leading to tumor formation in rodents.[5][8]
Table 3: Summary of Toxicological Effects of this compound Isomers
| This compound Isomer | Toxicological Effect | Experimental System | Reference |
| 1,3-Dinitropyrene | Mutagenic | Salmonella typhimurium | [1] |
| 1,6-Dinitropyrene | Mutagenic, Carcinogenic | Salmonella typhimurium, Rats, Hamsters | [5][7] |
| 1,8-Dinitropyrene | Mutagenic, Carcinogenic | Salmonella typhimurium, Rats, Mice | [5][7][8] |
Metabolic Activation and Signaling Pathways
The genotoxicity of dinitropyrenes is dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules, primarily DNA.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of dinitropyrenes is through the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a hydroxylamine. This N-hydroxy arylamine can then be O-esterified (e.g., by acetylation) to form a highly reactive electrophile that readily forms adducts with DNA, predominantly at the C8 position of guanine.[7][9] This process is catalyzed by a variety of nitroreductases present in both bacteria and mammalian cells.[4]
References
- 1. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 1,8-dinitropyrene by Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of 1-nitropyrene and 1,6-dinitropyrene by nitroreductases from Bacteroides fragilis and distribution of nitroreductase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 1,8-Dinitropyrene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,8-Dinitropyrene (B49389) (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion-related particulate matter. This technical guide provides a comprehensive overview of the toxicological profile of 1,8-DNP, with a focus on its genotoxicity, carcinogenicity, and mechanism of action. Quantitative data from key toxicological studies are summarized in tabular format for ease of comparison. Detailed experimental protocols for carcinogenicity and mutagenicity testing are provided, along with visualizations of the metabolic activation pathway and experimental workflows to facilitate a deeper understanding of its toxicological properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working in toxicology, environmental health, and oncology.
Carcinogenicity
1,8-Dinitropyrene has been demonstrated to be a potent carcinogen in multiple animal studies. The primary route of tumor induction in these studies has been subcutaneous injection, leading to the formation of sarcomas at the injection site. Oral and intraperitoneal administration have also been shown to induce tumors, including mammary gland adenocarcinomas and leukemia.
Quantitative Carcinogenicity Data
| Species/Strain | Route of Administration | Dosing Regimen | No. of Animals | Tumor Type | Tumor Incidence | Latency Period (days) | Reference |
| Rat (F344/DuCrj) | Subcutaneous | 0.4 mg in 0.2 mL DMSO, twice a week for 10 weeks (Total dose: 4 mg) | 10 males | Sarcoma | 10/10 (100%) | 113-127 | [1] |
| Rat (F344) | Subcutaneous | 0.04 mg | 10 | Sarcoma | 9/10 (90%) | Not specified | [1] |
| Rat (CD) | Intraperitoneal | 10 µmol/kg bw in DMSO, three times a week for 4 weeks | 36 females | Mammary Gland Adenocarcinoma | 12/36 (33%) | Up to 78 weeks | [2] |
| Rat (CD) | Intraperitoneal | 10 µmol/kg bw in DMSO, three times a week for 4 weeks | 36 females | Leukemia | 1/36 (3%) | Up to 78 weeks | [2] |
| Mouse (BALB/c) | Subcutaneous | 0.05 mg in 0.2 mL DMSO, once a week for 20 weeks (Total dose: 1 mg) | 15 males | Subcutaneous Tumors (Malignant Fibrous Histiocytoma) | 6/15 (40%) | Up to 60 weeks | [2][3] |
| Mouse (Newborn CD-1) | Intraperitoneal | Total dose: 200 nmol (58.7 µg) in DMSO on days 1, 8, and 15 after birth | 90-100 males and females | No significant increase in tumors at any site | Not Applicable | Not Applicable | [2] |
Genotoxicity and Mutagenicity
1,8-Dinitropyrene is a potent mutagen, primarily inducing frameshift mutations. Its mutagenicity is a direct result of its ability to form DNA adducts following metabolic activation.
Quantitative Mutagenicity Data (Ames Test)
The mutagenic potency of 1,8-DNP has been extensively evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). The data below summarizes its activity in various tester strains, which indicates its ability to cause frameshift mutations (TA98) and the critical role of bacterial enzymes in its metabolic activation.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Key Feature of Strain | Reference |
| TA98 | Not required | High | Detects frameshift mutagens | [2] |
| TA98NR | Not required | High | Deficient in "classical" nitroreductase | [2] |
| TA98/1,8-DNP6 | Not required | Significantly decreased | Deficient in O-acetyltransferase | [2] |
Note: The high mutagenicity in TA98 and TA98NR, coupled with the reduced activity in TA98/1,8-DNP6, strongly indicates that while the classical nitroreductase is not essential, O-acetyltransferase is crucial for the mutagenic activation of 1,8-DNP in this system.
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The genotoxicity and carcinogenicity of 1,8-dinitropyrene are contingent upon its metabolic activation to a reactive electrophile that can covalently bind to DNA, forming DNA adducts. The primary pathway for this activation is through the reduction of one of its nitro groups.
Metabolic Activation Pathway
The metabolic activation of 1,8-DNP is a multi-step process initiated by nitroreductase enzymes, which can be of bacterial or mammalian origin. The key steps are:
-
Nitroreduction: One of the nitro groups of 1,8-DNP is reduced to a nitroso group, and then further to a hydroxylamino intermediate (N-hydroxy-1-amino-8-nitropyrene).[4][5]
-
Esterification (O-acetylation): In bacteria, the hydroxylamino group is then esterified, most commonly through O-acetylation by N,O-acetyltransferase enzymes, to form a reactive N-acetoxy arylamine.[2][4]
-
Formation of Nitrenium Ion: This N-acetoxy ester is unstable and spontaneously breaks down to form a highly reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion then readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form a stable DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[4] This adduct can lead to mutations during DNA replication if not repaired.
Experimental Protocols
Subcutaneous Carcinogenicity Study in Rats
This protocol is based on the study by Ohgaki et al. (1985).[1]
-
Animal Model: Male F344 rats, 6 weeks of age.
-
Test Substance Preparation: 1,8-Dinitropyrene is dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 mg/mL.
-
Dosing: Animals receive subcutaneous injections of 0.2 mL of the 1,8-DNP solution (0.4 mg/animal) into the back, twice a week for 10 weeks. A control group receives injections of the vehicle (DMSO) only.
-
Observation: Animals are observed daily for clinical signs of toxicity and tumor development. The time of tumor appearance, location, and size are recorded.
-
Termination and Necropsy: The study is terminated at a predetermined time point (e.g., 650 days for controls) or when animals become moribund. A full necropsy is performed on all animals.
-
Histopathology: The injection site and all major organs are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized procedure for the Ames test.[6][7][8]
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and others as needed (e.g., TA100 for base-pair substitutions). Strains deficient in specific enzymes (e.g., TA98/1,8-DNP6) can be used to investigate metabolic pathways.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) is used to simulate mammalian metabolism. The S9 mix typically contains the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and a buffer.
-
Test Substance Preparation: 1,8-DNP is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar (B569324), add the bacterial culture, the test substance solution (or control), and either the S9 mix or a buffer (for experiments without metabolic activation).
-
The mixture is poured onto a minimal glucose agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.[9][10][11][12][13]
-
DNA Isolation: DNA is isolated from the tissues of animals treated with 1,8-DNP or from cells exposed in vitro.
-
DNA Digestion: The isolated DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the digest, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting. The level of adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Conclusion
The data presented in this technical guide unequivocally demonstrate that 1,8-dinitropyrene is a potent genotoxic carcinogen. Its mechanism of action is well-characterized and involves metabolic activation to a reactive nitrenium ion that forms DNA adducts, leading to mutations. The quantitative data and detailed protocols provided herein serve as a valuable resource for the scientific community in assessing the risks associated with exposure to this environmental contaminant and in the development of potential strategies for mitigation and prevention. Further research may focus on the specific human enzymes involved in its metabolism and the potential for inter-individual variability in susceptibility.
References
- 1. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of 1,6-dinitropyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aniara.com [aniara.com]
- 8. enamine.net [enamine.net]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
The Dual Threat of Dinitropyrenes: A Technical Guide to their Carcinogenicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carcinogenic and mutagenic properties of dinitropyrene (DNP) compounds, environmental contaminants predominantly found in diesel exhaust and other combustion byproducts. This document synthesizes key findings on the genotoxic potential of various DNP isomers, details the experimental protocols used for their assessment, and visualizes the critical molecular pathways involved in their mechanism of action.
Executive Summary
Dinitropyrenes are potent mutagens and carcinogens, with their biological activity varying significantly between isomers. The International Agency for Research on Cancer (IARC) has classified 1,6- and 1,8-dinitropyrene (B49389) as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies.[1][2] 1,3-Dinitropyrene (B1214572), in contrast, has shown weaker carcinogenic potential.[3][4] The genotoxicity of these compounds is primarily mediated by their metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and initiating carcinogenesis. Understanding the distinct properties of each isomer is crucial for risk assessment and the development of potential mitigation strategies.
Quantitative Mutagenicity Data
The mutagenic potency of this compound isomers has been extensively evaluated using the Ames test (Salmonella typhimurium reverse mutation assay). The data consistently demonstrates that dinitropyrenes are potent mutagens, with their activity influenced by the specific bacterial strain and the metabolic activation system used. The order of mutagenic potency in human cells has been reported as 1,6-dinitropyrene (B1200346) > 1,8-dinitropyrene > 1-nitropyrene.[5]
Table 1: Mutagenic Potency of this compound Isomers in the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 1,6-Dinitropyrene | TA98 | - | 7,900 | [6] |
| TA100 | - | 1,200 | [6] | |
| TA1538 | - | 11,000 | [6] | |
| 1,8-Dinitropyrene | TA98 | - | 11,000 | [6] |
| TA100 | - | 2,100 | [6] | |
| TA1538 | - | 16,000 | [6] | |
| 1-Nitro-3-acetoxypyrene | TA98 | - | 16,700 | [7] |
| 1-Nitro-3-hydroxypyrene | TA98 | - | 992 | [7] |
Data presented is a selection from available literature and is intended to be representative. For a comprehensive understanding, refer to the cited sources.
Quantitative Carcinogenicity Data
Animal bioassays have provided significant evidence for the carcinogenicity of dinitropyrenes. These studies, primarily conducted in rats and mice, have demonstrated tumor induction at various sites depending on the DNP isomer and the route of administration.
Table 2: Summary of Carcinogenicity Studies of this compound Isomers in Rodents
| DNP Isomer | Animal Model | Route of Administration | Total Dose | Tumor Type | Incidence | Reference |
| 1,3-Dinitropyrene | Newborn CD-1 mice | Intraperitoneal | 200 nmol | Liver adenomas (males) | 20% | |
| Female weanling CD rats | Oral | 16 µmol | Leukemia | Not specified | [3] | |
| Newborn CD rats | Subcutaneous | Not specified | Malignant fibrous histiocytomas | Not specified | [3] | |
| 1,6-Dinitropyrene | Male F344 rats | Intrapulmonary | 0.003 mg | Lung cancer | 13% | [8] |
| 0.01 mg | 42% | [8] | ||||
| 0.03 mg | 85% | [8] | ||||
| 0.1 mg | 67% | [8] | ||||
| 1,8-Dinitropyrene | Male BALB/c mice | Subcutaneous | 1 mg | Subcutaneous tumors | 40% (6/15) | [4][9] |
| Female weanling Sprague-Dawley rats | Oral | 16 µmol | Mammary tumors | Increased incidence | [9][10] | |
| Newborn rats | Subcutaneous | Not specified | Sarcomas, Leukemia | Increased incidence | [10] | |
| Female rats | Intraperitoneal | Not specified | Myelocytic leukemia, Sarcoma, Mammary adenocarcinoma | Not specified | ||
| Newborn CD-1 mice | Intraperitoneal | 200 nmol | Liver tumors (males) | 16% | [11][9] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13][14]
Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by a test substance in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several mutant strains of S. typhimurium are used, each sensitive to different types of mutagens (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[15] These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[12]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate induced with Aroclor 1254.[16] This is crucial as many compounds, including dinitropyrenes, become mutagenic only after metabolic activation.[16]
-
Exposure: The bacterial tester strain is incubated with the test compound at various concentrations, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[12]
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in revertants compared to the negative control indicates a mutagenic effect.
Animal Carcinogenicity Bioassays
Animal bioassays are the primary method for evaluating the carcinogenic potential of chemicals in vivo.[17]
Objective: To determine the ability of a test substance to induce tumors in laboratory animals.
Methodology:
-
Animal Model: Commonly used models include rats (e.g., F344, Sprague-Dawley, CD) and mice (e.g., BALB/c, CD-1).[4][8][18] The choice of species and strain is based on their known susceptibility to carcinogens.
-
Administration Route: The route of administration is chosen to mimic potential human exposure routes or to ensure systemic distribution. Common routes for dinitropyrenes include subcutaneous injection, intraperitoneal injection, oral gavage, and intrapulmonary instillation.[3][8][10][18]
-
Dose Selection: Multiple dose groups are used, including a high dose (e.g., maximum tolerated dose), lower doses, and a vehicle control group.
-
Treatment and Observation Period: Animals are treated for a defined period (e.g., several weeks) and then observed for a significant portion of their lifespan (e.g., up to two years) for tumor development.[8][18]
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: Tumor incidence, multiplicity, and latency are statistically analyzed to determine the carcinogenic potential of the test substance.
Molecular Mechanisms and Signaling Pathways
The carcinogenicity of dinitropyrenes is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules, primarily DNA.
Metabolic Activation and DNA Adduct Formation
Dinitropyrenes undergo a multi-step metabolic activation process to exert their genotoxic effects.[19] The primary pathway involves the nitroreduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine.[5][20] This N-hydroxy arylamine can then be esterified, often through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy arylamine.[21] This ultimate carcinogen can then covalently bind to DNA, forming DNA adducts, predominantly at the C8 position of guanine.[21][22]
DNA Damage Response and Cellular Outcomes
The formation of bulky DNA adducts by activated dinitropyrenes triggers a cellular DNA damage response (DDR). This can lead to several outcomes, including cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death). However, errors in DNA repair or the failure of apoptosis can lead to the fixation of mutations, a critical step in the initiation of cancer. Studies have shown that 1,8-DNP can induce the phosphorylation of H2AX (a marker of DNA double-strand breaks) and p53, a key tumor suppressor protein involved in cell cycle control and apoptosis.[23] In contrast, 1,3-DNP appears to be a more potent inducer of apoptosis, potentially through mechanisms involving the unfolded protein response (UPR) and ER stress, which may contribute to its weaker carcinogenicity.[23]
Experimental Workflow for Genotoxicity Assessment
A typical workflow for assessing the genotoxicity of a compound like this compound involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if initial results are positive.
Conclusion
This compound compounds, particularly 1,6- and 1,8-dinitropyrene, represent a significant genotoxic hazard. Their potent mutagenic and carcinogenic activities are well-documented through a combination of in vitro and in vivo studies. The underlying mechanism involves metabolic activation to DNA-reactive species, leading to the formation of DNA adducts, mutations, and ultimately, the initiation of cancer. The distinct biological activities of the different DNP isomers highlight the importance of structure-activity relationships in toxicology. This guide provides a foundational resource for professionals in research and drug development to understand the risks associated with these environmental contaminants and to inform the design of future studies and safety assessments.
References
- 1. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification and quantification of highly mutagenic nitroacetoxypyrenes and nitrohydroxypyrenes in diesel-exhaust particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1,8-Dinitropyrene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ames Mutagenicity Test-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. oehha.ca.gov [oehha.ca.gov]
- 19. This compound metabolism, DNA adduct formation, and DNA amplification in an SV40-transformed Chinese hamster embryo cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic activation pathways of dinitropyrenes in vivo
An In-depth Technical Guide to the Metabolic Activation Pathways of Dinitropyrenes In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust and are recognized as potent mutagens and carcinogens.[1][2] Their genotoxicity is not intrinsic but is dependent on metabolic activation to reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. Understanding the precise in vivo pathways of this activation is critical for assessing their carcinogenic risk and for developing strategies for prevention and intervention. This guide provides a detailed overview of the primary metabolic activation pathways of DNPs in mammalian systems, summarizes key quantitative data, outlines common experimental protocols for their study, and visualizes the core processes.
Core Metabolic Activation Pathway: Nitroreduction and Esterification
The primary route for the metabolic activation of dinitropyrenes in vivo is a multi-step process that occurs predominantly in the cytosol of target cells.[1] This pathway involves the reduction of one of the nitro groups, followed by an esterification reaction, to produce a highly unstable electrophile that readily forms DNA adducts.
Step 1: Sequential Nitroreduction
The initial and rate-limiting step is the reduction of a nitro group (-NO₂) to a nitroso (-NO) and subsequently to an N-hydroxy arylamine intermediate (N-hydroxy-aminonitropyrene).[3][4] This process is catalyzed by a variety of cytosolic and microsomal nitroreductases, with xanthine (B1682287) oxidase being a notable mammalian nitroreductase capable of this conversion.[1] Unlike some carcinogens, this reduction can proceed effectively under aerobic conditions, which is a key factor in the potent tumorigenicity of compounds like 1,6-dinitropyrene (B1200346) in vivo.[1][3] Studies comparing different isomers show that 1,6- and 1,8-dinitropyrene (B49389) are reduced more extensively than 1,3-dinitropyrene, which correlates with their relative mutagenicities.[1]
Step 2: O-Esterification (O-Acetylation)
The N-hydroxy arylamine intermediate undergoes a second activation step through esterification, most commonly O-acetylation.[1] This reaction is catalyzed by cytosolic N,O-acetyltransferases (NATs), which utilize acetyl coenzyme A (AcCoA) as a cofactor.[1] The addition of AcCoA to in vitro incubations with rat liver cytosol has been shown to increase the DNA binding of dinitropyrenes by 20- to 40-fold.[1] This step converts the relatively stable N-hydroxy arylamine into a highly reactive N-acetoxy arylamine.
Step 3: Formation of Nitrenium Ion and DNA Adducts
The N-acetoxy arylamine ester is an unstable metabolite that spontaneously loses its acetyl group to form a highly electrophilic nitrenium ion (Ar-NH⁺). This ion readily attacks nucleophilic sites on DNA bases. The primary target for adduction is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-aminonitropyrene adducts.[5][6][7] For example, the major adduct formed from 1,6-dinitropyrene is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[5][7] These bulky lesions distort the DNA helix, leading to mutations during replication and initiating the carcinogenic process.
Caption: The primary metabolic activation pathway of dinitropyrenes in vivo.
Quantitative Data from In Vivo Studies
Quantitative analysis of DNA adduct formation is crucial for understanding the dose-response relationship and tissue-specific susceptibility to DNP-induced carcinogenesis.
Dose-Response of 1,6-Dinitropyrene DNA Adducts in Rats
Studies in male F344 rats following a single intrapulmonary administration have demonstrated a clear dose-dependent formation of DNA adducts in both target (lung) and non-target (liver) tissues.[8]
| Dose of 1,6-DNP (µg) | DNA Adducts in Lung (fmol/µg DNA) | DNA Adducts in Liver (fmol/µg DNA) |
| 0.3 | ~0.02 | ~0.002 |
| 1 | ~0.07 | ~0.007 |
| 3 | ~0.2 | ~0.02 |
| 10 | ~0.6 | ~0.07 |
| 30 | ~1.1 | ~0.1 |
| 100 | ~1.5 | ~0.15 |
| 150 | ~1.8 | ~0.18 |
| Data adapted from Beland et al., demonstrating a dose-responsive, though nonlinear at higher doses, increase in DNA binding.[8] |
Tissue Distribution of 1,6-Dinitropyrene DNA Adducts
The distribution of DNA adducts is not uniform across tissues. Following intraperitoneal injection in female Sprague-Dawley rats, the major adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, was detected in multiple tissues, with the highest levels typically found in the urinary bladder.[5][6][7]
| Tissue | Relative Adduct Level |
| Urinary Bladder | Highest |
| Liver | Moderate |
| Mammary Gland | Moderate |
| Kidney | Detectable |
| Nucleated Blood Cells | Detectable |
| Data compiled from studies by El-Bayoumy et al. and Djurić et al.[5][6][7] |
Key Experimental Protocols
Investigating DNP metabolism and genotoxicity in vivo requires robust and sensitive methodologies. The following outlines a typical experimental workflow for assessing DNA adduct formation in a rodent model.
Animal Model and Dosing
-
Species/Strain: Female Sprague-Dawley rats are commonly used.[5]
-
Compound Administration: 1,6-Dinitropyrene is dissolved in a suitable vehicle like dimethylsulfoxide (DMSO).
-
Route of Exposure: A single intraperitoneal (i.p.) injection is a common method for systemic exposure studies.[5][6]
-
Dose: Doses can range, but a representative dose for mechanistic studies is around 2 mg/kg body weight.
-
Time Course: Tissues are typically harvested at various time points post-injection (e.g., 3, 12, 24, 48 hours) to assess the formation and persistence of adducts.[5]
Sample Processing and DNA Isolation
-
Tissue Collection: At the designated time point, animals are euthanized, and target tissues (e.g., liver, bladder, mammary gland) are excised and immediately frozen in liquid nitrogen.
-
DNA Isolation: High molecular weight DNA is isolated from the tissues using standard protocols, often involving proteinase K digestion followed by phenol-chloroform extraction or commercially available kits to ensure high purity.
DNA Adduct Analysis by ³²P-Postlabeling
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of bulky DNA adducts when authentic standards are unavailable.
-
DNA Digestion: Purified DNA (~10 µg) is enzymatically hydrolyzed to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by incubation with nuclease P1, which does not dephosphorylate the bulky aromatic adducts, thereby enriching the adducted nucleotides.
-
Radiolabeling: The enriched adducts are radiolabeled at the 5'-position by incubation with carrier-free [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and resolved using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging. Adduct levels are quantified by scintillation counting of the spots corresponding to the adducts and are typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Caption: A typical experimental workflow for in vivo DNP-DNA adduct analysis.
Alternative and Detoxification Pathways
While nitroreduction is the dominant activation pathway for DNPs, other metabolic routes exist. Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, is a well-known pathway for many PAHs.[9] For nitropyrenes, C-oxidation can lead to the formation of phenolic and dihydrodiol metabolites.[10][11] However, this pathway is generally considered to be a detoxification route for DNPs, as it often leads to more polar, readily excretable metabolites and competes with the genotoxic nitroreduction pathway.[10]
Conclusion
The in vivo metabolic activation of dinitropyrenes is a well-defined process that underscores their potent genotoxicity. The pathway is initiated by enzymatic nitroreduction to an N-hydroxy arylamine, which is subsequently esterified (primarily via O-acetylation) to a highly reactive N-acetoxy arylamine. This ultimate carcinogen forms covalent adducts with DNA, predominantly at the C8-position of guanine, initiating mutagenic events. The efficiency of this pathway, particularly the ability of nitroreductases to function under aerobic conditions, and the high reactivity of the subsequent metabolites, explain the extreme biological activity of DNPs observed in numerous experimental systems. Understanding these mechanisms is fundamental for the risk assessment of environmental exposures to diesel emissions and other sources of nitro-PAHs.
References
- 1. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 3. Differences in reduction of 1,6-dinitropyrene and 1-nitro-6-nitrosopyrene by rat liver cytosolic enzymes and formation of oxygen-reactive metabolites by nitrosoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA binding by 1-nitropyrene and dinitropyrenes in vitro and in vivo: effects of nitroreductase induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of nitroreductases but not cytochromes P450 in the metabolic activation of 1-nitropyrene in the HepG2 human hepatoblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of K-region derivatives of 1-nitropyrene by rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genotoxicity of Dinitropyrene in Bacterial and Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitropyrenes (DNPs) are potent mutagenic and carcinogenic compounds found in diesel exhaust and other environmental sources. This technical guide provides a comprehensive overview of the genotoxicity of various DNP isomers in both bacterial and mammalian cells. It delves into the quantitative data from key genotoxicity assays, details the experimental protocols for these assays, and elucidates the intricate signaling pathways involved in the cellular response to DNP-induced DNA damage. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, oncology, and pharmacology.
Introduction
Dinitropyrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant attention due to their extreme genotoxic potential.[1] Several isomers exist, with 1,3-dinitropyrene (B1214572) (1,3-DNP), 1,6-dinitropyrene (B1200346) (1,6-DNP), and 1,8-dinitropyrene (B49389) (1,8-DNP) being the most extensively studied. These compounds are known to be highly mutagenic in bacterial systems and have been shown to induce a range of genetic alterations in mammalian cells, including DNA adducts, micronuclei formation, and DNA strand breaks.[2][3] Understanding the mechanisms underlying the genotoxicity of DNPs is crucial for assessing their risk to human health and for the development of potential therapeutic interventions against their harmful effects.
Quantitative Genotoxicity Data
The genotoxic potential of dinitropyrene isomers has been quantified using various assays. The following tables summarize the key findings from studies on bacterial mutagenicity, induction of micronuclei in mammalian cells, and DNA adduct formation.
Table 1: Bacterial Mutagenicity of this compound Isomers in the Ames Test
| This compound Isomer | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| 1,3-Dinitropyrene | TA98 | - | Varies (generally lower than 1,6 and 1,8-DNP) |
| TA100 | - | Varies | |
| 1,6-Dinitropyrene | TA98 | - | ~7,900 - 8,100 |
| TA100 | - | ~1,200 | |
| 1,8-Dinitropyrene | TA98 | - | ~11,000 |
| TA100 | - | ~2,100 |
Data compiled from multiple sources. The mutagenic potency can vary between experiments.
Table 2: Induction of Micronuclei in Mammalian Cells by Dinitropyrenes
| This compound Isomer | Cell Line | Concentration | Fold Increase in Micronuclei Frequency (approx.) |
| 1,3-Dinitropyrene | V79 | High concentrations required | Substantial increase |
| 1,6-Dinitropyrene | V79 | Dose-dependent | Significant increase |
| H4IIEC3/G- | Dose-dependent | Strong induction | |
| 208F | Dose-dependent | Strong induction |
Qualitative and semi-quantitative data from referenced studies.[3]
Table 3: DNA Adduct Formation by Dinitropyrenes in Mammalian Cells
| This compound Isomer | Cell Line/Tissue | Adduct Formed | Adduct Levels |
| 1,6-Dinitropyrene | Chinese Hamster Embryo Cells (CO60) | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | Dose-related formation at 1.0-2.5 ng/mL[2] |
| 1,8-Dinitropyrene | Chinese Hamster Embryo Cells (CO60) | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | Detected |
| 1,6-Dinitropyrene | Human Mammary Epithelial Cells (MCF-10F) | DNP-DNA adducts | Inhibition observed with phytochemicals[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Caption: Workflow of the Ames test for mutagenicity assessment.
-
Bacterial Strains: Use appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Culture Preparation: Inoculate the selected strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
-
Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, prepare a post-mitochondrial fraction (S9) from the livers of rats induced with Aroclor 1254 or a similar inducing agent. The S9 mix typically contains S9 fraction, buffer, NADP+, and glucose-6-phosphate.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.
-
Quickly vortex the tube and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, and the count should be at least twice the background level.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Caption: Workflow of the in vitro micronucleus assay.
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), V79, or human TK6 cells) with a known cell cycle length.
-
Treatment: Seed the cells and allow them to attach. Treat the cells with the test compound at a range of concentrations, including a negative (vehicle) and a positive control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Incubation: Incubate the cells for a period equivalent to 1.5 to 2 normal cell cycles after the start of treatment.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution, and then fix them. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa, DAPI, or acridine (B1665455) orange.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under electrophoresis, damaged DNA migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Caption: Workflow of the Comet Assay (Single Cell Gel Electrophoresis).
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the nucleus.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by image analysis software that measures parameters such as tail length, percentage of DNA in the tail, and tail moment.
32P-Postlabeling for DNA Adduct Analysis
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts. It involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with 32P, and separation by chromatography.
Caption: Workflow for the 32P-postlabeling assay for DNA adduct analysis.
-
DNA Isolation and Digestion: Isolate high-purity DNA from cells or tissues exposed to the test compound. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
-
Radiolabeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the normal nucleotides and from each other using multidimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the separated adducts by autoradiography. Quantify the amount of radioactivity in each adduct spot using scintillation counting or phosphorimaging. The relative adduct labeling is calculated as the ratio of radioactivity in the adduct spots to the radioactivity of total nucleotides.
Signaling Pathways in this compound-Induced Genotoxicity
The genotoxic effects of dinitropyrenes are initiated by their metabolic activation to reactive intermediates that form bulky DNA adducts. These adducts trigger a complex cellular response involving DNA damage signaling and repair pathways.
Metabolic Activation of Dinitropyrenes
Dinitropyrenes are not directly genotoxic but require metabolic activation to exert their mutagenic effects. The primary activation pathway involves the reduction of one of the nitro groups to a hydroxylamine, which can then be further activated by O-acetylation to form a reactive N-acetoxy arylamine that readily binds to DNA.
Caption: Metabolic activation pathway of dinitropyrenes.
DNA Damage Response and Repair
The bulky DNA adducts formed by dinitropyrenes distort the DNA helix and are recognized by the cell's DNA damage surveillance machinery. This initiates a signaling cascade known as the DNA Damage Response (DDR), which coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
The primary repair pathway for DNP-induced bulky adducts is Nucleotide Excision Repair (NER) . The DDR is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases , which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk2 and Chk1 , and the tumor suppressor p53 .
Caption: Overview of the DNA damage response to this compound adducts.
Dinitropyrenes can also induce oxidative stress, leading to the formation of oxidized DNA bases. These lesions are primarily repaired by the Base Excision Repair (BER) pathway.
Conclusion
Dinitropyrenes are potent genotoxic agents that induce mutations in bacteria and a spectrum of DNA damage in mammalian cells. Their genotoxicity is dependent on metabolic activation to reactive intermediates that form bulky DNA adducts. The cellular response to this damage is complex, involving the activation of DNA damage signaling pathways that orchestrate cell cycle arrest and DNA repair, primarily through the nucleotide excision repair pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the continued investigation of the genotoxicity of dinitropyrenes and for the development of strategies to mitigate their adverse health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound metabolism, DNA adduct formation, and DNA amplification in an SV40-transformed Chinese hamster embryo cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of benzo[a]pyrene- and 1,6-dinitropyrene-DNA adduct formation in human mammary epithelial cells bydibenzoylmethane and sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical overview of dinitropyrene research
An In-depth Technical Guide: A Historical Overview of Dinitropyrene Research
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant scientific interest due to their extreme mutagenic and carcinogenic properties. First identified as environmental contaminants, they are primarily formed during incomplete combustion processes. The most extensively studied isomers are 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389). These compounds are notably present in diesel engine exhaust, airborne particulate matter, and emissions from kerosene (B1165875) heaters and gas burners.[1][2][3] This guide provides a historical overview of DNP research, detailing the key discoveries, experimental methodologies, and the evolution of our understanding of their mechanisms of toxicity.
Early Discoveries and Identification (1980s)
The initial discovery of DNPs in the late 1970s and early 1980s stemmed from investigations into the mutagenicity of environmental samples. Researchers found that extracts of diesel exhaust particles were highly mutagenic in the Salmonella typhimurium (Ames) assay without requiring external metabolic activation.[4] This led to the identification of nitrated PAHs as the causative agents.
-
Environmental Presence : In the early 1980s, studies began to quantify DNP levels in various environmental matrices. They were detected in heavy-duty and light-duty diesel engine exhaust particles.[1] For instance, 1,8-DNP was found at concentrations ranging from 0.013 to 3.4 ng/mg in diesel exhaust particle extracts.[1] Other sources identified included emissions from kerosene heaters and gas burners, and even some photocopy toners manufactured before production techniques were changed.[1][3]
-
Potent Mutagenicity : The most striking early finding was the potent, direct-acting mutagenicity of DNPs, particularly the 1,6- and 1,8-isomers, in bacterial assays.[5] They were found to be powerful frameshift mutagens.[5] The mutagenic activity of 1,8-dinitropyrene was found to be significantly decreased in O-acetyltransferase-deficient bacterial strains, providing an early clue to its activation mechanism.[1]
-
First Carcinogenicity Studies : Following the discovery of their mutagenicity, animal studies were initiated to assess their carcinogenic potential. Subcutaneous injections of 1,8-DNP in rats and mice led to the development of sarcomas at the injection site.[1][2][5] For example, a study by Ohgaki et al. (1985) showed that all rats treated with 0.4 mg of 1,8-DNP developed sarcomas between days 123 and 156.[1] Intraperitoneal administration in rats resulted in malignant fibrous histiocytomas and myelocytic leukaemia.[1] These early studies provided sufficient evidence in experimental animals for the carcinogenicity of dinitropyrenes.[1]
Metabolic Activation and DNA Adduct Formation
A central focus of DNP research has been to understand how these compounds exert their genotoxic effects. It was quickly established that they are pro-carcinogens that require metabolic activation to reactive intermediates capable of binding to DNA.
The primary activation pathway involves the nitroreduction of one of the nitro groups to form a nitroso intermediate, which is further reduced to a reactive N-hydroxy arylamine.[1] This N-hydroxy arylamine can then be esterified, often by O-acetylation, to form a highly reactive N-acetoxy arylamine. This electrophilic species readily reacts with nucleophilic sites in DNA, primarily the C8 position of guanine, to form DNA adducts.
Studies using rat and human liver microsomes and cytosol demonstrated that 1,6- and 1,8-dinitropyrene were reduced to a much greater extent than 1,3-dinitropyrene and 1-nitropyrene, which correlates with their higher mutagenic potency.[1][6] The addition of acetyl coenzyme A (AcCoA) to cytosolic incubations dramatically increased the DNA binding of dinitropyrenes, highlighting the critical role of O-acetylation in their activation.[6]
Comparative Toxicity and Mechanistic Insights
Research has consistently shown that not all DNP isomers are equally potent. 1,6- and 1,8-DNP are significantly more mutagenic and carcinogenic than 1,3-DNP.[1] This difference is attributed to the efficiency of their metabolic activation.
More recent research has delved into the downstream cellular signaling pathways activated by DNP-induced DNA damage.
-
DNA Damage Response : In human and mouse cell lines, 1,8-DNP was found to induce phosphorylation of H2AX (a marker of DNA double-strand breaks) and p53 at lower concentrations than 1,3-DNP.[7]
-
Apoptosis and Cell Survival : A key finding is that despite causing more extensive DNA damage, 1,8-DNP induces little to no cell death (apoptosis).[1][7] In contrast, 1,3-DNP has been shown to induce apoptosis, which may be dependent on p53 transcriptional activity.[7] The ability of 1,8-DNP to cause significant DNA damage without triggering apoptosis may increase the probability of mutations being fixed in the genome, leading to a higher carcinogenic potential.[7] Some evidence suggests that 1,8-DNP may inactivate the pro-apoptotic function of p53, preventing the protein from accumulating in the nucleus.[1]
-
Oxidative Stress : Both 1,3- and 1,8-DNP have been shown to increase levels of reactive oxygen species (ROS) in cells, leading to oxidative DNA damage.[7]
Data Presentation
Table 1: Concentration of Dinitropyrenes in Various Sources
| Source | Compound | Concentration | Reference |
| Heavy-Duty Diesel Exhaust Extract | 1,8-Dinitropyrene | 3.4 ng/mg | Nakagawa et al., 1983[1] |
| Light-Duty Diesel Exhaust Particles | 1,8-Dinitropyrene | 0.013 - 0.025 ng/mg | Gibson, 1983[1] |
| Kerosene Heater Particulate Extract | 1,6- & 1,8-Dinitropyrene mix | 3.25 ± 0.63 mg/kg | Tokiwa et al., 1985[1] |
| Gas Burner Particulate Extract | 1,8-Dinitropyrene | 0.88 mg/kg | Tokiwa et al., 1985[1] |
| Gas Burner Particulate Extract | 1,3-Dinitropyrene | 0.6 µg/mg | Tokiwa et al., 1985[3] |
| Pre-1979 Carbon Black Sample | 1,8-Dinitropyrene | 23.4 mg/kg | Sanders, 1981[1] |
Table 2: Summary of Key Carcinogenicity Studies of Dinitropyrenes
| Compound | Species/Strain | Route of Administration | Dose | Outcome | Reference |
| 1,8-Dinitropyrene | Rat (F344) | Subcutaneous Injection | 0.4 mg total (0.2 mg x 2) | 100% (10/10) developed sarcomas at injection site | Ohgaki et al., 1985[1] |
| 1,8-Dinitropyrene | Rat (Sprague-Dawley) | Intraperitoneal Injection | 1.25 mg/kg bw, 3x/week for 4 weeks | 88% (29/33) developed malignant fibrous histiocytomas; 21% (7/33) developed myelocytic leukaemia | Imaida et al., (unpublished data cited in IARC, 1989)[1] |
| 1,8-Dinitropyrene | Mouse (BALB/c) | Subcutaneous Injection | 0.05 mg/week for 20 weeks | 40% (6/15) developed tumors at injection site | Otofuji et al., 1987[5] |
| 1,3-Dinitropyrene | Rat (F344/DuCrj) | Subcutaneous Injection | 4 mg total (0.2 mg, 2x/week for 10 weeks) | 100% (10/10) developed subcutaneous sarcomas | Ohgaki et al., 1984[3] |
| 1,3-Dinitropyrene | Mouse (BALB/c) | Subcutaneous Injection | 0.05 mg/week for 20 weeks | No tumors at injection site | Otofuji et al., 1987[5] |
| 1,8-Dinitropyrene | Mouse (Newborn CD-1) | Intraperitoneal Injection | 200 nmol total dose | 16% (5/31) males developed liver tumors (vs 7% in controls) | Wislocki et al., 1986[1] |
Experimental Protocols
Bacterial Mutagenicity (Ames Test)
The Ames test, or Salmonella typhimurium reverse mutation assay, was pivotal in the discovery of DNPs.
-
Objective : To determine the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of S. typhimurium.
-
Methodology (Plate Incorporation Method) :
-
Bacterial Culture : A culture of a specific S. typhimurium tester strain (e.g., TA98, which is sensitive to frameshift mutagens) is grown overnight.
-
Preparation : To 2.0 mL of molten top agar (B569324) held at 45°C, 0.1 mL of the bacterial culture and 0.1 mL of the test DNP solution (dissolved in a solvent like DMSO) are added. For assays requiring metabolic activation, 0.5 mL of a liver S9 fraction would be included, but DNPs are potent direct-acting mutagens and often tested without it.[4]
-
Plating : The mixture is gently vortexed and poured evenly onto a minimal glucose agar plate.
-
Incubation : The plates are inverted and incubated at 37°C for 48-72 hours.
-
Scoring : Only bacteria that have undergone a reverse mutation to a his+ phenotype can grow into visible colonies. The number of these revertant colonies is counted and compared to a solvent control plate. A dose-dependent increase in revertant colonies indicates mutagenicity.[4]
-
Animal Carcinogenicity Study (Subcutaneous Injection)
This protocol is representative of early studies that established the carcinogenicity of DNPs.
-
Objective : To assess the tumor-initiating potential of DNPs when administered locally.
-
Methodology (Based on Ohgaki et al., 1984, 1985) :
-
Animal Model : Male F344 rats, approximately 6 weeks old.
-
Test Substance Preparation : The DNP is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).
-
Administration : A specific dose (e.g., 0.2 mg of DNP in 0.2 mL of DMSO) is injected subcutaneously into the back of the rat.[3] This is repeated at a set frequency (e.g., twice a week) for a defined period (e.g., 10 weeks).[3]
-
Control Group : A control group of rats receives injections of the vehicle (DMSO) only, following the same schedule.
-
Observation : Animals are monitored for their entire lifespan or a predetermined study duration (e.g., 320-650 days). Body weight, general health, and tumor development at the injection site and other organs are recorded.
-
Pathology : At the end of the study, all animals are euthanized. A complete necropsy is performed, and any tumors or abnormal tissues are collected, preserved, and examined histopathologically to determine the tumor type and malignancy.[1][5]
-
DNA Adduct Analysis (³²P-Postlabelling)
This sensitive method is used to detect and quantify DNA adducts formed by carcinogens like DNPs.
-
Objective : To detect the presence of DNP-DNA adducts in tissue samples from exposed cells or animals.
-
Methodology (General Workflow) :
-
DNA Isolation : DNA is isolated from the target tissue (e.g., liver, lung) of DNP-treated animals or from DNP-exposed cells.
-
DNA Hydrolysis : The isolated DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment : Normal (unmodified) nucleotides are separated from the bulky DNP-adducted nucleotides, often using techniques like nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labelling : The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation : The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification : The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Mandatory Visualizations
Caption: DNP research progressed from environmental discovery to mechanistic insights.
Caption: Metabolic activation of dinitropyrenes to form DNA adducts.
Caption: Divergent cellular outcomes following exposure to DNP isomers.
References
- 1. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chemical Identifiers and Properties of Dinitropyrene Isomers
An In-depth Technical Guide on Dinitropyrene Isomers: Chemical Identifiers, Experimental Protocols, and Biological Pathways
For researchers, scientists, and drug development professionals, a comprehensive understanding of dinitropyrenes (DNPs) is crucial due to their potent mutagenic and carcinogenic properties. This technical guide provides a detailed overview of the chemical identifiers for key this compound isomers, in-depth experimental protocols for their analysis and toxicological assessment, and a visualization of their metabolic activation pathway.
Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are commonly found in diesel exhaust and other combustion products. The position of the nitro groups on the pyrene (B120774) ring structure significantly influences their biological activity. The most studied isomers are 1,3-dinitropyrene, 1,6-dinitropyrene (B1200346), and 1,8-dinitropyrene. A summary of their key chemical identifiers and properties is presented below.
| Property | 1,3-Dinitropyrene | 1,6-Dinitropyrene | 1,8-Dinitropyrene |
| CAS Number | 75321-20-9[1][2][3][4][5][6][7] | 42397-64-8[8][9][10][11][12] | 42397-65-9[13][14][15][16][17][18][19] |
| Molecular Formula | C₁₆H₈N₂O₄[1][2][3][4][5] | C₁₆H₈N₂O₄[8][9][10] | C₁₆H₈N₂O₄[13][14][15][16] |
| Molecular Weight | 292.25 g/mol [1][4][5][6] | 292.25 g/mol [8][9][12] | 292.25 g/mol [13][16][17] |
| IUPAC Name | 1,3-dinitropyrene[1][2][3] | 1,6-dinitropyrene[8][9][10] | 1,8-dinitropyrene[14][15][19] |
| Synonyms | Pyrene, 1,3-dinitro-[2][6] | Pyrene, 1,6-dinitro-[8][9] | Pyrene, 1,8-dinitro-[14][15] |
| InChI | InChI=1S/C16H8N2O4/c19-17(20)13-7-6-10-5-4-9-2-1-3-11-14(18(21)22)8-12(13)16(10)15(9)11/h1-8H[2] | InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H[8][9] | InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H[19] |
| InChIKey | UJIPQBOHUQDIAA-UHFFFAOYSA-N[2] | GUXACCKTQWVTLG-UHFFFAOYSA-N[8][9] | BLYXNIHKOMELAP-UHFFFAOYSA-N[15][19] |
| Canonical SMILES | C1=CC2=C3C(=C(C=C2)N(=O)=O)C=CC4=C(C=CC1=C43)N(=O)=O[6] | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)--INVALID-LINK--[O-])--INVALID-LINK--[O-][20] | C1=CC2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC4=C(C=CC1=C43)--INVALID-LINK--[O-][21] |
| PubChem CID | 53230[3] | 39184[10][22] | 39185[15] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological effects of dinitropyrenes. The following sections outline key experimental protocols.
Analysis of Dinitropyrenes by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the quantitative determination of DNP isomers in environmental samples.
-
Sample Preparation and Extraction :
-
Particulate matter from samples (e.g., diesel exhaust collected on filters) is extracted with a solvent mixture such as dichloromethane/acetone (1:1).
-
The extract is concentrated, often using a nitrogen blowdown apparatus to gently evaporate the solvent without degrading the analytes.[23]
-
The concentrated extract is then ready for cleanup and analysis.
-
-
Cleanup :
-
The extract is fractionated using silica (B1680970) high-pressure liquid chromatography (HPLC) to separate the nitro-PAHs from other components.
-
The fraction containing the dinitropyrenes is collected.
-
-
Reduction and Derivatization :
-
The collected DNP fraction is reduced to their corresponding diaminopyrenes using a reducing agent like sodium hydrosulfide.
-
The resulting diaminopyrenes are then derivatized with a reagent such as N-methyl-bis(trifluoroacetamide) to improve their chromatographic properties and detection sensitivity.[14]
-
-
GC-MS Analysis :
-
The derivatized sample is injected into a gas chromatograph equipped with a high-resolution mass spectrometer.
-
Separation of the isomers is typically achieved on a capillary column (e.g., 5% diphenyl-95% dimethyl polysiloxane).
-
The mass spectrometer is operated in a selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Quantification is performed by comparing the peak areas of the analytes to those of known standards.
-
Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains : Salmonella typhimurium strains such as TA98 are commonly used, as they are sensitive to frameshift mutagens.
-
Metabolic Activation : The assay is performed both with and without the addition of a rat liver S9 fraction to determine if the compound or its metabolites are mutagenic.
-
Procedure :
-
The test compound (a DNP isomer) is pre-incubated with the bacterial culture and the S9 mix (if applicable).
-
This mixture is then plated on a minimal agar (B569324) medium that lacks histidine.
-
The plates are incubated for 2-3 days at 37°C.
-
Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies.
-
The number of revertant colonies is counted, and a dose-dependent increase in revertants compared to the control indicates a positive mutagenic response.[24]
-
Genotoxicity Assessment in Mammalian Cells: Micronucleus Assay
This assay detects chromosomal damage or aneuploidy in mammalian cells.
-
Cell Lines : A panel of cell lines, such as Chinese hamster lung (V79) cells or human hepatoma (HepG2) cells, can be used.[2]
-
Procedure :
-
Cells are exposed to various concentrations of the this compound isomer for a defined period.
-
After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
The cells are then harvested, fixed, and stained.
-
Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in the binucleated cells using a microscope.
-
A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxicity.
-
DNA Adduct Analysis by ³²P-Postlabelling Assay
This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA by carcinogens.
-
DNA Isolation : DNA is isolated from tissues or cells that have been exposed to the this compound isomer.
-
DNA Digestion : The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment : The adducted nucleotides are enriched, for example, by butanol extraction.
-
³²P-Labeling : The adducted nucleotides are then labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation : The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification : The adduct spots on the TLC plates are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed relative to the total amount of normal nucleotides.
Metabolic Activation and Detoxification Pathways
The genotoxicity of dinitropyrenes is dependent on their metabolic activation to reactive intermediates that can bind to DNA. The primary pathway involves the reduction of one of the nitro groups.
Caption: Metabolic activation pathway of dinitropyrenes leading to DNA adduct formation and potential detoxification routes.
The metabolic activation of dinitropyrenes begins with the reduction of a nitro group to a nitroso derivative, which is further reduced to a reactive N-hydroxyamino-nitropyrene intermediate.[13] This step is catalyzed by nitroreductase enzymes.[13] In mammalian cells, this N-hydroxy arylamine can be further activated by O-acetyltransferases to form a highly reactive N-acetoxyamino-nitropyrene ester.[13] This electrophilic intermediate can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.[13] If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. Concurrently, detoxification pathways, such as glucuronidation and sulfation, can conjugate the metabolites, increasing their water solubility and facilitating their excretion.[25]
References
- 1. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and biological effects of nitropyrene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. oehha.ca.gov [oehha.ca.gov]
- 22. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. organomation.com [organomation.com]
- 24. biotoxicity.com [biotoxicity.com]
- 25. ecronicon.net [ecronicon.net]
A Technical Guide to the Commercial Availability and Application of Dinitropyrene Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of dinitropyrene (DNP) analytical standards, crucial for accurate and reliable quantification in research, environmental monitoring, and drug development. This document details the offerings of key suppliers, presents quantitative data in a comparative format, and outlines relevant experimental protocols for their use.
Commercial Availability of this compound Standards
The primary commercial suppliers of this compound standards are AccuStandard, LGC Standards (which includes brands such as Dr. Ehrenstorfer and Toronto Research Chemicals), and Chiron. These companies offer a range of this compound isomers, primarily as certified reference materials (CRMs) to ensure traceability and accuracy in analytical measurements. Cambridge Isotope Laboratories (CIL) is a key provider of stable isotope-labeled standards, which are essential for use as internal standards in quantitative analysis.
Below is a summary of commercially available this compound standards. Please note that catalog numbers and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Isomer | Supplier | Catalog Number | Format | Concentration | Purity | Certification |
| 1,3-Dinitropyrene | AccuStandard | R-094S | Solution in Toluene (B28343) | 100 µg/mL | - | ISO 17034 |
| Chiron | 0013.16-100-T | Solution in Toluene | 100 µg/mL | - | ISO 17034 | |
| 1,6-Dinitropyrene | AccuStandard | R-032S | Solution in Toluene | 100 µg/mL | - | ISO 17034[1] |
| Chiron | - | - | - | - | ISO 17034 | |
| 1,8-Dinitropyrene (B49389) | AccuStandard | R-099N | Neat | 5 mg | - | ISO 17034[2] |
| LGC Standards | - | Neat | - | 90% | - | |
| Chiron | - | - | - | - | ISO 17034 |
Experimental Protocols
Accurate determination of dinitropyrenes in various matrices requires robust analytical methods. The following sections detail a proven method for the analysis of dinitropyrenes in soil and provide a general workflow for HPLC and GC/MS analysis.
Analysis of Dinitropyrenes in Soil by HPLC with Fluorescence Detection
This method is suitable for the quantification of 1,3-, 1,6-, and 1,8-dinitropyrene in soil samples and involves a multi-step clean-up procedure followed by HPLC analysis with on-line reduction and fluorescence detection.[3]
2.1.1. Sample Extraction and Clean-up [3]
-
Soxhlet Extraction: Extract the soil sample with a suitable solvent (e.g., toluene or dichloromethane) using a Soxhlet apparatus.
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with activated silica gel.
-
Load the concentrated extract onto the column.
-
Elute with a series of solvents of increasing polarity (e.g., hexane, hexane/dichloromethane mixtures) to fractionate the extract.
-
Collect the fraction containing the dinitropyrenes.
-
-
Preparative HPLC (PPLC) Purification (Monomeric ODS Column):
-
Further purify the this compound fraction using a preparative HPLC system equipped with a monomeric-type octadecylsilyl (ODS) column.
-
Use an isocratic mobile phase (e.g., methanol/water) to isolate the this compound isomers from other interfering compounds.
-
-
PPLC Purification (Polymeric ODS Column):
-
Perform a final purification step on a polymeric-type ODS column to achieve baseline separation of the this compound isomers.
-
2.1.2. HPLC Analysis with On-line Reduction and Fluorescence Detection [3]
-
Analytical Column: Inject the purified this compound fraction onto an analytical polymeric-type ODS column.
-
Mobile Phase: Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the this compound isomers.
-
On-line Reduction:
-
Fluorescence Detection:
-
Detect the diaminopyrenes using a fluorescence detector with appropriate excitation and emission wavelengths.
-
The detection limits for this method are typically in the low picogram range.[3]
-
General Workflow for this compound Analysis by HPLC-UV/Fluorescence
The following diagram illustrates a typical workflow for the analysis of dinitropyrenes using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection.
General Workflow for this compound Analysis by GC/MS
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of dinitropyrenes, offering high selectivity and sensitivity.
Supplier Selection and Quality Considerations
The selection of a suitable this compound standard supplier is a critical step in ensuring the quality and reliability of analytical data. The following decision tree provides a logical workflow for this process.
When selecting a standard, it is crucial to consider the certification. Standards certified under ISO 17034, such as those offered by AccuStandard and Chiron, provide the highest level of quality assurance, as this accreditation covers the competence of reference material producers. This ensures the material's homogeneity, stability, and accurately characterized property values with associated uncertainties.
For quantitative analysis, particularly with mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. Cambridge Isotope Laboratories is a leading supplier of such standards.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Dinitropyrenes in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety guidelines for handling dinitropyrenes in a laboratory setting. Dinitropyrenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are potent mutagens and are considered carcinogenic.[1][2] Therefore, strict adherence to safety protocols is paramount to protect laboratory personnel from the significant health risks associated with these compounds. This guide outlines the toxicological properties, exposure limits, safe handling procedures, and emergency protocols for dinitropyrenes, with a focus on providing actionable information for researchers and professionals in drug development.
Toxicological Profile and Carcinogenicity
Dinitropyrenes are known for their genotoxic and carcinogenic properties, which are mediated through their metabolic activation into reactive intermediates that can bind to DNA, forming adducts and inducing mutations.[3][4] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified several dinitropyrene isomers based on their carcinogenic potential.
| This compound Isomer | IARC Classification | NTP Carcinogen Classification |
| 1,3-Dinitropyrene | Group 3: Not classifiable as to its carcinogenicity to humans | Not Listed |
| 1,6-Dinitropyrene | Group 2B: Possibly carcinogenic to humans | Reasonably Anticipated to Be a Human Carcinogen |
| 1,8-Dinitropyrene | Group 2B: Possibly carcinogenic to humans | Reasonably Anticipated to Be a Human Carcinogen |
Table 1: Carcinogenicity Classification of this compound Isomers
The genotoxicity of dinitropyrenes is a critical concern. Their metabolic activation pathway involves nitroreduction to form N-hydroxy arylamines, which can then be further activated by O-acetylation to highly reactive N-acetoxy arylamines that readily form DNA adducts.[3] This process can lead to DNA damage, mutations, and ultimately, the initiation of cancer.[4]
Occupational Exposure Limits
Currently, specific numerical Occupational Exposure Limits (OELs) such as Threshold Limit Values (TLVs), Permissible Exposure Limits (PELs), or Recommended Exposure Limits (RELs) have not been established for individual this compound isomers by major regulatory agencies like OSHA, NIOSH, or ACGIH in the United States, nor have specific Workplace Exposure Limits (WELs) in the UK or MAK values in Germany been set.
Given their classification as possible or reasonably anticipated human carcinogens, the guiding principle for handling dinitropyrenes is to keep exposure As Low As Reasonably Practicable (ALARP) . This means implementing stringent engineering controls, work practices, and the use of personal protective equipment to minimize any potential for contact.
Safe Handling and Engineering Controls
A multi-layered approach to safety is essential when working with dinitropyrenes. This includes robust engineering controls, strict administrative procedures, and the consistent use of appropriate personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All work with dinitropyrenes, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).
-
Designated Work Area: A specific area within the laboratory should be designated for handling dinitropyrenes. This area should be clearly marked with warning signs indicating the presence of a potent mutagen and suspected carcinogen.
-
Ventilation: The laboratory should have a non-recirculating ventilation system that provides a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling dinitropyrenes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes of liquids or fine dust particles. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | To provide a barrier against skin contact. The outer glove should be removed and disposed of immediately after handling. |
| Body Protection | A disposable, solid-front lab coat or gown with tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) should be used when handling powders outside of a fume hood or when aerosol generation is possible. | To prevent inhalation of airborne particles. |
Table 2: Required Personal Protective Equipment for Handling Dinitropyrenes
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing exposure and ensuring the safety of all laboratory personnel.
General Handling Procedures
-
Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. The designated work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: To minimize the generation of airborne dust, weigh solid dinitropyrenes on a non-porous, disposable surface (e.g., weighing paper) within the fume hood. Use a spatula to carefully transfer the solid.
-
Solution Preparation: Add the solvent to the solid this compound slowly to avoid splashing. Cap the container securely and mix gently.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
Decontamination Protocol
Effective decontamination is critical to prevent the spread of this compound contamination.
-
Surface Decontamination:
-
Wipe down all surfaces within the designated work area (fume hood, benchtops, equipment) with a disposable absorbent pad soaked in a decontamination solution. A common practice for PAHs is to use a solution that can chemically degrade the compound. For dinitropyrenes, a solution of potassium permanganate (B83412) in a basic aqueous solution can be effective for oxidative degradation. However, this should be tested on a small, inconspicuous area first to ensure compatibility with the surface material.
-
Follow the initial wipe with a clean, water-dampened pad to remove any residual decontamination solution.
-
Finally, wipe the area with a 70% ethanol (B145695) solution.
-
-
Equipment Decontamination:
-
Non-disposable equipment should be thoroughly rinsed with a suitable organic solvent (e.g., acetone, toluene) in a designated waste container within the fume hood.
-
Following the solvent rinse, wash the equipment with soap and water, and then rinse with deionized water.
-
Spill Response
In the event of a this compound spill, immediate and appropriate action is required.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area as described in the decontamination protocol.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert the institutional safety officer.
-
Prevent others from entering the contaminated area.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
-
Waste Disposal
All this compound waste, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent pads) in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect all liquid waste containing dinitropyrenes in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of carcinogenic and mutagenic chemical waste.
Signaling Pathways and Experimental Workflows
The genotoxicity of dinitropyrenes is initiated by their metabolic activation, leading to the formation of DNA adducts and subsequent cellular responses, including apoptosis. The following diagrams illustrate these key pathways and a general workflow for handling these compounds.
Conclusion
Dinitropyrenes are hazardous compounds that require meticulous handling and a robust safety culture within the laboratory. While specific occupational exposure limits are not established, their carcinogenic potential necessitates the implementation of stringent control measures to minimize exposure to the lowest reasonably practicable levels. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling dinitropyrenes and ensure a safe working environment. Continuous risk assessment and adherence to institutional safety protocols are essential for the ongoing safe use of these potent mutagens.
References
- 1. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 2. Metabolic activation of nitropyrenes and diesel particulate extracts [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of Dinitropyrenes in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dinitropyrene isomers, specifically 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene, in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines available data with predictive analysis based on chemical structure and includes a detailed experimental protocol for determining solubility.
Summary of this compound Solubility
Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Their structure, characterized by a large, nonpolar pyrene (B120774) core and two polar nitro groups, results in generally low solubility in aqueous solutions and varying degrees of solubility in organic solvents.
Quantitative and Qualitative Solubility Data
The available solubility data for this compound isomers is limited. The following table summarizes the known quantitative and qualitative solubility information. It is important to note that some sources provide concentrations of commercially available solutions, which indicate that the compound is soluble at that concentration but does not represent the saturation solubility limit.
| This compound Isomer | Solvent | Solubility | Data Type |
| 1,3-Dinitropyrene | Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Quantitative |
| Toluene | Soluble at 100 µg/mL[1][2] | Quantitative (Solution Concentration) | |
| 1,6-Dinitropyrene | Toluene | Moderately Soluble[3] | Qualitative |
| Toluene | Soluble at 10 µg/mL[4] | Quantitative (Solution Concentration) | |
| Water | Insoluble[3] | Qualitative | |
| 1,8-Dinitropyrene | Dimethyl Sulfoxide (DMSO) | 2 mg/mL[5] | Quantitative |
| Toluene | Moderately Soluble[6] | Qualitative | |
| Toluene | Soluble at 100 µg/mL[7] | Quantitative (Solution Concentration) | |
| Water | Insoluble[6] | Qualitative |
Predictive Solubility Profile
Based on the principle of "like dissolves like," a predictive analysis of this compound solubility in other common laboratory solvents can be made:
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): Dinitropyrenes are expected to have moderate to good solubility in these solvents. The polarity of the solvent can interact with the polar nitro groups, while the organic nature of the solvent can solvate the large aromatic ring system.
-
Aromatic Solvents (e.g., Benzene, Xylene): Similar to toluene, dinitropyrenes are expected to be moderately soluble in other aromatic solvents due to favorable π-π stacking interactions between the solvent and the pyrene core.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is expected to be low. While these solvents are polar, their hydrogen-bonding networks are not ideal for solvating the large, nonpolar aromatic structure of dinitropyrenes.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): Dinitropyrenes are expected to have very low solubility in nonpolar aliphatic solvents as these solvents cannot effectively interact with the polar nitro groups.
Experimental Protocol for Solubility Determination
For a precise quantitative determination of this compound solubility, the shake-flask method is a reliable and widely used technique.[8][9][10][11]
Principle
An excess amount of the solid this compound is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium between the undissolved solid and the dissolved substance is reached. The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound isomer (solid)
-
Solvents of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure
-
Preparation: Add an excess amount of the this compound isomer to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a syringe filter that is compatible with the solvent.
-
Quantification:
-
UV-Vis Spectroscopy: If the this compound has a distinct chromophore and the solvent does not interfere, measure the absorbance of the saturated solution at a predetermined wavelength. The concentration is calculated using a previously established calibration curve of the this compound in the same solvent.
-
HPLC: Dilute the saturated solution with a suitable mobile phase and inject it into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with known concentrations of the this compound isomer.
-
-
Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or mol/L at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of dinitropyrenes using the shake-flask method.
Caption: Experimental workflow for this compound solubility determination.
References
- 1. 1,3-Dinitropyrene | C16H8N2O4 | CID 53230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. 1,6-Dinitropyrene | C16H8N2O4 | CID 39184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,8-DINITROPYRENE | 42397-65-9 [chemicalbook.com]
- 6. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. quora.com [quora.com]
- 11. dissolutiontech.com [dissolutiontech.com]
The Genesis of Genotoxicity: A Technical Guide to Dinitropyrene-Induced DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust and other combustion products, are potent mutagens and carcinogens.[1][2] Their genotoxicity is primarily attributed to their ability to form covalent adducts with cellular DNA, initiating a cascade of events that can lead to mutations and the development of cancer. This technical guide provides an in-depth exploration of the mechanisms underlying DNP-induced DNA adduct formation, detailing the metabolic activation pathways, the nature of the resulting DNA adducts, and the experimental methodologies employed in their study.
Metabolic Activation of Dinitropyrenes: The Path to Reactivity
Dinitropyrenes in their native state are not reactive towards DNA. They require metabolic activation, a process primarily involving the reduction of their nitro groups to form highly reactive intermediates. This activation is a multi-step process catalyzed by a variety of cellular enzymes.
The principal pathway begins with the reduction of one nitro group on the pyrene (B120774) ring to a nitroso derivative. This is followed by further reduction to a reactive N-hydroxy arylamine intermediate.[1] In a critical subsequent step, this intermediate can be O-esterified, often through acetylation by N-acetyltransferases (NATs), to form a highly unstable N-acetoxy arylamine.[1] This N-acetoxy arylamine readily dissociates to form a nitrenium ion, a potent electrophile that can attack nucleophilic sites on DNA bases, leading to the formation of covalent adducts.
Several enzymes are implicated in the initial nitroreduction of dinitropyrenes, including cytosolic and microsomal nitroreductases, xanthine (B1682287) oxidase, and aldo-keto reductases (AKRs).[1][3] Notably, the reduction of 1,6- and 1,8-dinitropyrene (B49389) is often more efficient than that of other isomers, which correlates with their higher mutagenicity.[1]
References
Methodological & Application
Application Notes and Protocols for the Analysis of Dinitropyrenes in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of dinitropyrenes in ambient air samples. Dinitropyrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens.[1][2] Accurate and sensitive detection methods are crucial for assessing human exposure and understanding their environmental fate.
The following sections detail the common methodologies for sample collection, preparation, and analysis using advanced chromatographic techniques.
Introduction
Dinitropyrenes are typically found at concentrations 100 to 1,000 times lower than their parent polycyclic aromatic hydrocarbons (PAHs) in the atmosphere.[2] They are formed during combustion processes and through atmospheric reactions of PAHs.[1][3] Due to their significant health risks, highly sensitive and selective analytical methods are required for their detection in complex environmental matrices like airborne particulate matter.[2][4] The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[2][5][6][7]
Experimental Protocols
Air Sample Collection
The standard method for collecting dinitropyrenes from the air involves capturing airborne particulate matter, as these compounds are primarily adsorbed onto these particles.[2]
Protocol: High-Volume Air Sampling
-
Filter Preparation:
-
Use quartz fiber filters or Teflon-coated fiberglass filters.
-
Pre-bake quartz fiber filters at high temperatures (e.g., 900°C for at least 3 hours) to remove any organic contaminants.[8]
-
Condition the filters in a controlled environment (e.g., 24 hours at a specific temperature and humidity) before and after sampling for accurate gravimetric analysis.[8][9]
-
Handle filters only with clean forceps in a clean environment to prevent contamination.[8]
-
-
Sorbent Cartridge Preparation (for semi-volatile compounds):
-
Sample Collection:
-
Utilize a high-volume air sampler to draw a large volume of air (e.g., 300 m³ or more) through the filter and sorbent cartridge assembly.[4][10]
-
Record the total volume of air sampled.
-
After sampling, carefully remove the filter and sorbent cartridge, place them in clean, labeled containers, and seal them.
-
Store the samples chilled (e.g., <4°C) and protected from light during transportation and storage to prevent degradation of the target analytes.[10]
-
Include field blanks (a filter and sorbent cartridge assembly that is handled in the same way as the samples but without air being drawn through it) for quality control.[10]
-
Sample Preparation and Extraction
The goal of this stage is to efficiently extract the target dinitropyrenes from the filter and sorbent media while minimizing interferences.
Protocol: Soxhlet Extraction
-
Spiking: Before extraction, spike the samples with a solution of isotopically labeled internal standards (e.g., deuterated 1-nitropyrene) to monitor and correct for analyte losses during sample preparation and analysis.[11]
-
Extraction:
-
Place the filter and/or sorbent material into a Soxhlet extraction apparatus.
-
Add a suitable solvent, such as toluene (B28343) or a mixture of dichloromethane (B109758) and acetone.[2][7]
-
Extract the sample for an extended period (e.g., 16-24 hours) to ensure complete removal of the analytes.
-
-
Concentration:
-
After extraction, concentrate the solvent extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (Optional but Recommended):
-
To remove interfering compounds, the concentrated extract can be cleaned up using Solid-Phase Extraction (SPE).
-
Condition an SPE cartridge (e.g., silica (B1680970) or Florisil) with an appropriate solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.
-
Elute the dinitropyrenes and other nitro-PAHs with a more polar solvent or solvent mixture.
-
Concentrate the cleaned extract to the final volume for analysis.
-
Analytical Methodologies
2.3.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, allowing for direct analysis of crude extracts in some cases and reducing the need for extensive cleanup.[2]
Protocol: GC-MS/MS Analysis
-
Instrument Setup:
-
GC Column: Use a capillary column suitable for PAH analysis (e.g., Rxi-5 Sil MS, 30m x 0.25mm id x 0.25µm).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Inlet: Operate in splitless mode to maximize sensitivity.[7]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to elute all compounds of interest.[7]
-
-
MS/MS Setup:
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each dinitropyrene isomer, specific precursor-to-product ion transitions are monitored to ensure selective and sensitive detection.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of dinitropyrenes and the internal standards.
-
Analyze the standards to generate a calibration curve for each analyte.
-
-
Sample Analysis:
-
Inject an aliquot of the prepared sample extract into the GC-MS/MS system.
-
Identify and quantify the dinitropyrenes based on their retention times and the response of their specific MRM transitions relative to the internal standards.
-
2.3.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the online reduction of non-fluorescent dinitropyrenes to their highly fluorescent amino-derivatives, enabling sensitive detection.[5][6]
Protocol: HPLC-FLD with Online Reduction
-
Instrument Setup:
-
HPLC Column: A reversed-phase C18 column is commonly used for the separation of PAHs and their derivatives.
-
Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile.
-
Online Reduction Column: A post-analytical column packed with a reducing agent (e.g., platinum-alumina) heated to an optimal temperature (e.g., 90°C).[6]
-
Fluorescence Detector: Set to the optimal excitation and emission wavelengths for the resulting amino-pyrenes.
-
-
Calibration:
-
Prepare and analyze a series of calibration standards to create a calibration curve.
-
-
Sample Analysis:
-
Inject the sample extract into the HPLC system.
-
The dinitropyrenes are separated on the analytical column.
-
After separation, the analytes pass through the heated reduction column where the nitro groups are converted to amino groups.
-
The resulting fluorescent amino-pyrenes are detected by the fluorescence detector.
-
Quantification is based on the peak area relative to the calibration curve.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of dinitropyrenes and other nitro-PAHs in air samples.
Table 1: Method Detection Limits for Nitro-PAHs in Air Samples
| Analytical Method | Compound | Detection Limit (pg/m³) | Reference |
| HPLC-FLD with Online Reduction | 1,3-Dinitropyrene | 0.06 - 1.25 µg/L (in solution) | [6] |
| HPLC-FLD with Online Reduction | 1-Nitropyrene (B107360) | 0.32 fmol/injection | [11] |
| GC-MS/MS (MRM) | Various Nitro-PAHs | Low pg/µL (in solution) | [2] |
| GC-MS/MS | Various Nitro-PAHs | 0.01 - 0.07 pg/m³ | [4] |
Note: Detection limits are highly dependent on the sample volume, final extract volume, and instrument sensitivity.
Table 2: Recovery Rates of Nitro-PAHs from Spiked Samples
| Sample Matrix | Analytical Method | Recovery Rate (%) | Reference |
| Soot | HPLC-FLD with Online Reduction | 70 - 90 | [5] |
| Air Particulate Matter (PM2.5) | GC-MS/MS | Not specified, but good accuracy reported | [7] |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of dinitropyrenes in air samples.
Caption: General workflow for this compound analysis in air samples.
Caption: Workflow for HPLC-FLD with online reduction.
References
- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaqr.org [aaqr.org]
- 5. Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. teriin.org [teriin.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Determination of 1-nitropyrene in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dinitropyrene Isomers using HPLC with Online Reduction and Fluorescence Detection
Abstract
This application note details a highly sensitive and selective method for the quantification of dinitropyrene (DNP) isomers—specifically 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene—in environmental samples. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. Due to the non-fluorescent nature of dinitropyrenes, an online post-column reduction step is employed to convert them into their highly fluorescent diaminopyrene (DAP) counterparts. This method provides low detection limits, making it suitable for trace-level analysis in complex matrices such as soil and particulate matter.
Introduction
Dinitropyrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens found in the environment, primarily originating from diesel exhaust and other combustion processes. Their accurate quantification at trace levels is crucial for environmental monitoring and risk assessment. While dinitropyrenes themselves are not fluorescent, their corresponding amino-derivatives, diaminopyrenes, exhibit strong fluorescence. This method leverages this property by incorporating an online catalytic reduction step after chromatographic separation to enable highly sensitive fluorescence detection.
Principle of the Method
The analytical method involves three main stages:
-
Sample Preparation: Extraction of dinitropyrenes from the sample matrix followed by cleanup to remove interfering substances.
-
HPLC Separation: Isocratic or gradient separation of the this compound isomers on a C18 reversed-phase column.
-
Online Reduction and Fluorescence Detection: The separated dinitropyrenes are passed through a catalytic reducer column where the nitro groups are reduced to amino groups, forming highly fluorescent diaminopyrenes. These are then detected by a fluorescence detector at optimized excitation and emission wavelengths.
Experimental Protocols
Sample Preparation (Soil Matrix)
A multi-step cleanup procedure is essential for complex matrices like soil to minimize interference.[1]
Materials:
-
Silica (B1680970) gel for column chromatography
-
Hexane, Dichloromethane (B109758)
-
Methanol, Acetonitrile (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (if required)
Protocol:
-
Soxhlet Extraction: A 10-20 g air-dried and homogenized soil sample is mixed with anhydrous sodium sulfate and subjected to Soxhlet extraction with dichloromethane or a hexane/acetone mixture for 16-24 hours.
-
Solvent Exchange: The extract is concentrated using a rotary evaporator and the solvent is exchanged to hexane.
-
Silica Gel Column Chromatography:
-
A silica gel column is prepared in hexane.
-
The concentrated extract is loaded onto the column.
-
The column is eluted with solvents of increasing polarity (e.g., hexane, hexane/dichloromethane mixtures) to fractionate the sample. The fraction containing dinitropyrenes is collected.
-
-
Further Purification (Optional): For highly contaminated samples, further cleanup using preparative HPLC or SPE may be necessary.[1]
-
Final Preparation: The final fraction is evaporated to dryness and reconstituted in a known volume of mobile phase (e.g., acetonitrile/water) for HPLC analysis.
HPLC and Online Reduction Conditions
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Online catalytic reduction unit (e.g., a column packed with platinum and rhodium on an alumina (B75360) support)[1]
-
Fluorescence detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Online Reduction Column Temp. | 80-100 °C |
Fluorescence Detector Settings: Since dinitropyrenes are converted to diaminopyrenes, the excitation and emission wavelengths must be optimized for the latter. The optimal wavelengths can be programmed for each isomer if they elute at different times.
| Analyte (as Diaminopyrene) | Tentative Excitation (nm) | Tentative Emission (nm) |
| 1,3-Diaminopyrene | ~380 | ~460 |
| 1,6-Diaminopyrene | ~380 | ~460 |
| 1,8-Diaminopyrene | ~380 | ~460 |
| (Note: Optimal wavelengths should be determined experimentally by scanning the fluorescence spectra of diaminopyrene standards.) |
Method Validation and Performance
The method should be validated according to standard guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.
Quantitative Data
| Parameter | 1,3-Dinitropyrene | 1,6-Dinitropyrene | 1,8-Dinitropyrene |
| Limit of Detection (LOD) | 0.7 - 4 pg (on column)[1] | 0.7 - 4 pg (on column)[1] | 0.7 - 4 pg (on column)[1] |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | Typically 3x LOD |
| Linearity Range (ng/mL) | To be determined | To be determined | To be determined |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Recovery from Soil (%) | > 94%[1] | > 94%[1] | > 94%[1] |
| Precision (%RSD) | < 15% | < 15% | < 15% |
(Note: The linearity range and precision should be established through multi-point calibration and replicate injections of standards and quality control samples.)
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Analysis of Dinitropyrenes by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens.[1] They are commonly found in diesel exhaust particulates and other combustion-related emissions, leading to widespread environmental contamination.[1][2] Accurate and sensitive analytical methods are crucial for monitoring human exposure and for toxicological studies. Gas chromatography-mass spectrometry (GC-MS), particularly in tandem with mass spectrometry (GC-MS/MS), offers a highly selective and sensitive technique for the determination of dinitropyrene isomers in various matrices.[3] This document provides detailed application notes and protocols for the analysis of dinitropyrenes using GC-MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.
a) Airborne Particulate Matter (e.g., Diesel Exhaust)
This protocol is adapted from methods for the extraction of nitro-PAHs from diesel exhaust particulate matter.
-
Materials:
-
Cellulose (B213188) extraction thimbles
-
Glass wool
-
Toluene (B28343), dichloromethane (B109758) (DCM), acetone (B3395972), hexane (B92381) (pesticide grade or equivalent)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Nitrogen evaporator
-
-
Procedure:
-
Place the filter containing the particulate matter into a cellulose extraction thimble and secure with a small plug of glass wool.
-
Perform Soxhlet extraction with a mixture of dichloromethane and acetone (1:1, v/v) for 18-24 hours.[3] Alternatively, ultrasonic extraction with the same solvent mixture can be used for a shorter extraction time.
-
Concentrate the extract to near dryness using a rotary evaporator.
-
Re-dissolve the residue in a small volume of toluene or hexane for GC-MS analysis.[3]
-
For complex samples, a cleanup step using silica (B1680970) gel column chromatography may be necessary. Elute with solvents of increasing polarity to fractionate the extract and isolate the nitro-PAH fraction.
-
b) Soil and Sediment Samples
-
Materials:
-
Mortar and pestle
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM), acetone
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Silica gel for column chromatography
-
-
Procedure:
-
Air-dry the soil or sediment sample and grind it to a fine powder using a mortar and pestle.
-
Mix the sample with anhydrous sodium sulfate to remove residual moisture.
-
Perform Soxhlet extraction with a 1:1 mixture of dichloromethane and acetone for 18-24 hours.
-
Alternatively, use Accelerated Solvent Extraction (ASE) with the same solvent mixture at elevated temperature and pressure for a more rapid extraction.
-
Concentrate the extract using a rotary evaporator.
-
Perform a cleanup step using a silica gel column to remove interfering compounds.
-
Elute the this compound fraction with an appropriate solvent mixture (e.g., hexane:DCM).
-
Concentrate the purified fraction under a gentle stream of nitrogen before GC-MS analysis.
-
c) Food Samples (e.g., Smoked Foods)
For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted.
-
Materials:
-
Homogenizer
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Centrifuge
-
-
Procedure:
-
Homogenize the food sample.
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add acetonitrile and shake vigorously.
-
Add anhydrous magnesium sulfate and sodium chloride, and shake again to induce phase separation.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing PSA and C18 sorbents for cleanup.
-
Vortex and centrifuge the dSPE tube.
-
The final extract is ready for GC-MS analysis.
-
GC-MS and GC-MS/MS Analysis
a) Instrumentation
A gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer is required.
b) GC Conditions
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, Rxi-5Sil MS).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Splitless injection is preferred for trace analysis.
-
Injector Temperature: 280-300 °C
-
Injection Volume: 1-2 µL
-
-
Oven Temperature Program: An example program for nitro-PAH analysis is:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp to 160 °C at 10 °C/min
-
Ramp to 300 °C at 5 °C/min, hold for 10 min[3]
-
c) Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard. For enhanced sensitivity for some nitro-PAHs, Negative Chemical Ionization (NCI) can be explored.
-
Ion Source Temperature: 230-280 °C
-
Transfer Line Temperature: 280-300 °C
-
Detection Mode:
-
Single Quadrupole MS: Selected Ion Monitoring (SIM) mode should be used for increased sensitivity and selectivity. The molecular ion (m/z 292 for dinitropyrenes) and characteristic fragment ions should be monitored.
-
Triple Quadrupole MS/MS: Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity, significantly reducing matrix interference.[3]
-
d) MRM Method Development for Dinitropyrenes
-
Precursor Ion Selection: Inject a standard solution of the this compound isomer of interest and acquire a full scan mass spectrum. The molecular ion (m/z 292) is typically the most abundant and is the primary candidate for the precursor ion.
-
Product Ion Scan: Perform a product ion scan by selecting the precursor ion (m/z 292) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions produced in the collision cell.
-
MRM Transition Selection: Choose at least two of the most intense and specific product ions for each this compound isomer. One will serve as the "quantifier" ion and the other as the "qualifier" ion for confirmation.
-
Collision Energy Optimization: For each MRM transition, perform a series of injections while varying the collision energy to determine the optimal energy that produces the highest signal intensity for the product ion.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: GC-MS/MS Parameters for this compound Analysis (Example)
| Parameter | Setting |
| GC System | |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 290 °C |
| Oven Program | 60°C (1 min) -> 10°C/min to 160°C -> 5°C/min to 300°C (10 min) |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 250 °C |
| Transfer Line Temp. | 290 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Quantitative Data for this compound Analysis in Diesel Particulate Matter (Hypothetical Data)
| Compound | Spiked Level (ng/g) | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) |
| 1,3-Dinitropyrene | 10 | 95.2 | 5.8 | 0.5 | 1.5 |
| 1,6-Dinitropyrene | 10 | 92.8 | 6.1 | 0.6 | 1.8 |
| 1,8-Dinitropyrene | 10 | 98.1 | 4.5 | 0.4 | 1.2 |
Visualizations
References
Sample preparation techniques for dinitropyrene extraction from soil
Application Note: Dinitropyrene Extraction from Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens found in the environment, primarily originating from incomplete combustion processes. Accurate quantification of DNPs in soil is crucial for environmental monitoring and risk assessment. This document provides detailed protocols and a comparative overview of common sample preparation techniques for the extraction of dinitropyrenes from soil matrices.
General Sample Pre-Processing
Prior to extraction, soil samples typically require pre-processing to ensure homogeneity and improve extraction efficiency.[1] These steps are critical for obtaining reproducible results.
Protocol: Soil Pre-Processing
-
Drying: Air-dry soil samples for 24 hours or in an oven at a temperature below 40°C to avoid volatilization of semi-volatile compounds.[2][3] Alternatively, mix the sample with an anhydrous drying agent like sodium sulfate, especially for methods sensitive to moisture like Soxhlet extraction.[4]
-
Sieving: Sieve the dried soil through a 2 mm mesh to remove large debris such as stones and plant matter, ensuring a homogenous sample.[2][3]
-
Homogenization: Thoroughly mix the sieved soil to ensure that the subsample taken for extraction is representative of the entire sample.[3]
Extraction Techniques
Several methods are available for extracting DNPs from soil, each with distinct principles, advantages, and limitations. The most common techniques include Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), and Solid-Phase Microextraction (SPME).
Soxhlet Extraction
Principle: Soxhlet extraction is a classic and exhaustive technique that uses continuous solvent reflux to extract analytes from a solid matrix.[5] The sample is placed in a thimble, and hot solvent vapor condenses and drips onto the sample, gradually extracting the target compounds over many cycles.[5] This method is often used as a benchmark for other extraction techniques.[5]
Experimental Protocol (Based on EPA Method 3540C)
-
Sample Preparation: Weigh approximately 10 g of pre-processed, dried soil and mix it with 10 g of anhydrous sodium sulfate.[6] Place the mixture into a porous extraction thimble.
-
Spiking (Optional): Add an appropriate surrogate or internal standard solution directly onto the sample in the thimble.[6]
-
Apparatus Setup: Place the thimble into the Soxhlet extractor. Add ~300 mL of an appropriate solvent (e.g., a hexane/acetone mixture) and a few boiling chips to a 500-mL round-bottom flask and connect it to the extractor and a condenser.[6]
-
Extraction: Heat the solvent to a boil. Extract the sample for 16-24 hours, maintaining a cycle rate of 4-6 cycles per hour.[6]
-
Concentration: After extraction, allow the apparatus to cool. The extract can then be concentrated using a Kuderna-Danish (K-D) concentrator or a rotary evaporator to the desired final volume.[6]
Workflow: Soxhlet Extraction
Caption: Workflow for DNP extraction from soil using the Soxhlet method.
Pressurized Liquid Extraction (PLE)
Principle: PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures (e.g., 75–200 °C) and pressures (e.g., 1500-2000 psi) to enhance extraction efficiency.[1][7] These conditions maintain the solvent in its liquid state above its boiling point, increasing its solvating power and improving the kinetics of desorption from the soil matrix, leading to faster extractions and reduced solvent consumption compared to Soxhlet.[5][7]
Experimental Protocol
-
Sample Preparation: Mix 1-10 g of pre-processed soil with a dispersing agent like diatomaceous earth or sand and load it into a stainless-steel extraction cell.
-
Apparatus Setup: Place the cell into the automated PLE system.
-
Extraction Parameters: Set the desired parameters. Typical conditions for PAHs and related compounds are:
-
Extraction Process: The system preheats the cell, pumps the solvent in, and holds it under pressure for the static extraction time. The process may be repeated for multiple cycles.[7]
-
Collection: After the final cycle, the extract is purged from the cell with nitrogen gas into a collection vial.[5] The final extract often requires no further concentration.
Workflow: Pressurized Liquid Extraction
Caption: Workflow for DNP extraction from soil using Pressurized Liquid Extraction (PLE).
Ultrasound-Assisted Extraction (UAE)
Principle: UAE, or sonication, utilizes high-frequency sound waves (>20 kHz) to create cavitation bubbles in the extraction solvent.[9] The collapse of these bubbles generates localized high pressure and temperature, causing micro-jets that disrupt the soil matrix and enhance the penetration of the solvent, thereby accelerating the extraction process.[9] This method significantly reduces extraction time and solvent volume compared to Soxhlet.[10]
Experimental Protocol
-
Sample Preparation: Place 1-5 g of pre-processed soil into a glass vessel.
-
Spiking (Optional): Add surrogate or internal standards.
-
Solvent Addition: Add a precise volume of extraction solvent (e.g., 10-30 mL of a 1:1 mixture of ethyl acetate (B1210297) and n-hexane).[11][12]
-
Sonication: Immerse the tip of an ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.
-
Extraction: Sonicate the sample for a specified duration, typically between 10 and 60 minutes.[10][11] The temperature of the system should be controlled to prevent degradation of target analytes.
-
Separation & Collection: After sonication, separate the extract from the soil solids by centrifugation or filtration. The extraction may be repeated 2-3 times with fresh solvent, and the extracts combined.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
Workflow: Ultrasound-Assisted Extraction
Caption: Workflow for DNP extraction from soil using Ultrasound-Assisted Extraction (UAE).
Solid-Phase Microextraction (SPME)
Principle: SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample matrix (either directly immersed or in the headspace).[13] Analytes partition from the sample matrix into the fiber coating. After a set time, the fiber is retracted and thermally desorbed in the injection port of a gas chromatograph (GC) for analysis.[5]
Experimental Protocol
-
Sample Preparation: Place a small amount of soil (e.g., 1 g) into a headspace vial. Add a small volume of water or an organic modifier to create a slurry and facilitate analyte transfer.[14]
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-80°C) to promote the volatilization of analytes into the headspace.[14][15]
-
Extraction: Expose the SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30-60 minutes) while agitating the sample.[16]
-
Desorption & Analysis: Retract the fiber and immediately introduce it into the hot GC inlet, where the extracted analytes are thermally desorbed onto the analytical column for separation and detection.
Workflow: Solid-Phase Microextraction (Headspace)
Caption: Workflow for DNP extraction from soil using Headspace SPME.
Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes key performance metrics for the described techniques, based on data for PAHs and nitro-PAHs.
| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Ultrasound-Assisted Extraction (UAE) | Solid-Phase Microextraction (SPME) |
| Recovery | 57 - 99%[12][17] | 85 - 111%[8] | 70 - 107%[12][17] | Matrix dependent, generally lower for high MW compounds[15] |
| Extraction Time | 16 - 24 hours[6][17] | 15 - 30 minutes | 10 - 60 minutes[10][17] | 30 - 60 minutes |
| Solvent Volume | High (~300 mL per sample)[6][17] | Low (15 - 40 mL per sample) | Low (10 - 30 mL per sample)[12][17] | Solvent-free |
| Limit of Detection (LOD) | Method dependent | ng/g range[18] | Low pg range[10] | 0.1 mg/kg to 0.001 mg/kg[14][16] |
| Pros | Exhaustive, well-established (EPA method), simple apparatus[5][6] | Fast, low solvent use, automated, high recovery[5][7] | Fast, simple, low cost, efficient for many samples[9][10] | Solvent-free, simple, couples directly to GC[13] |
| Cons | Very slow, large solvent volume, potential for thermal degradation[17] | High initial instrument cost, requires dispersing agent[5] | Potential for incomplete extraction, analyte degradation from heat[9] | Sensitive to matrix effects, fiber fragility, lower recovery for non-volatiles[13][15] |
Post-Extraction Cleanup
Extracts from soil, particularly those obtained by solvent-based methods, often contain co-extracted interfering substances (e.g., humic acids). A cleanup step is frequently necessary before chromatographic analysis. Solid-Phase Extraction (SPE) is a common and effective method for this purpose, often using cartridges packed with silica (B1680970) or Florisil to separate the target analytes from matrix components.[5][19]
References
- 1. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 2. udel.edu [udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.pan.pl [journals.pan.pl]
- 12. researchgate.net [researchgate.net]
- 13. Using solid-phase microextraction during ultrasound reveals higher aqueous PAHs release from contaminated sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of petroleum hydrocarbons in contaminated soils using solid-phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase microextraction and gas chromatography-mass spectrometry for the determination of polycyclic aromatic hydrocarbons in environmental solid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. glsciences.eu [glsciences.eu]
- 19. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dinitropyrenes in Biological Tissues by GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) commonly found as environmental contaminants, particularly in diesel exhaust emissions.[1] These compounds, including isomers like 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene, are potent mutagens and carcinogens.[2] Their toxicity is mediated through metabolic activation into reactive species that can form DNA adducts, leading to genotoxicity.[3] Monitoring the concentration of DNPs in biological tissues is crucial for toxicological studies, environmental health risk assessment, and in the development of therapeutic interventions against their harmful effects. This application note provides a detailed protocol for the extraction, cleanup, and quantitative analysis of dinitropyrenes in biological tissues using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Metabolic Activation and Toxicological Pathway
Dinitropyrenes exert their genotoxic effects after metabolic activation. The primary pathway involves the reduction of one of the nitro groups to a nitroso group, followed by further reduction to a reactive N-hydroxy arylamine intermediate. This intermediate can then be O-acetylated by cytosolic N-acetyltransferases to form a highly reactive N-acetoxy arylamine. This electrophilic metabolite readily reacts with DNA, primarily at the C8 position of guanine, to form stable DNA adducts, which can initiate carcinogenesis if not repaired.[3] Exposure to DNPs has also been shown to induce apoptosis (programmed cell death) through pathways involving oxidative stress, p53 activation, and mitochondrial dysfunction.[4]
Experimental Protocol
This protocol outlines a method for the analysis of dinitropyrenes in liver tissue, which can be adapted for other tissues like lung or kidney. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for extraction followed by dispersive solid-phase extraction (dSPE) for cleanup, and analysis by GC-MS/MS.[5]
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Hexane (B92381), Dichloromethane (DCM) - all HPLC or Ultra Resi grade.
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB). Agilent Bond Elut QuEChERS fatty sample dSPE tubes are suitable.[5]
-
Standards: Certified reference standards for 1,3-DNP, 1,6-DNP, and 1,8-DNP. Isotopically labeled internal standards (e.g., DNP-d6).
-
Reagents: Phosphate-buffered saline (PBS, pH 7.4), Ultrapure water.
Equipment
-
Homogenizer (e.g., bead beater or rotor-stator).
-
Centrifuge capable of 4000 rpm.
-
Nitrogen evaporator or rotary evaporator.
-
Vortex mixer.
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).
-
Analytical balance.
Sample Preparation Workflow
Step-by-Step Procedure
4.1 Tissue Homogenization
-
Weigh approximately 2 g of frozen tissue.[6]
-
Place the tissue in a suitable homogenization tube with 8 mL of cold PBS buffer.
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.
4.2 Extraction
-
Transfer the 10 mL homogenate to a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of isotopically labeled internal standard solution.
-
Add 10 mL of acetonitrile (ACN).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes. The sample will separate into an upper ACN layer (containing DNPs) and a lower aqueous/solid layer.
4.3 Dispersive SPE (dSPE) Cleanup
-
Carefully transfer a 6 mL aliquot of the upper ACN layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 300 mg PSA, 300 mg C18). PSA removes fatty acids, C18 removes nonpolar interferences, and GCB can be used for pigment removal if necessary.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the cleaned extract.
4.4 Concentration and Reconstitution
-
Transfer a 4 mL aliquot of the cleaned extract to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS/MS injection.
GC-MS/MS Instrumental Analysis
The following conditions are a starting point and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| System | Gas Chromatograph with Tandem Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)[7][8] |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 300°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[7] |
| Oven Program | Initial 90°C (hold 2 min), ramp 10°C/min to 320°C, hold 15 min[8][9] |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Interface Temp. | 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor and product ion transitions for each DNP isomer and internal standard must be determined by infusing individual standards. This provides high selectivity and sensitivity for quantification.
Data Presentation and Interpretation
Quantitative analysis is performed by constructing a calibration curve using the peak area ratios of the target analytes to their corresponding internal standards. The concentration of DNPs in the tissue is typically reported in nanograms per gram (ng/g) of wet tissue weight.
Illustrative Quantitative Data
The following table presents hypothetical, yet plausible, concentration ranges for this compound isomers in various tissues following environmental exposure. Actual concentrations will vary significantly based on the level, duration, and route of exposure.
| Analyte | Liver (ng/g) | Lung (ng/g) | Kidney (ng/g) |
| 1,3-Dinitropyrene | 0.5 - 2.5 | 1.0 - 5.0 | 0.2 - 1.5 |
| 1,6-Dinitropyrene | 0.8 - 4.0 | 1.5 - 7.5 | 0.4 - 2.0 |
| 1,8-Dinitropyrene | 1.0 - 5.5 | 2.0 - 10.0 | 0.5 - 3.0 |
Note: Values are for illustrative purposes only to represent typical data presentation.
Conclusion
The described GC-MS/MS method provides a robust and sensitive protocol for the quantitative determination of dinitropyrenes in biological tissues. The combination of a streamlined QuEChERS-based extraction and dSPE cleanup effectively removes matrix interferences, allowing for accurate analysis at low ng/g levels.[5] This protocol is essential for researchers in toxicology, pharmacology, and environmental science investigating the distribution and adverse effects of these significant environmental contaminants.
References
- 1. 1-Nitropyrene Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of nitropyrenes and diesel particulate extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Nitropyrene Induced Reactive Oxygen Species-Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. scielo.br [scielo.br]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dinitropyrene as a Mutagenicity Marker in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have been identified as potent mutagens in various environmental matrices.[1] Primarily formed during incomplete combustion processes, DNPs are notably present in diesel engine exhaust.[2] Their significant mutagenic and carcinogenic potential makes them crucial markers for assessing the genotoxicity of environmental samples.[3] This document provides detailed application notes and protocols for the use of dinitropyrenes as mutagenicity markers, with a focus on sample extraction, mutagenicity assessment using the Ames test, and data interpretation.
Data Presentation
The following tables summarize the concentrations of dinitropyrene isomers found in various environmental samples and their corresponding mutagenic activity, primarily determined using the Salmonella typhimurium strain TA98 in the Ames test.
Table 1: this compound Concentrations and Mutagenicity in Diesel Exhaust Particles
| This compound Isomer | Concentration in Diesel Particulate Extract (ng/mg) | Reference |
| 1,6-Dinitropyrene | 1.2 | [1] |
| 1,8-Dinitropyrene | 3.4 | [1][2] |
| 1,3-Dinitropyrene | 0.01 - 0.03 | [3] |
Table 2: this compound Concentrations in Ambient Air Particulate Matter
| This compound Isomer | Location | Concentration in Air (pg/m³) | Reference |
| 1,8-Dinitropyrene | Remote/Rural | 0.12 - 0.30 | [2] |
| 1,8-Dinitropyrene | Industrialized Areas | 4.44 - 7.50 | [2] |
| 1,8-Dinitropyrene | Urban (Tokyo, Japan) | Up to 200 pg/mg of particles | [2] |
Table 3: Mutagenic Potency of this compound Isomers in Salmonella typhimurium TA98
| This compound Isomer | Mutagenic Potency (Revertants/nmol) | Reference |
| 1,6-Dinitropyrene | 7,900 | [4] |
| 1,8-Dinitropyrene | 11,000 | [4] |
Signaling Pathway for this compound-Induced Mutagenicity
Dinitropyrenes require metabolic activation to exert their mutagenic effects. The primary pathway involves the reduction of their nitro groups to form reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
Experimental Workflow
The overall workflow for assessing the mutagenicity of dinitropyrenes in environmental samples involves sample collection, extraction, and the Ames test.
Experimental Protocols
Protocol 1: Ultrasonic Extraction of Dinitropyrenes from Air Particulate Matter
This protocol describes the extraction of dinitropyrenes from airborne particulate matter collected on filters using ultrasonication.
Materials:
-
Air particulate sample on a filter (e.g., glass fiber or quartz fiber)
-
Dichloromethane (B109758) (DCM), analytical grade
-
Sonicator bath
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Glass vials
Procedure:
-
Cut the filter containing the air particulate sample into small pieces and place them into a 50 mL centrifuge tube.
-
Add 20 mL of dichloromethane to the centrifuge tube.
-
Place the tube in a sonicator bath and sonicate for 30 minutes.
-
After sonication, centrifuge the tube at 3000 rpm for 10 minutes to pellet the filter pieces and particulate matter.
-
Carefully decant the supernatant (DCM extract) into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh DCM.
-
Combine all the DCM extracts.
-
Concentrate the combined extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Re-dissolve the residue in a small, known volume of dimethyl sulfoxide (B87167) (DMSO) for use in the Ames test.
-
Store the final extract at -20°C until analysis.
Protocol 2: Ames Test for Mutagenicity Assessment
This protocol outlines the procedure for the bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strain TA98, which is particularly sensitive to frameshift mutagens like dinitropyrenes.
Materials:
-
Salmonella typhimurium strain TA98 (from a reliable culture collection)
-
Nutrient broth
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Environmental sample extract in DMSO (from Protocol 1)
-
Positive control (e.g., 1,8-dinitropyrene)
-
Negative control (DMSO)
-
Incubator at 37°C
Procedure:
-
Bacterial Culture Preparation: Inoculate S. typhimurium TA98 into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential phase of growth.
-
Plate Labeling: Label the bottom of the minimal glucose agar plates with the sample identification and concentration.
-
Assay Mixture Preparation: In sterile test tubes, combine the following in order:
-
2 mL of molten top agar (maintained at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the environmental sample extract (at various dilutions), positive control, or negative control.
-
-
Plating: Immediately after adding all components, gently vortex the tube for 3 seconds and pour the mixture evenly onto the surface of a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
Conclusion
Dinitropyrenes are potent mutagens that serve as valuable markers for the genotoxic potential of environmental samples, particularly those impacted by diesel emissions. The protocols provided herein offer a framework for the reliable extraction and mutagenicity assessment of these compounds. The quantitative data and pathway information further aid in the interpretation of results and risk assessment. Researchers are encouraged to adapt these protocols to their specific sample types and analytical capabilities, ensuring appropriate quality control measures are in place.
References
- 1. Identification of dinitropyrenes in diesel-exhaust particles. Their probable presence as the major mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dinitro derivatives of pyrene and fluoranthene in diesel emission particulates and their tumorigenicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assessment of Dinitropyrene Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust and other combustion products. Certain isomers of DNP are potent mutagens and carcinogens, necessitating robust methods for evaluating their genotoxicity. This document provides detailed application notes and protocols for a panel of in vitro assays commonly used to assess the DNA-damaging potential of dinitropyrenes. The assays covered include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, the single-cell gel electrophoresis (comet) assay, and DNA adduct analysis.
Metabolic Activation of Dinitropyrenes
The genotoxicity of many dinitropyrenes is dependent on their metabolic activation to reactive intermediates that can bind to DNA. This process typically involves the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a hydroxylamine, which can then be esterified (e.g., by O-acetylation) to form a highly reactive species that readily forms DNA adducts.[1][2] The primary adducts formed are often at the C8 position of guanine.[1] It is crucial to consider the metabolic competency of the in vitro test system, often requiring the addition of an exogenous metabolic activation system, such as a rat liver S9 fraction, to mimic mammalian metabolism.[3]
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Data Presentation: Quantitative Genotoxicity of this compound Isomers
The following tables summarize quantitative data from various in vitro genotoxicity assays for different this compound isomers.
Table 1: Mutagenic Potency of this compound Isomers in the Ames Test
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| 1,6-Dinitropyrene (B1200346) | TA98 | - | 7,900[4] |
| TA100 | - | 1,200[4] | |
| TA1538 | - | 11,000[4] | |
| 1,8-Dinitropyrene (B49389) | TA98 | - | 11,000[4] |
| TA100 | - | 2,100[4] | |
| TA1538 | - | 16,000[4] |
Table 2: Induction of Micronuclei by this compound Isomers in Mammalian Cells
| Compound | Cell Line | Concentration | Fold Increase in Micronuclei (approx.) |
| 1,3-Dinitropyrene (B1214572) | V79 | Not specified | Substantial increase[5] |
| 1,6-Dinitropyrene | H4IIEC3/G- | Not specified | Strong genotoxic effect[5] |
| 208F | Not specified | Strong genotoxic effect[5] | |
| V79 | Not specified | Strong genotoxic effect[5] |
Note: Specific concentrations and fold-increases were not detailed in the abstract.
Table 3: DNA Adduct Formation by this compound Isomers in vitro
| Compound | System | Adduct(s) Identified | Quantitative Data |
| 1,6-Dinitropyrene | In vitro with cytosol | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | DNA binding increased 2-fold with cytosol from 1-nitropyrene-pretreated rats.[2] |
| 1,8-Dinitropyrene | Salmonella typhimurium | N-(deoxyguanosin-8-yl)-1,8-diaminopyrene | Not specified |
| 1-Nitropyrene (B107360) & 1,3-Dinitropyrene | Rat/human liver microsomes & cytosol | Reduced to a lesser extent than 1,6- and 1,8-DNP.[1] | AcCoA increased DNA binding of DNPs 20- to 40-fold.[1] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a standard plate incorporation method adapted for testing dinitropyrenes.[6][7][8]
a. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1538, sensitive to frameshift and base-pair substitution mutagens).
-
Molten top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM biotin).
-
Minimal glucose agar plates.
-
This compound test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive and negative controls.
-
S9 metabolic activation mix (optional, but recommended).
b. Procedure:
-
Prepare overnight cultures of the S. typhimurium tester strains.
-
To a sterile tube, add 0.1 mL of the bacterial culture, the test compound at the desired concentration, and 0.5 mL of S9 mix or buffer.
-
Pre-incubate the mixture at 37°C for 20-30 minutes (pre-incubation method, which can be more sensitive).[6]
-
Add 2 mL of molten top agar (maintained at 45°C) to the tube.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background (negative control) count.[9]
Caption: Workflow for the Ames test to assess this compound mutagenicity.
In Vitro Micronucleus Assay
This assay detects chromosome breakage or loss by identifying micronuclei in the cytoplasm of interphase cells.[5][10]
a. Materials:
-
Mammalian cell line (e.g., V79, CHO, HepG2, TK6).
-
Cell culture medium and supplements.
-
This compound test compound.
-
Cytochalasin B (to block cytokinesis).
-
Fixative (e.g., methanol:acetic acid).
-
Staining solution (e.g., Giemsa, DAPI).
b. Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of the this compound compound, with and without S9 activation, for a suitable duration (e.g., 3-6 hours).
-
Remove the treatment medium and wash the cells.
-
Add fresh medium containing cytochalasin B to block cytokinesis and culture for a period equivalent to 1.5-2 cell cycles.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
Stain the slides and score for the presence of micronuclei in binucleated cells.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
Caption: Workflow for the in vitro micronucleus assay.
Single-Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12][13][14][15]
a. Materials:
-
Mammalian cells.
-
Low melting point agarose (B213101) (LMA).
-
Normal melting point agarose.
-
Lysis solution (high salt, EDTA, Triton X-100).
-
Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).
-
Neutralizing buffer.
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide).
-
Microscope slides.
b. Procedure:
-
Treat cells with this compound at various concentrations.
-
Harvest cells and resuspend in PBS.
-
Mix the cell suspension with molten LMA and pipette onto a pre-coated slide.
-
Immerse the slides in cold lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Perform electrophoresis at low voltage. Broken DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralize and stain the slides.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).
DNA Adduct Analysis (³²P-Postlabeling)
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by carcinogens like dinitropyrenes.[16][17][18][19][20]
a. Materials:
-
DNA isolated from cells treated with dinitropyrenes.
-
Micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1.
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP.
-
Thin-layer chromatography (TLC) plates or HPLC system.
b. Procedure:
-
Isolate high-purity DNA from this compound-treated cells.
-
Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides, for example, by using nuclease P1 which dephosphorylates normal nucleotides but not bulky adducts.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by multidirectional TLC or HPLC.
-
Detect and quantify the adducts by autoradiography and scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.
This compound-Induced Genotoxicity Signaling
Upon metabolic activation and formation of DNA adducts, dinitropyrenes can trigger a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases like ATM and ATR. These kinases then phosphorylate a range of downstream effector proteins, including the tumor suppressor p53 and checkpoint kinases Chk1/Chk2.[21] For instance, 1-nitropyrene has been shown to induce genotoxicity through a p53-dependent pathway that can lead to apoptosis.[22][23] The ultimate cellular outcome can be cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).
Caption: Simplified signaling pathway of this compound-induced genotoxicity.
References
- 1. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding by 1-nitropyrene and 1,6-dinitropyrene in vitro and in vivo: effects of nitroreductase induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and detoxification of dinitropyrenes by cytosol and microsomes from Aroclor-pretreated rats in the Ames and umu assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aniara.com [aniara.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. neb.com [neb.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genotoxic effects of 1-nitropyrene in macrophages are mediated through a p53-dependent pathway involving cytochrome c release, caspase activation, and PARP-1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dinitropyrene Carcinogenicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the carcinogenic potential of dinitropyrenes (DNPs). The information is intended to guide researchers in designing and conducting studies to assess the risks associated with these environmental mutagens.
Introduction
Dinitropyrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust and other combustion emissions. Several isomers, including 1,3-dinitropyrene (B1214572) (1,3-DNP), 1,6-dinitropyrene (B1200346) (1,6-DNP), and 1,8-dinitropyrene (B49389) (1,8-DNP), are potent mutagens and have demonstrated carcinogenicity in various animal models.[1][2] Understanding the carcinogenic mechanisms and identifying susceptible target organs is crucial for human health risk assessment. This document outlines established animal models and detailed protocols for studying DNP-induced carcinogenesis.
Animal Models
Rats and mice are the most commonly used animal models for assessing the carcinogenicity of DNPs. Newborn mice are particularly sensitive to the tumorigenic effects of some nitro-PAHs.[3][4] The choice of animal model often depends on the specific research question, the DNP isomer being investigated, and the intended route of administration.
Commonly Used Rodent Strains:
-
Rats: Fischer 344 (F344/DuCrj), CD rats, and Sprague-Dawley rats have been utilized in DNP carcinogenicity studies.[2][5][6][7][8]
-
Mice: SENCAR, BALB/c, and CD-1 mice are frequently employed.[3][4][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the carcinogenicity of different this compound isomers in rodent models.
Table 1: Carcinogenicity of Dinitropyrenes in Rats
| DNP Isomer | Strain | Route of Administration | Total Dose | Tumor Type | Incidence | Reference |
| 1,6-DNP | F344 | Subcutaneous Injection | 4 mg | Sarcomas | 100% (10/10) | [2] |
| 1,8-DNP | F344 | Subcutaneous Injection | 0.4 mg | Sarcomas | 100% (10/10) | [2] |
| 1,8-DNP | F344 | Subcutaneous Injection | 0.04 mg | Sarcomas | 90% (9/10) | [2] |
| 1,6-DNP | F344 | Intrapulmonary Injection | 0.01 mg | Lung Cancer | 13% (4/30) | [11] |
| 1,6-DNP | F344 | Intrapulmonary Injection | 0.03 mg | Lung Cancer | 42% (13/31) | [11] |
| 1,6-DNP | F344 | Intrapulmonary Injection | 0.1 mg | Lung Cancer | 85% (22/26) | [11] |
| 1,8-DNP | Female CD | Intraperitoneal Injection | - | Myelocytic Leukemia, Sarcoma, Mammary Adenocarcinoma | - | [1] |
| 1,8-DNP | Female CD | Oral Gavage | - | Mammary Adenocarcinoma | - | [1] |
| 1,6-DNP | Female CD | Oral Gavage | - | Pituitary Gland Carcinoma | - | [1] |
Table 2: Carcinogenicity of Dinitropyrenes in Mice
| DNP Isomer | Strain | Route of Administration | Total Dose | Tumor Type | Incidence | Reference |
| 1,3-DNP | Newborn CD-1 (Male) | Intraperitoneal Injection | 200 nmol | Hepatic Tumors | 20% | [3][4] |
| 1,6-DNP | Newborn CD-1 (Male) | Intraperitoneal Injection | 200 nmol | Hepatic Tumors | 32% | [3][4] |
| 1,8-DNP | Newborn CD-1 (Male) | Intraperitoneal Injection | 200 nmol | Hepatic Tumors | 16% | [3][4] |
| 1,8-DNP | BALB/c | Subcutaneous Inoculation | 0.05 mg/week for 20 weeks | Injection Site Tumors | 40% (6/15) | [10] |
| DNP Mixture (1,3-, 1,6-, 1,8-) | SENCAR | Dermal Application | 2.0 mg | Skin Papillomas | 26-29% | [9] |
| 1,6-DNP | BALB/c (Male) | Subcutaneous Injection | 2 mg | Injection Site Tumors | 50% | [12] |
| 1,8-DNP | BALB/c (Male) | Subcutaneous Injection | 1 mg | Injection Site Tumors | 30% | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous Injection for Sarcoma Induction in Rats
Objective: To assess the potential of DNPs to induce tumors at the site of injection.
Materials:
-
DNP isomer (e.g., 1,6-DNP, 1,8-DNP)
-
Vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO), tricaprylin)
-
F344 rats (male, 6 weeks old)
-
Sterile syringes and needles (e.g., 25-27G)
-
Animal clippers
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution: Dissolve the DNP isomer in the chosen vehicle to the desired concentration. Ensure the solution is sterile.
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Shave a small area on the back of each rat.
-
Injection: Sterilize the injection site with 70% ethanol. Administer the DNP solution subcutaneously. The injection volume should be kept minimal (e.g., 0.1-0.2 mL).
-
Dosing Schedule: Injections can be administered once or multiple times over a set period (e.g., once a week for several weeks).[6][10]
-
Monitoring: Palpate the injection site weekly to check for tumor development. Monitor the animals' overall health, including body weight, throughout the study.
-
Termination and Analysis: The study can be terminated at a predetermined time point (e.g., 60-100 weeks) or when tumors reach a certain size.[10] Euthanize the animals and perform a complete necropsy. Collect tumors and other relevant tissues for histopathological analysis.
Protocol 2: Intraperitoneal Injection for Systemic Carcinogenicity in Newborn Mice
Objective: To evaluate the systemic carcinogenic effects of DNPs, particularly on the liver.
Materials:
-
DNP isomer (e.g., 1,3-DNP, 1,6-DNP, 1,8-DNP)
-
Vehicle (e.g., DMSO)
-
Newborn CD-1 mice (1 day old)
-
Sterile microsyringes and needles (e.g., 30G)
Procedure:
-
Preparation of Dosing Solution: Dissolve the DNP isomer in the vehicle to achieve the target dose in a small volume (e.g., 5-10 µL).
-
Animal Handling: Gently restrain the newborn mouse.
-
Injection: Administer the DNP solution via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Typically, injections are given on days 1, 8, and 15 after birth.[3][4]
-
Post-treatment Care: Return the pups to their mother. Wean the mice at the appropriate age.
-
Monitoring and Termination: Monitor the animals for up to one year for signs of tumor development.[3][4] At the end of the study, euthanize the mice and perform a thorough necropsy. Pay close attention to the liver and lungs.
-
Analysis: Collect and preserve tissues for histopathological examination to identify and characterize tumors.
Protocol 3: Intrapulmonary Administration for Lung Cancer Induction in Rats
Objective: To investigate the carcinogenicity of DNPs directly in the respiratory tract.
Materials:
-
DNP isomer (e.g., 1,6-DNP)
-
Vehicle (e.g., beeswax-tricaprylin suspension)
-
F344 rats (male)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Dosing syringe
Procedure:
-
Preparation of Dosing Suspension: Suspend the DNP isomer in the beeswax-tricaprylin vehicle.
-
Anesthesia and Surgery: Anesthetize the rat. Perform a left lateral thoracotomy to expose the left lung.
-
Injection: Inject the DNP suspension directly into the lower third of the left lung.[11]
-
Surgical Closure: Close the thoracic cavity and allow the animal to recover from anesthesia.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Long-term Observation: Observe the animals for up to two years for signs of respiratory distress or other tumor-related symptoms.[11]
-
Termination and Analysis: At the end of the observation period, euthanize the rats and perform a detailed examination of the lungs and other organs. Collect tissues for histopathological analysis to confirm the presence and type of lung tumors.[11]
Visualizations
Experimental Workflow for DNP Carcinogenicity Studies
Caption: General experimental workflow for in vivo this compound carcinogenicity studies.
Metabolic Activation Pathway of Dinitropyrenes
Caption: Simplified metabolic activation pathway of dinitropyrenes leading to DNA adduct formation.[1]
References
- 1. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of 1,6-dinitropyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. healtheffects.org [healtheffects.org]
- 8. 1,6-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tumor initiating activities of 1-nitropyrene and its nitrated products in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dinitro derivatives of pyrene and fluoranthene in diesel emission particulates and their tumorigenicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dinitropyrene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens found in diesel exhaust and other combustion products. Understanding the mechanisms by which DNPs exert their toxic effects on cells is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and standardized protocols for investigating the cytotoxicity of DNPs using established cell culture techniques. The focus is on assays for cell viability, apoptosis, and oxidative stress, along with an exploration of the key signaling pathways involved.
Application Notes
Cytotoxic Effects of Dinitropyrenes
Dinitropyrenes, particularly isomers like 1,3-dinitropyrene (B1214572) (1,3-DNP) and 1,8-dinitropyrene (B49389) (1,8-DNP), exhibit varying degrees of cytotoxicity in different cell lines. Studies have shown that these compounds can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
In mouse hepatoma Hepa1c1c7 cells, 1,3-DNP has been observed to cause a concentration-dependent increase in a mixture of apoptosis and necrosis, starting at concentrations as low as 3 µM after 24 hours of exposure.[1] In contrast, 1,8-DNP shows weaker cytotoxic effects in this cell line.[1] Interestingly, in human bronchial epithelial BEAS-2B cells, neither 1,3-DNP nor 1,8-DNP (at concentrations up to 30 µM) were found to induce significant cell death.[1] This highlights the cell-type-specific nature of DNP cytotoxicity.
Data Presentation: Quantitative Cytotoxicity Data
The following table summarizes quantitative data on the cytotoxic effects of dinitropyrenes and related compounds from various studies.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| 1,3-Dinitropyrene | Hepa1c1c7 | Hoechst/PI Staining | 3-30 µM | Concentration-dependent increase in apoptosis and necrosis | [1] |
| 1,8-Dinitropyrene | Hepa1c1c7 | Hoechst/PI Staining | 3-30 µM | Minimal cell death observed | [1] |
| 1,3-Dinitropyrene | BEAS-2B | Hoechst/PI Staining | 3-30 µM | No significant cell death | [1] |
| 1,8-Dinitropyrene | BEAS-2B | Hoechst/PI Staining | 3-30 µM | No significant cell death | [1] |
| 1-Nitropyrene | A549 | MTT Assay | 24h | LC50: 5.2 µmol/L | [2] |
| 1-Nitropyrene | A549 | MTT Assay | 48h | LC50: 2.8 µmol/L | [2] |
| 2,4-Dinitrotoluene | HepG2 | MTT Assay | 48h | LC50: >300 mg/mL | [3] |
| 2,6-Dinitrotoluene | HepG2 | MTT Assay | 48h | LC50: >300 mg/mL | [3] |
Key Signaling Pathways in Dinitropyrene Cytotoxicity
Reactive Oxygen Species (ROS) Generation: Both 1,3-DNP and 1,8-DNP have been shown to increase the levels of reactive oxygen species (ROS) in BEAS-2B cells.[1] This oxidative stress can lead to cellular damage, including DNA damage, and trigger cell death pathways.
p53 Signaling Pathway: DNA damage is a known initiator of the p53 signaling pathway. In Hepa1c1c7 cells, 1,8-DNP is a more potent inducer of DNA adducts and subsequent phosphorylation of p53 compared to 1,3-DNP.[1] Activated p53 can transcriptionally regulate genes involved in cell cycle arrest, DNA repair, and apoptosis. However, the direct correlation between the extent of p53 activation and the induction of cytotoxicity by DNPs is not always straightforward, suggesting the involvement of other signaling pathways.[1]
Unfolded Protein Response (UPR): 1,3-DNP has been found to trigger the Unfolded Protein Response (UPR) in Hepa1c1c7 cells, as evidenced by the increased expression of UPR markers such as CHOP, ATF4, and XBP1.[1] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Prolonged ER stress and UPR activation can lead to apoptosis.[1] This suggests that ER stress is a significant mechanism in 1,3-DNP-induced cytotoxicity.
Mandatory Visualizations
References
- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Dinitropyrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled dinitropyrenes, crucial tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for investigating the mechanisms of toxicity and carcinogenesis of this class of compounds. The protocols described herein are based on established principles of radiolabeling and synthetic organic chemistry.
Introduction to Radiolabeled Dinitropyrenes
Dinitropyrenes are potent mutagens and carcinogens found in diesel exhaust and other combustion products. Understanding their metabolic fate is critical for assessing human health risks. Radiolabeling dinitropyrenes with isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) allows for sensitive and quantitative tracking of the compound and its metabolites in biological systems.[1][2][3]
Carbon-14 (¹⁴C) is often the isotope of choice for metabolic studies due to its long half-life (5730 years) and the metabolic stability of the carbon-carbon bond, which prevents the loss of the radiolabel through exchange reactions.[4][5][6] This ensures that the radioactivity detected is representative of the entire molecule or its metabolic fragments.
Tritium (³H) offers the advantage of higher specific activity compared to ¹⁴C, making it suitable for receptor binding assays and studies where high sensitivity is required.[4][7][8] However, the position of the tritium label must be carefully chosen to avoid loss through metabolic oxidation or exchange with protons from the biological matrix.[9]
Synthesis of [¹⁴C]Dinitropyrene
The synthesis of [¹⁴C]this compound can be approached by introducing the ¹⁴C label into the pyrene (B120774) core at an early stage of the synthesis. A common strategy involves the use of a commercially available ¹⁴C-labeled precursor.
Experimental Protocol: Synthesis of [¹⁴C]this compound via [¹⁴C]Pyrene
This protocol outlines a potential multi-step synthesis starting from a custom synthesis of [¹⁴C]pyrene, followed by nitration.
Materials:
-
[¹⁴C]Labeled precursor (e.g., a ¹⁴C-labeled biphenyl (B1667301) derivative for constructing the pyrene ring system)
-
Nitric acid (HNO₃), fuming
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetic anhydride (B1165640)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and safety equipment for handling radioactive materials
Procedure:
-
Synthesis of [¹⁴C]Pyrene: A custom synthesis of [¹⁴C]pyrene is the initial and most critical step. This would typically involve a multi-step sequence starting from a simple, commercially available ¹⁴C-labeled building block. The specific route would be designed to maximize radiochemical yield and position the label in a metabolically stable position of the pyrene core. Given the complexity, this step is often outsourced to specialized radiochemistry labs.[10]
-
Nitration of [¹⁴C]Pyrene:
-
In a shielded fume hood, dissolve the purified [¹⁴C]pyrene in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the pyrene solution with constant stirring. The exact ratio of nitrating agents will influence the isomer distribution of the resulting dinitropyrenes.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by radio-TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to separate the different this compound isomers (e.g., 1,3-, 1,6-, and 1,8-dinitropyrene).
-
-
Characterization and Analysis:
-
Confirm the identity and radiochemical purity of the [¹⁴C]this compound isomers using radio-HPLC, LC-MS, and by co-elution with authentic, non-radiolabeled standards.
-
Determine the specific activity by liquid scintillation counting.
-
Synthesis of [³H]this compound
Tritium labeling of this compound can be achieved through catalytic hydrogen-isotope exchange on the pre-formed this compound molecule. This is a more direct approach compared to the multi-step synthesis required for ¹⁴C-labeling.
Experimental Protocol: Synthesis of [³H]this compound via Catalytic Hydrogen Isotope Exchange
This protocol describes a general method for introducing tritium into the this compound molecule.
Materials:
-
This compound (a specific isomer, e.g., 1,8-dinitropyrene)
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Anhydrous solvent (e.g., dioxane, ethyl acetate)
-
Labile tritium scavenging agent (e.g., methanol)
-
Standard laboratory glassware and a specialized tritium-handling manifold
Procedure:
-
Reaction Setup:
-
In a reaction vessel compatible with a tritium manifold, dissolve the this compound isomer in an anhydrous solvent.
-
Add the catalyst (e.g., 10% Pd/C) to the solution.
-
Freeze-pump-thaw the mixture several times to remove dissolved air.
-
-
Tritiation:
-
Introduce tritium gas into the reaction vessel at a controlled pressure.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a set period (e.g., 12-24 hours). The reaction conditions will influence the specific activity and the position of the tritium labels.
-
-
Work-up and Purification:
-
After the reaction, recover the excess tritium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under a stream of nitrogen.
-
To remove labile tritium, repeatedly dissolve the crude product in a protic solvent like methanol (B129727) and evaporate to dryness.
-
Purify the [³H]this compound by preparative HPLC to achieve high radiochemical purity.
-
-
Characterization and Analysis:
-
Determine the radiochemical purity using radio-HPLC.
-
Confirm the identity by co-elution with an authentic standard.
-
Determine the specific activity using liquid scintillation counting.
-
The position of the tritium label can be determined by ³H-NMR.[11]
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of radiolabeled dinitropyrenes. The exact values will depend on the specific reaction conditions and the scale of the synthesis.
| Parameter | [¹⁴C]this compound | [³H]this compound |
| Radiochemical Yield | 10-30% (overall from ¹⁴C precursor) | 20-50% |
| Radiochemical Purity | >98% (after HPLC purification) | >98% (after HPLC purification) |
| Specific Activity | 10-60 mCi/mmol (dependent on precursor) | 1-30 Ci/mmol (dependent on exchange conditions) |
| Analytical Methods | Radio-HPLC, LC-MS, LSC | Radio-HPLC, ³H-NMR, LSC |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of [¹⁴C]- and [³H]-dinitropyrene.
Caption: Workflow for the synthesis of [¹⁴C]this compound.
Caption: Workflow for the synthesis of [³H]this compound.
Safety Considerations
The synthesis of radiolabeled compounds requires specialized facilities and adherence to strict safety protocols for handling radioactive materials. All procedures should be conducted in designated radioisotope laboratories by trained personnel. Appropriate shielding, personal protective equipment, and waste disposal procedures must be followed in accordance with institutional and regulatory guidelines.
References
- 1. moravek.com [moravek.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. openmedscience.com [openmedscience.com]
- 4. moravek.com [moravek.com]
- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. moravek.com [moravek.com]
- 8. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 11. rti.org [rti.org]
Application of Dinitropyrene in Mechanistic Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens found in diesel exhaust and other combustion products.[1][2] Due to their environmental prevalence and significant toxicological properties, DNPs serve as important model compounds in mechanistic toxicology studies. Understanding the metabolic activation, genotoxicity, and carcinogenic potential of different DNP isomers (e.g., 1,3-DNP, 1,6-DNP, and 1,8-DNP) is crucial for assessing the risk associated with exposure to nitro-PAHs and for developing strategies to mitigate their adverse health effects.
These application notes provide a comprehensive overview of the use of dinitropyrenes in toxicological research, including detailed experimental protocols for key assays, a summary of quantitative toxicological data, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts in Dinitropyrene Toxicology
The toxicity of dinitropyrenes is primarily driven by their metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, particularly DNA, to form DNA adducts.[3][4] This process is a critical initiating event in chemical carcinogenesis. The key steps in the toxicological mechanism of DNPs include:
-
Metabolic Activation: DNPs undergo enzymatic reduction of one of the nitro groups to a nitroso intermediate, which is further reduced to a reactive N-hydroxy arylamine.[5] This reduction is catalyzed by nitroreductase enzymes present in both bacteria and mammalian tissues.[3]
-
Esterification: The N-hydroxy arylamine intermediate can be further activated by esterification, primarily through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy arylamine.[3]
-
DNA Adduct Formation: The reactive N-acetoxy arylamine can then react with nucleophilic sites in DNA, predominantly at the C8 position of guanine, to form stable DNA adducts.[3]
-
Genotoxicity: The resulting DNA adducts can lead to mutations during DNA replication if not repaired, causing frameshift and base substitution mutations. This genotoxicity can be assessed using various assays, such as the Ames test and the micronucleus assay.
-
Carcinogenicity: The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer.
The different isomers of this compound exhibit varying degrees of mutagenicity and carcinogenicity, which is often attributed to differences in their rates of metabolic activation and the stability of their reactive intermediates.[3]
Data Presentation
Table 1: Carcinogenicity of this compound Isomers in Rodents
| DNP Isomer | Animal Model | Route of Administration | Dose | Tumor Type | Incidence | Reference |
| 1,6-Dinitropyrene (B1200346) | Male F344 rats | Intrapulmonary injection | 0.01 mg | Lung cancer | 13% (4/30) | [6][7] |
| 0.03 mg | 42% (13/31) | [6][7] | ||||
| 0.1 mg | 85% (22/26) | [6][7] | ||||
| 1,8-Dinitropyrene (B49389) | Male BALB/c mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | Subcutaneous tumors | 40% (6/15) | [3] |
| Female CD rats | Intraperitoneal injection | 10 µmol/kg, 3 times/week for 4 weeks | Malignant fibrous histiocytomas | Nearly 100% | [8] | |
| Leukemia | Significant increase | [8] | ||||
| Mammary tumors | Significant increase | [8] | ||||
| 1,3-Dinitropyrene | Female CD rats | Intraperitoneal injection | 10 µmol/kg, 3 times/week for 4 weeks | Malignant fibrous histiocytomas | Few | [8] |
| Mixture of Nitropyrenes* | Female F344/Jcl rats | Intragastric instillation | 5 mg/kg, twice a week for 55 weeks | Mammary adenocarcinomas | Dose-dependent increase | [1] |
| 10 mg/kg | [1] | |||||
| 20 mg/kg | [1] | |||||
| Clitoral gland tumors | Dose-dependent increase | [1] | ||||
| Mononuclear cell leukemias | High incidence | [1] |
*Mixture of 1-nitropyrene (B107360) and 1,3-, 1,6-, and 1,8-dinitropyrene.
Table 2: Mutagenicity of this compound Isomers in Chinese Hamster Ovary (CHO) Cells
| DNP Isomer | Specific Mutagenic Activity (mutants/10⁶ survivors/µg/mL) | Reference |
| 1-Nitropyrene | Marginal | [9] |
| 1,3-Dinitropyrene | Marginal | [9] |
| 1,6-Dinitropyrene | 8.1 | [9] |
| 1,8-Dinitropyrene | 21 | [9] |
| 1,3,6-Trinitropyrene | 54 | [9] |
Table 3: Dose-Responsive DNA Adduct Formation by 1,6-Dinitropyrene in F344 Rats (1 week post-treatment)
| Dose (µg) | Tissue | DNA Binding (relative increase) | Reference |
| 0.3 - 30 | Lung | 1.8-fold increase per 2-fold dose increase | [7] |
| 0.3 - 10 | Liver | 2-fold increase per 2-fold dose increase | [7] |
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation and carcinogenesis.
Caption: Experimental workflow for the toxicological evaluation of this compound.
Caption: Logical relationship from metabolic activation to carcinogenesis of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver S9 Fraction
Objective: To assess the metabolic activation of this compound isomers by mammalian enzymes.
Materials:
-
This compound isomer (e.g., 1,6-DNP) dissolved in DMSO
-
Rat liver S9 fraction (from Aroclor 1254-induced rats)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Calf thymus DNA (optional, for DNA binding studies)
-
Acetyl Coenzyme A (AcCoA) (optional, to assess the role of acetylation)
-
Organic solvents (e.g., ethyl acetate) for extraction
-
HPLC system for analysis of metabolites
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, the NADPH regenerating system, and the rat liver S9 fraction.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the this compound solution to the mixture to initiate the reaction. If assessing DNA binding, also add calf thymus DNA. If investigating the role of acetylation, add AcCoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).
-
Extraction of Metabolites: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the DNP and its metabolites.
-
Analysis: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis. Analyze the metabolites by comparing their retention times with those of known standards.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay) for this compound
Objective: To evaluate the mutagenic potential of this compound isomers in Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound isomer dissolved in DMSO
-
Rat liver S9 fraction and S9 mix (cofactors for metabolic activation)
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains.
-
Pre-incubation (for assays with metabolic activation): In a test tube, mix the this compound solution, the bacterial culture, and the S9 mix. Incubate at 37°C for 20-30 minutes.
-
Plating: Add the pre-incubation mixture (or a mixture of DNP and bacteria for assays without S9) to molten top agar. Pour the top agar onto minimal glucose agar plates and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Protocol 3: In Vitro Micronucleus Assay for this compound
Objective: To assess the clastogenic and aneugenic potential of this compound in mammalian cells.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO), V79, or human lymphocytes)
-
This compound isomer dissolved in DMSO
-
Complete cell culture medium
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic potassium chloride (KCl) solution
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
Procedure:
-
Cell Seeding: Seed the cells in culture dishes or flasks and allow them to attach and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound isomer for a defined period (e.g., 3-6 hours). Include positive and negative controls.
-
Removal of Test Compound and Addition of Cytochalasin B: After treatment, wash the cells and add fresh medium containing cytochalasin B. The concentration of cytochalasin B should be optimized for the cell line used.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 cell cycle times to allow for nuclear division without cell division, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic KCl solution to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Protocol 4: ³²P-Postlabeling Assay for this compound-DNA Adducts
Objective: To detect and quantify DNP-DNA adducts in in vitro or in vivo samples.
Materials:
-
DNA sample (from cells or tissues exposed to DNP)
-
Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)
-
Nuclease P1 (for adduct enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (radioactive label)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film for detection
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the DNP-adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and relating it to the total amount of DNA analyzed.
Conclusion
Dinitropyrenes are invaluable tools for investigating the mechanisms of chemical carcinogenesis and genotoxicity. The protocols and data presented in these application notes provide a framework for researchers to design and conduct studies on the toxicological effects of dinitropyrenes and other nitro-PAHs. By understanding the metabolic pathways, the nature of the resulting DNA damage, and the dose-response relationships for mutagenicity and carcinogenicity, scientists can better assess the risks posed by these environmental contaminants and contribute to the development of strategies for protecting human health.
References
- 1. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 5. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of DNA and Protein Adducts of 1-Nitropyrene: Significantly Higher Levels of Protein than DNA Adducts in the Internal Organs of 1-Nitropyrene Exposed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dinitropyrene Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are potent mutagenic and carcinogenic compounds found in diesel exhaust and other combustion-related particulate matter. Biomonitoring of DNP metabolites in urine is a critical tool for assessing human exposure and understanding the associated health risks. This document provides a detailed protocol for the measurement of Dinitropyrene metabolites in human urine, synthesized from established methodologies for related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
The primary metabolism of DNPs, such as 1,6- and 1,8-dinitropyrene (B49389), involves the reduction of one of the nitro groups to form a nitroso intermediate, which is further reduced to a hydroxylamino derivative.[1] This reactive intermediate can bind to DNA, leading to mutations. In humans, these intermediates can be further metabolized through acetylation.[1] The resulting metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.[2] Therefore, the analytical protocol involves the enzymatic hydrolysis of these conjugates, followed by extraction and detection of the free metabolites.
While specific quantitative data for this compound metabolites in human urine are not widely available in the literature, extensive research has been conducted on the metabolites of the related compound, 1-nitropyrene (B107360) (1-NP). The primary urinary metabolites of 1-NP include hydroxy-1-nitropyrenes (OHNPs) and hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs).[3][4] Given the similar metabolic pathways, it is anticipated that analogous metabolites, such as aminonitropyrenes and acetylaminonitropyrenes, are the primary urinary excretion products for dinitropyrenes. For instance, 1-amino-8-nitropyrene (B1221553) is a known human metabolite of 1,8-dinitropyrene.[5]
This protocol outlines a robust method for the sensitive and selective quantification of this compound metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of 1,8-Dinitropyrene
The metabolic activation of 1,8-dinitropyrene primarily proceeds through nitroreduction, leading to the formation of reactive intermediates that can bind to DNA. A simplified metabolic pathway is illustrated below.
References
- 1. Biomonitoring of nitropolynuclear aromatic hydrocarbons via protein and DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 1-hydroxypyrene in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]
- 3. Urinary metabolites of 1-nitropyrene in US-Mexico border residents who frequently cross the San Ysidro Port of Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of 1-nitropyrene metabolites in human urine as a proposed biomarker for exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Dinitropyrene | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dinitropyrene in Atmospheric Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are of significant interest in atmospheric chemistry due to their potent mutagenic and carcinogenic properties.[1] Primarily emitted from combustion sources such as diesel engines and kerosene (B1165875) heaters, DNPs are predominantly found adsorbed on fine and ultrafine atmospheric particulate matter (PM), posing a considerable risk to human health.[1] Understanding their atmospheric fate, transformation, and concentration is crucial for assessing their environmental impact and associated health risks.
These application notes provide a comprehensive overview of the methodologies used to study dinitropyrenes in the atmosphere, including protocols for sample collection, extraction, cleanup, and analysis. Additionally, this document summarizes available quantitative data on atmospheric DNP concentrations and outlines their known atmospheric transformation pathways.
Data Presentation: Atmospheric Concentrations of Dinitropyrenes
The concentration of dinitropyrenes in the atmosphere can vary significantly depending on the location, with urban and industrial areas generally exhibiting higher levels than rural or remote locations. The following table summarizes reported concentrations of 1,8-dinitropyrene (B49389) in airborne particulate matter from various studies.
| Location Type | Particulate Matter (PM) Fraction | 1,8-Dinitropyrene Concentration in PM (pg/mg) | 1,8-Dinitropyrene Concentration in Air (pg/m³) | Reference |
| Remote/Rural | Not Specified | 4.6 - 8.3 | 0.12 - 0.30 | [1] |
| Industrialized Area | Not Specified | 43 - 46 | 4.44 - 7.50 | [1] |
| Urban (Tokyo, Japan) | Not Specified | up to 200 | Not Reported | [1] |
| Urban (Santiago, Chile) | Not Specified | up to 200 | Not Reported | [1] |
Experimental Protocols
The analysis of dinitropyrenes in atmospheric samples involves a multi-step process, including sample collection, extraction of the target compounds from the particulate matter, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.
Protocol 1: Sampling of Atmospheric Particulate Matter
This protocol is based on standard high-volume air sampling methods for the collection of total suspended particulates (TSP) or size-fractionated particulate matter (e.g., PM10 or PM2.5).
Objective: To collect airborne particulate matter on a filter for subsequent chemical analysis.
Materials:
-
High-volume air sampler with a size-selective inlet (e.g., PM10 or PM2.5)
-
Quartz fiber filters (QFF)
-
Aluminum foil, pre-cleaned by baking at 450°C for 2 hours
-
Clean, stainless steel or Teflon-coated tweezers
-
Sealable plastic bags or Petri dishes
Procedure:
-
Filter Preparation: Prior to sampling, visually inspect the quartz fiber filters for any defects. Handle filters only with clean tweezers to avoid contamination.
-
Sampler Setup: Calibrate the high-volume sampler to a known flow rate (e.g., 1.13 m³/min).
-
Filter Installation: Carefully place a clean quartz fiber filter in the filter holder of the sampler, ensuring a proper seal.
-
Sampling: Operate the sampler for a defined period, typically 24 hours, to collect a sufficient amount of particulate matter. Record the total volume of air sampled.
-
Sample Retrieval: After sampling, carefully remove the filter from the holder using clean tweezers.
-
Sample Storage: Fold the filter in half with the exposed side inward, wrap it in pre-cleaned aluminum foil, and place it in a labeled, sealable plastic bag or Petri dish.
-
Transportation and Storage: Store the collected samples at ≤ 4°C and protected from light until extraction to minimize the degradation of target analytes.
Protocol 2: Sample Extraction using Soxhlet Extraction
This protocol describes the extraction of dinitropyrenes and other nitro-PAHs from collected filter samples using the Soxhlet extraction technique.
Objective: To efficiently extract organic compounds, including dinitropyrenes, from the filter-collected particulate matter.
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Cellulose (B213188) extraction thimbles
-
Heating mantle
-
Dichloromethane (B109758) (DCM), high purity
-
Anhydrous sodium sulfate
-
Kuderna-Danish (K-D) concentrator or rotary evaporator
-
Nitrogen blowdown apparatus
Procedure:
-
Sample Preparation: Place the folded quartz fiber filter into a cellulose extraction thimble.
-
Soxhlet Assembly: Place the thimble inside the Soxhlet extractor. Add boiling chips and the extraction solvent (e.g., 300 mL of dichloromethane) to the round-bottom flask and connect it to the extractor and condenser.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 16-24 hours, with a solvent cycling rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 5-10 mL using a Kuderna-Danish concentrator or a rotary evaporator.
-
Solvent Exchange and Final Volume Reduction: The solvent may be exchanged to a more suitable one for the cleanup step (e.g., hexane). Further concentrate the extract to a final volume of 1 mL using a gentle stream of high-purity nitrogen.
Protocol 3: Extract Cleanup using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up the sample extract to remove interfering compounds prior to HPLC analysis.
Objective: To isolate the dinitropyrene fraction from other co-extracted matrix components.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) or Florisil)
-
SPE vacuum manifold
-
Hexane (B92381), dichloromethane (DCM), and methanol (B129727) (all high purity)
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing a sequence of solvents, typically starting with a more polar solvent like methanol, followed by a less polar solvent like dichloromethane, and finally the solvent in which the sample is dissolved (e.g., hexane).
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Washing (Interference Elution): Wash the cartridge with a weak solvent (e.g., hexane) to elute non-polar interferences while retaining the more polar nitro-PAHs.
-
Analyte Elution: Elute the dinitropyrenes from the cartridge using a stronger solvent or a solvent mixture (e.g., a mixture of hexane and dichloromethane). Collect this fraction.
-
Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for HPLC analysis.
Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
This protocol describes the quantification of dinitropyrenes using HPLC with a fluorescence detector. An online reduction step is often employed to convert the non-fluorescent nitro-PAHs to highly fluorescent amino-PAHs.
Objective: To separate and quantify this compound isomers in the cleaned-up sample extract.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Fluorescence detector (FLD)
-
Post-column reduction system (e.g., a heated column packed with a catalyst like platinum or palladium)
-
Reversed-phase C18 column
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
This compound analytical standards
Procedure:
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient might start with a higher percentage of water and ramp up to a high percentage of acetonitrile to elute the strongly retained dinitropyrenes. An example gradient is: 50% B to 100% B over 30 minutes, hold for 10 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Post-Column Reduction: The column effluent passes through the reduction column (heated, e.g., to 90°C) where the nitro groups are reduced to amino groups.
-
Fluorescence Detection: The highly fluorescent amino-pyrenes are detected by the FLD at appropriate excitation and emission wavelengths.
-
Calibration: Prepare a series of calibration standards of the target this compound isomers. Inject these standards and generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample extract. Identify the this compound peaks based on their retention times compared to the standards. Quantify the concentration in the sample by comparing the peak areas to the calibration curve.
Atmospheric Transformation of this compound
The primary atmospheric transformation pathway for dinitropyrenes is photochemical degradation initiated by sunlight. Additionally, reactions with atmospheric oxidants such as hydroxyl (OH) and nitrate (B79036) (NO₃) radicals can contribute to their degradation, although these pathways are less well-characterized specifically for dinitropyrenes.
Photochemical Degradation
Upon absorption of sunlight, dinitropyrenes can undergo a series of reactions. The exact mechanism is complex and depends on the specific isomer and the environmental conditions. A key step involves the formation of a nitropyrenoxy radical. Further reactions can lead to the formation of hydroxylated and other oxygenated products.
Reaction with Hydroxyl (OH) Radical
During the daytime, the highly reactive hydroxyl radical is a major atmospheric oxidant. The reaction of OH radicals with PAHs typically proceeds via addition to the aromatic ring, followed by further reactions. For this compound, this could lead to the formation of hydroxylated dinitropyrenes.
Reaction with Nitrate (NO₃) Radical
At night, in the absence of sunlight, the nitrate radical becomes a significant atmospheric oxidant. Similar to the OH radical, the NO₃ radical can add to the aromatic system of PAHs. For this compound, this reaction could lead to the formation of nitro-hydroxypyrenes or other nitrated and oxygenated products.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of dinitropyrenes in atmospheric particulate matter.
References
Application Note: High-Resolution Mass Spectrometry for the Separation and Quantification of Dinitropyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are potent mutagens and carcinogens found in environmental samples, particularly in diesel exhaust particulates.[1][2][3] The isomeric forms of DNP, such as 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene, exhibit different toxicological properties, making their accurate separation and quantification crucial for environmental monitoring and risk assessment. The structural similarity of these isomers presents a significant analytical challenge, often requiring advanced separation and detection techniques.[4] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary selectivity and sensitivity for the unambiguous identification and quantification of Dinitropyrene isomers. This application note provides a detailed protocol for the separation and analysis of this compound isomers using LC-HRMS.
Experimental Protocols
This section details the methodologies for the extraction, separation, and detection of this compound isomers from a sample matrix, such as diesel exhaust particulate matter.
Sample Preparation: Extraction and Cleanup
A robust sample preparation protocol is essential to extract DNP isomers from complex matrices and remove interfering substances.
Materials:
-
Diesel exhaust particulate matter (or other solid matrix)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for solid-phase extraction (SPE)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
SPE manifold
Protocol:
-
Extraction:
-
Accurately weigh a portion of the sample matrix (e.g., 100 mg of diesel exhaust particulate matter).
-
Add a suitable extraction solvent, such as a mixture of toluene and methanol (e.g., 3:1 v/v).
-
Vortex the sample for 1 minute, followed by sonication for 30 minutes in a water bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants from all three extractions.
-
-
Solvent Evaporation:
-
Evaporate the combined solvent extract to near dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the residue in a small volume of a non-polar solvent like hexane.
-
Condition a silica gel SPE cartridge by passing hexane through it.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the DNP isomers from the cartridge using a more polar solvent, such as a mixture of hexane and dichloromethane. The polarity of the elution solvent should be optimized to ensure complete recovery of all isomers.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in a known volume of a suitable solvent for LC-HRMS analysis (e.g., acetonitrile/water).
-
Liquid Chromatography (LC)
The chromatographic separation of DNP isomers is critical for their individual quantification. Due to their structural similarity, a high-efficiency HPLC column and a carefully optimized gradient elution are required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
LC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.9 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. (Note: This is a starting point and requires optimization) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS)
An Orbitrap-based mass spectrometer is recommended for its high resolution and mass accuracy, which are essential for differentiating isomers and confirming elemental compositions.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer)
HRMS Parameters:
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode |
| Spray Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Full Scan Resolution | 120,000 |
| Full Scan Range | m/z 150-500 |
| dd-MS² (TopN) | 5 |
| MS² Resolution | 30,000 |
| Normalized Collision Energy (NCE) | 20, 30, 40 (stepped) |
Data Presentation
Quantitative analysis of this compound isomers requires the establishment of calibration curves using certified reference standards. The following table summarizes representative quantitative data found in the literature for this compound isomers in diesel exhaust particulate matter.
| This compound Isomer | Concentration in Diesel Exhaust Particulate Extract (ppm or µg/g) | Reference |
| 1,6-Dinitropyrene | 1.2 | [2] |
| 1,8-Dinitropyrene | 3.4 | [2] |
| 1-Nitropyrene (for comparison) | 70.5 | [2] |
Note: These values can vary significantly depending on the engine type, operating conditions, and fuel composition.
Visualization of Methodologies
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Identification of dinitropyrenes in diesel-exhaust particles. Their probable presence as the major mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Standard Operating Procedure for Dinitropyrene Analysis in Diesel Soot
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel engine exhaust.[1][2][3] They are formed during the incomplete combustion of diesel fuel where pyrene (B120774) is nitrated to 1-nitropyrene (B107360) and then further nitrated to form dinitropyrene isomers such as 1,3-, 1,6-, and 1,8-dinitropyrene.[2][3] These compounds are of significant toxicological concern due to their potent mutagenic and carcinogenic properties.[4] Accurate and sensitive quantification of DNPs in diesel soot is crucial for assessing environmental exposure, understanding their formation mechanisms, and for toxicological studies in drug development. This document provides a detailed standard operating procedure (SOP) for the analysis of dinitropyrenes in diesel soot, covering sample collection, preparation, and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Levels of Dinitropyrenes in Diesel Soot
The concentration of dinitropyrenes in diesel exhaust particulate matter can vary depending on the engine type, operating conditions, and fuel composition.[1] The following table summarizes quantitative data from various studies.
| This compound Isomer | Vehicle/Engine Type | Concentration | Reference |
| 1,3-Dinitropyrene | Heavy-duty diesel engine | Up to 1600 pg/mg of particulate matter | [2] |
| 1,3-Dinitropyrene | Idling diesel engines | 64-67 pg/mg of particulate matter | [2] |
| 1,6-Dinitropyrene | Heavy-duty diesel engine | 0.81 - 1.2 ng/mg of extract | [3] |
| 1,6-Dinitropyrene | Light-duty diesel engine | 0.033 - 0.6 ng/mg of extract/particles | [3] |
| 1,8-Dinitropyrene | Heavy-duty diesel engine | 3.4 ng/mg of extract | [1] |
| 1,8-Dinitropyrene | Light-duty diesel engines | Not detected - 0.7 ng/mg of extract/particles | [1] |
| 1,3-, 1,6-, 1,8-Dinitropyrene | Diesel engine vehicles (idling) | 61 - 67 pg/mg of particulate matter | [1][2][3] |
Experimental Protocols
This section details the methodologies for the extraction, cleanup, and analysis of dinitropyrenes from diesel soot samples.
Sample Collection
Diesel exhaust particulates are typically collected on filters, such as glass fiber filters.[5] The sampling duration and flow rate should be optimized to collect a sufficient mass of particulate matter for analysis.
Extraction
The goal of extraction is to efficiently remove the dinitropyrenes from the diesel soot matrix. Soxhlet extraction is a commonly used and effective method.[6][7]
Protocol: Soxhlet Extraction
-
Sample Preparation: Fold the filter containing the diesel soot and place it inside a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent and a condenser.
-
Solvent Selection: Dichloromethane (B109758) is a commonly used solvent for the extraction of PAHs and nitro-PAHs.[8]
-
Extraction Process: Heat the solvent to a boil. The solvent vapor travels up the distillation path, condenses, and drips into the thimble containing the sample. Once the Soxhlet chamber is full, the solvent containing the extracted analytes siphons back into the flask. This process is repeated for a sufficient duration (typically 16-24 hours) to ensure complete extraction.[6]
-
Concentration: After extraction, the solvent is evaporated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
Sample Cleanup
The crude extract from the diesel soot will contain various interfering compounds. A cleanup step is necessary to isolate the this compound fraction.[9] Silica (B1680970) gel column chromatography is a widely used technique for this purpose.[9]
Protocol: Silica Gel Column Chromatography Cleanup
-
Column Preparation: A glass column is packed with activated silica gel slurry in a non-polar solvent like hexane (B92381).
-
Sample Loading: The concentrated extract is loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a series of solvents of increasing polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity. The this compound fraction is collected based on a pre-determined elution profile. A typical solvent gradient might start with hexane, followed by mixtures of hexane and dichloromethane, and finally pure dichloromethane or a more polar solvent.
-
Fraction Collection: The fraction containing the dinitropyrenes is collected. The exact solvent composition and volume for elution of the this compound fraction should be determined using standards.
-
Concentration: The collected fraction is concentrated to a small volume (e.g., 1 mL) for analysis.
Analytical Methods
Both HPLC and GC-MS can be used for the quantification of dinitropyrenes.
3.4.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
This method often involves a reduction step to convert the non-fluorescent dinitropyrenes to highly fluorescent diaminopyrenes.[9]
Protocol: HPLC-FLD with On-line Reduction
-
HPLC System: An HPLC system equipped with a fluorescence detector is used.
-
Column: A C18 reversed-phase column is typically used for the separation of this compound isomers.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.
-
On-line Reduction: After separation on the analytical column, the eluent passes through a reduction column (e.g., packed with platinum and rhodium-coated alumina) to convert the dinitropyrenes to their corresponding diamino derivatives.[9]
-
Fluorescence Detection: The highly fluorescent diaminopyrenes are then detected by the fluorescence detector. The excitation and emission wavelengths should be optimized for diaminopyrenes.
-
Quantification: Quantification is performed by comparing the peak areas of the samples to those of this compound standards that have undergone the same on-line reduction.
3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of dinitropyrenes.
Protocol: GC-MS Analysis
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Injection: A splitless or on-column injection technique is recommended for trace analysis.
-
Oven Temperature Program: The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analytes. A typical program might start at 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The molecular ions and characteristic fragment ions of the this compound isomers are monitored.
-
Quantification: Quantification is achieved by creating a calibration curve using this compound standards and comparing the peak areas of the samples to the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound-Induced Cellular Signaling Pathway
Caption: DNP-induced cellular stress and apoptosis pathway.
References
- 1. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,6-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pressurized fluid extraction, Soxhlet extraction and sonication for the determination of polycyclic aromatic hydrocarbons in urban air and diesel exhaust particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-fluorescence determination of dinitropyrenes in soil after column chromatographic clean-up and on-line reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dinitropyrene Detection by GC-MS
Welcome to the technical support center for the analysis of dinitropyrenes by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of dinitropyrene detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting dinitropyrenes by GC-MS?
A1: Dinitropyrenes (DNPs) are isomers of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and present several analytical challenges. Due to their similar structures, chromatographic separation of the isomers (1,3-DNP, 1,6-DNP, and 1,8-DNP) can be difficult. Their relatively high molecular weight and the presence of polar nitro groups can lead to poor peak shape, thermal degradation in the GC inlet, and low ionization efficiency, all of which contribute to reduced sensitivity. Furthermore, they are often present at trace levels in complex environmental or biological matrices, making their detection and quantification even more challenging.
Q2: How can I improve the chromatographic separation of this compound isomers?
A2: Achieving good separation of DNP isomers is critical for accurate quantification. Consider the following strategies:
-
Column Selection: Employ a high-resolution capillary column with a stationary phase suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent). A longer column (e.g., 60 m) can also enhance resolution.
-
Temperature Program Optimization: A slow oven temperature ramp rate is crucial for separating closely eluting isomers. Experiment with different temperature programs to find the optimal balance between resolution and analysis time.
-
Carrier Gas Flow Rate: Operate the carrier gas (typically helium or hydrogen) at its optimal linear velocity to maximize column efficiency.
Q3: What ionization technique is most sensitive for this compound analysis?
A3: For electrophilic compounds like dinitropyrenes, Negative Chemical Ionization (NCI) is often more sensitive than standard Electron Ionization (EI). NCI is a softer ionization technique that can produce abundant molecular ions with less fragmentation, leading to a better signal-to-noise ratio.[1]
Q4: Should I use a single quadrupole or a triple quadrupole mass spectrometer?
A4: While a single quadrupole instrument in Selected Ion Monitoring (SIM) mode can be used, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers significantly higher selectivity and sensitivity.[2][3] MRM filters for both a specific precursor ion and a specific product ion, which drastically reduces background noise from complex matrices and allows for lower detection limits.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of dinitropyrenes.
Issue 1: Low or No Signal for this compound Peaks
| Possible Cause | Troubleshooting Steps |
| Poor Sample Extraction or Cleanup | Ensure your extraction method (e.g., Soxhlet, Accelerated Solvent Extraction) is efficient for PAHs from your specific matrix. Implement a cleanup step, such as Solid Phase Extraction (SPE) with silica (B1680970) or alumina, to remove interfering compounds. |
| Thermal Degradation in the Inlet | Dinitropyrenes can be thermally labile. Optimize the injector temperature to be high enough for efficient volatilization but low enough to prevent degradation. A lower inlet temperature (e.g., 250-280°C) may be beneficial. Use a deactivated inlet liner. |
| Incorrect MS Parameters | If using NCI, ensure the reagent gas (e.g., methane) flow and source temperature are optimized.[1] If using MS/MS, confirm that the MRM transitions (precursor and product ions) and collision energies are correctly set for each isomer. |
| Inactive Analytes | The presence of active sites in the GC system (inlet liner, column) can lead to analyte loss. Use deactivated liners and columns. If sensitivity decreases over time, bake out the column or trim the first few centimeters. |
| Insufficient Sample Concentration | Concentrate your sample extract using a gentle stream of nitrogen before analysis. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the System | As mentioned above, active sites can cause peak tailing. Perform regular maintenance, including cleaning the inlet and using deactivated consumables. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample or reduce the injection volume. |
| Improper Column Installation | Ensure the column is installed correctly in the inlet and detector to avoid dead volume, which can cause peak tailing. |
| Sub-optimal Temperature Program | A temperature ramp that is too fast can lead to broad or misshapen peaks. Try a slower ramp rate. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Injector Variability | Check the autosampler syringe for proper function and ensure there are no leaks in the injection port septum. |
| Sample Degradation | Dinitropyrenes may be sensitive to light. Store standards and samples in amber vials and protect them from light. Prepare fresh standards regularly. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. Improve sample cleanup or use an isotopically labeled internal standard for each analyte to correct for these effects. |
| Inconsistent Carrier Gas Flow | Check for leaks in the gas lines and ensure the gas purifiers are not exhausted. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of dinitropyrenes.
Table 1: GC-MS (NCI) Instrumental Detection Limits
| Compound | Instrumental Detection Limit (pg) |
| 1,3-Dinitropyrene | 0.53[1] |
| 1,6-Dinitropyrene | 2.85[1] |
| 1,8-Dinitropyrene | 1.7[1] |
Data obtained using gas chromatography-mass spectrometry with negative chemical ionization.
Table 2: GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-Dinitropyrene | Data not available in search results | Data not available in search results | Data not available in search results |
| 1,6-Dinitropyrene | Data not available in search results | Data not available in search results | Data not available in search results |
| 1,8-Dinitropyrene | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific MRM transitions and collision energies for this compound isomers were not explicitly found in the provided search results. These parameters need to be optimized empirically for your specific instrument.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of dinitropyrenes in diesel exhaust particulates, based on established methods for nitro-PAHs.
1. Sample Preparation: Extraction and Cleanup
-
Extraction:
-
Collect diesel exhaust particulates on a suitable filter (e.g., quartz fiber).
-
Perform solvent extraction of the filter. Common methods include:
-
Soxhlet Extraction: Extract with a suitable solvent like dichloromethane (B109758) (DCM) or a DCM/acetone mixture for 16-24 hours.
-
Accelerated Solvent Extraction (ASE): Use a certified ASE system with DCM at elevated temperature and pressure.
-
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Cleanup:
-
Use Solid Phase Extraction (SPE) for cleanup. A silica gel cartridge is commonly used.
-
Condition the SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the concentrated extract onto the cartridge.
-
Elute non-polar interferences with hexane.
-
Elute the this compound fraction with a more polar solvent mixture (e.g., DCM/hexane).
-
Concentrate the final eluate to the desired final volume (e.g., 0.5 mL) for GC-MS analysis.
-
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet: Splitless mode.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).
-
-
Mass Spectrometer (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Ion Source Temperature: 230°C (EI) or 200°C (NCI).[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing individual this compound standards to identify the most abundant and specific precursor and product ions and to optimize collision energies.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
Technical Support Center: Overcoming Matrix Effects in Dinitropyrene Analysis of Complex Samples
Welcome to the technical support center for dinitropyrene analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the analysis of dinitropyrenes in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of co-eluting compounds from the sample matrix. In this compound analysis, complex matrices such as diesel exhaust particulates, soil, and biological tissues contain a multitude of organic and inorganic compounds. These can co-extract with the dinitropyrenes and interfere with the analysis, leading to either ion suppression or enhancement in mass spectrometry-based detection. This interference can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.
Q2: What are the primary sources of matrix effects in this compound analysis for different sample types?
A2: The sources of matrix effects are highly dependent on the sample type:
-
Diesel Exhaust Particulates: The matrix is rich in polycyclic aromatic hydrocarbons (PAHs), other nitro-PAHs, and unburned hydrocarbons, which can interfere with this compound detection.
-
Soil and Sediment: Humic acids, fulvic acids, and other complex organic matter are the main contributors to matrix effects.
-
Biological Tissues: Lipids, proteins, and salts are the primary interfering compounds that can cause significant ion suppression.
Q3: How can I minimize matrix effects during sample preparation for this compound analysis?
A3: Effective sample preparation is crucial for minimizing matrix effects. Key strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique to remove interfering compounds. Different SPE sorbents can be used depending on the matrix and the specific this compound isomers of interest.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition dinitropyrenes from the sample matrix into an immiscible solvent, leaving many interfering compounds behind.
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high molecular weight interferences like lipids and polymers from biological and environmental samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, commonly used for pesticide residue analysis, can be adapted for this compound extraction from food and environmental matrices.
Q4: What are the best analytical techniques for this compound analysis in complex matrices?
A4: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity and sensitivity, which is essential for detecting low concentrations of dinitropyrenes in complex samples.
-
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): GC-MS/MS is also a powerful technique, particularly for the separation of volatile and semi-volatile this compound isomers.
Q5: How do I address the challenge of separating this compound isomers?
A5: The separation of this compound isomers, such as 1,3-, 1,6-, and 1,8-dinitropyrene, is a significant challenge due to their similar physicochemical properties. Strategies to improve separation include:
-
Column Selection: Utilize specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can provide different selectivity for aromatic isomers compared to standard C18 columns. For GC, using a longer column or a column with a different stationary phase polarity can improve resolution.
-
Mobile Phase Optimization: In HPLC, carefully adjusting the mobile phase composition and gradient can enhance the separation of co-eluting isomers.
-
Temperature Programming: In GC, optimizing the oven temperature program with slow ramp rates can improve the resolution of closely eluting isomers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Ion Suppression: Co-eluting matrix components are suppressing the ionization of dinitropyrenes. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE, LLE, GPC) to remove interferences. 2. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Modify the chromatographic method to separate dinitropyrenes from the interfering compounds. 4. Use a Different Ionization Source: Atmospheric pressure photoionization (APPI) may be less susceptible to matrix effects for dinitropyrenes compared to electrospray ionization (ESI).[1] |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of matrix components are affecting the column performance. Active Sites on the Column: Silanol (B1196071) groups on the HPLC column or active sites in the GC liner can interact with the analytes. | 1. Dilute the Sample Extract: This can alleviate column overload. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Use an End-Capped Column (HPLC): End-capped columns have fewer active silanol groups. 4. Use a Deactivated Liner (GC): A deactivated liner minimizes interactions with the analytes. |
| Inconsistent Results/Poor Reproducibility | Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement. Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent recovery. | 1. Use an Internal Standard: A stable isotope-labeled this compound internal standard is highly recommended to compensate for matrix effects and variations in recovery. 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. |
| Co-elution of this compound Isomers | Insufficient Chromatographic Resolution: The chosen column and method are not capable of separating the structurally similar isomers. | 1. Optimize Chromatographic Conditions: Systematically adjust the mobile phase/carrier gas flow rate, temperature, and gradient/temperature program. 2. Use a Specialized Column: For HPLC, try a column with a different selectivity (e.g., PFP, phenyl-hexyl). For GC, a longer column or a different stationary phase may be necessary. 3. Two-Dimensional Chromatography (LCxLC or GCxGC): For extremely complex samples, 2D chromatography can provide the necessary resolving power. |
| Low Analyte Recovery | Inefficient Extraction: The chosen extraction solvent or method is not effectively extracting the dinitropyrenes from the sample matrix. Analyte Degradation: Dinitropyrenes may be sensitive to certain conditions during sample preparation (e.g., high temperatures, extreme pH). | 1. Optimize Extraction Solvent: Test different solvents or solvent mixtures to find the most efficient one for your sample matrix. 2. Optimize Extraction Method: Compare different extraction techniques (e.g., sonication, pressurized liquid extraction) for better recovery. 3. Control Sample Preparation Conditions: Avoid harsh conditions that could lead to the degradation of the analytes. |
Quantitative Data Summary
The following table summarizes recovery data for dinitropyrenes from a diesel soot matrix, which is indicative of the efficiency of the extraction and cleanup process. High and consistent recovery is a key step in mitigating matrix effects.
| Analyte | Fortification Level (µg/g of soot) | Recovery (%) |
| 1,3-Dinitropyrene | 10 | 69 |
| 1,6-Dinitropyrene | 10 | 85 |
| 1,8-Dinitropyrene | 10 | 78 |
Data adapted from a study on the analysis of nitro-PAHs in diesel exhaust particulate matter.[2]
Experimental Protocols
Protocol 1: Extraction and Cleanup of Dinitropyrenes from Diesel Particulate Matter
This protocol describes a method for the extraction and cleanup of dinitropyrenes from diesel exhaust particulates for subsequent LC-MS/MS analysis.
1. Sample Collection:
-
Collect diesel exhaust particulates on a filter (e.g., glass fiber filter).
2. Extraction:
-
Place the filter in a Soxhlet extraction apparatus.
-
Extract with dichloromethane (B109758) for 16 hours.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
3. Cleanup using Solid-Phase Extraction (SPE):
-
Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) with hexane (B92381).
-
Load the concentrated extract onto the SPE cartridge.
-
Elute with a hexane:dichloromethane gradient to fractionate the sample.
-
Collect the fraction containing the dinitropyrenes.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).
Protocol 2: Extraction and Cleanup of Dinitropyrenes from Soil/Sediment
This protocol provides a method for the extraction and cleanup of dinitropyrenes from soil or sediment samples.
1. Sample Preparation:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Homogenize the sample by grinding.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a beaker.
-
Add a surrogate internal standard.
-
Extract with a mixture of acetone (B3395972) and hexane (1:1, v/v) using ultrasonication for 15 minutes (repeat three times).
-
Combine the extracts and concentrate using a rotary evaporator.
3. Cleanup:
-
Perform a multi-step cleanup using a combination of silica and alumina (B75360) columns.
-
Condition a silica column with hexane.
-
Load the extract and elute with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the appropriate fraction and concentrate.
-
Further cleanup can be achieved using an alumina column with a similar solvent scheme.
-
Evaporate the final fraction and reconstitute in a solvent compatible with the analytical instrument.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Simplified diagram of matrix effects in MS detection.
References
Technical Support Center: Optimizing HPLC Mobile Phase for Dinitropyrene Isomer Separation
Welcome to the technical support center for optimizing the separation of dinitropyrene isomers by High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in the mobile phase for separating this compound isomers?
The most critical factors are the choice of organic solvent, the composition of the mobile phase (the ratio of organic solvent to aqueous phase), and the pH of the aqueous phase.[1][2][3] The selection of these parameters directly influences the interactions between the this compound isomers and the stationary phase, which governs their separation.[1]
Q2: Which stationary phases are recommended for this compound isomer separation?
For separating aromatic positional isomers like dinitropyrenes, columns that offer alternative selectivities to standard C18 phases are highly recommended. These include:
-
Phenyl-functionalized columns (e.g., Phenyl-Hexyl): These columns provide π-π interactions with the aromatic rings of the dinitropyrenes, enhancing separation.
-
Pentafluorophenyl (PFP) columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating structurally similar isomers.
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) group bonded columns: These columns are specifically designed for separating isomers and utilize strong π-π and charge-transfer interactions.[4]
Q3: How does the mobile phase pH affect the separation of this compound isomers?
While dinitropyrenes are not strongly ionizable, the mobile phase pH can influence the ionization state of residual silanol (B1196071) groups on the silica-based stationary phase.[3] At higher pH values, these silanols can become deprotonated and interact with the analytes, potentially leading to peak tailing. Maintaining a slightly acidic to neutral pH can help suppress this effect and improve peak shape.
Q4: Should I use an isocratic or gradient elution for separating this compound isomers?
For complex mixtures containing multiple this compound isomers with different polarities, a gradient elution is often more effective.[1] A gradient allows for the separation of a wider range of compounds in a single run by starting with a weaker mobile phase and gradually increasing the organic solvent concentration.[1] For simpler mixtures with only a few closely eluting isomers, an isocratic method may be sufficient after optimization.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound isomers.
Problem 1: Poor or No Resolution of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The chosen column may not provide sufficient selectivity. Switch to a column with a different stationary phase, such as a Phenyl-Hexyl, PFP, or pyrenylethyl column, to introduce different separation mechanisms like π-π interactions. |
| Incorrect Mobile Phase Composition | The mobile phase may be too strong (isomers elute too quickly) or too weak (peaks are broad and unresolved). Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For gradient methods, try a shallower gradient to increase the separation window.[5] |
| Column Overloading | Injecting too much sample can lead to broad, distorted peaks. Reduce the injection volume or dilute the sample.[6] |
| Inadequate Method Optimization | The separation of structurally similar isomers often requires careful method development.[2] Systematically evaluate different organic solvents, mobile phase compositions, and gradients. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica (B1680970) backbone can interact with the analytes. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity. Ensure the mobile phase pH is appropriate for the column. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, replace the column.[6] |
| Extra-Column Volume | Excessive tubing length or fittings with large internal diameters can cause peak broadening and tailing. Use tubing with a small internal diameter and minimize the length between the injector, column, and detector.[5] |
Problem 3: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to significant changes in retention time. Prepare the mobile phase accurately and consistently. Premixing solvents can improve reproducibility. |
| Column Temperature Fluctuations | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[6] |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient run. Ensure the column is equilibrated for a sufficient time before starting the analysis. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and shifting retention times. Perform regular pump maintenance. |
Data Presentation
Table 1: Starting Mobile Phase Conditions for this compound Isomer Separation
| Stationary Phase | Mobile Phase A | Mobile Phase B | Example Gradient | Flow Rate (mL/min) | Detection |
| Phenyl-Hexyl (5 µm, 4.6 x 150 mm) | Water | Acetonitrile | 60% B to 90% B in 20 min | 1.0 | UV at 254 nm |
| PFP (5 µm, 4.6 x 150 mm) | Water | Methanol (B129727) | 70% B to 95% B in 15 min | 1.2 | UV at 254 nm |
| Pyrenylethyl (5 µm, 4.6 x 150 mm) | Water | Acetonitrile | 50% B to 80% B in 25 min | 1.0 | UV at 254 nm |
Note: These are suggested starting points. Optimization is required for specific this compound isomers and HPLC systems.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization
-
Solvent Selection: Begin with HPLC-grade acetonitrile or methanol as the organic solvent (Mobile Phase B) and ultrapure water as the aqueous phase (Mobile Phase A).
-
Initial Screening: Prepare a series of mobile phase compositions with varying ratios of organic to aqueous phase (e.g., 50:50, 60:40, 70:30 v/v).
-
pH Adjustment (Optional): If peak tailing is observed, consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to both Mobile Phase A and B.
-
Degassing: Degas all mobile phases before use to prevent bubble formation in the HPLC system.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Test the prepared mobile phase compositions to find a suitable isocratic condition that provides adequate separation.
-
Gradient: If an isocratic method is insufficient, develop a linear gradient. A good starting point is a broad gradient (e.g., 50% to 100% B over 20-30 minutes).
-
-
Optimization:
-
If resolution is poor, try a shallower gradient (a smaller change in %B per unit of time).[5]
-
If run time is too long, a steeper gradient can be employed after ensuring adequate resolution of the critical isomer pairs.
-
Evaluate different organic solvents (acetonitrile vs. methanol) as they can offer different selectivities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound isomer separation.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. nacalai.com [nacalai.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. uhplcs.com [uhplcs.com]
Troubleshooting poor recovery of dinitropyrene during sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of dinitropyrene during sample extraction.
Troubleshooting Guide
Question: My this compound recovery is unexpectedly low. What are the common causes and how can I begin to troubleshoot the issue?
Answer: Low recovery of this compound is a frequent challenge that can arise from multiple stages of the analytical process. A systematic approach is the most effective way to identify and resolve the root cause. The issue can generally be traced back to one of three areas: Sample Preparation & Storage, the Extraction Process itself, or Post-Extraction & Analysis steps.
Begin by evaluating your sample handling procedures, as dinitropyrenes can be susceptible to degradation. If sample integrity is confirmed, the next step is a critical review of every parameter within your extraction protocol, from solvent choice to the specific technique employed. Finally, consider potential losses during cleanup and analysis.
The following workflow provides a logical path for troubleshooting.
Technical Support Center: Minimizing Degradation of Dinitropyrene Standards During Storage
Welcome to the technical support center for dinitropyrene standards. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for the storage and handling of this compound compounds to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound standard degradation?
A1: The primary factors leading to the degradation of this compound standards are exposure to light (photodegradation), elevated temperatures, and, in non-sterile environmental samples, microbial action. For standards prepared in organic solvents, photodegradation is a significant concern.[1][2] this compound isomers, particularly 1,6-dinitropyrene (B1200346), are susceptible to transformation when exposed to light, leading to the formation of less active or different compounds such as hydroxynitropyrenes and pyrenediones.[2]
Q2: What are the ideal storage conditions for this compound standards?
A2: To ensure long-term stability, this compound standards, both in solid form and in solution, should be stored at low temperatures, ideally at -20°C or lower, in a dark environment. It is crucial to use amber glass vials or wrap clear vials in aluminum foil to protect them from light. Containers should be tightly sealed to prevent solvent evaporation and potential contamination.
Q3: How stable are this compound standards in different organic solvents?
A3: The stability of this compound can be solvent-dependent, especially concerning photodegradation. Studies on the related compound 1-nitropyrene (B107360) have shown that the photodegradation quantum yield is significantly influenced by the type of solvent, being higher in toluene (B28343) and polar protic solvents compared to nonpolar and polar aprotic solvents like acetonitrile (B52724).[3] While specific comparative long-term stability data for this compound in various solvents is limited, it is recommended to use high-purity, degassed solvents and to store solutions in the dark at -20°C.
Q4: Can I repeatedly freeze and thaw my this compound standard solutions?
A4: While there is no specific data on the impact of freeze-thaw cycles on this compound standards, it is a general best practice in analytical chemistry to minimize the number of freeze-thaw cycles for any standard solution. Each cycle can introduce variability through potential condensation, precipitation, or subtle degradation. For working standards, it is advisable to prepare smaller aliquots from a stock solution to avoid repeated cycling of the primary standard.
Q5: My analytical results for this compound are inconsistent. Could this be related to standard degradation?
A5: Yes, inconsistent analytical results, such as poor peak shape, reduced peak area, or the appearance of unexpected peaks in your chromatogram, can be indicative of standard degradation. If you observe such issues, it is recommended to first verify the integrity of your standard. This can be done by comparing its response to a freshly prepared standard or a new, unopened standard. Proper storage and handling are critical to maintaining the integrity of your standards and ensuring the reliability of your quantitative analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound standards.
| Issue | Potential Cause | Troubleshooting Action |
| Decreased peak area or concentration over time | Degradation of the standard. This is the most likely cause, especially if the standard has been stored for an extended period, at improper temperatures, or with exposure to light. | 1. Prepare a fresh working standard from a solid reference material or a new, certified stock solution. 2. Analyze the fresh standard and compare the peak area to the suspect standard under identical analytical conditions. 3. If the fresh standard yields the expected response, discard the old standard. 4. Review and optimize your storage procedures (see FAQs and Best Practices). |
| Solvent evaporation. If the vial is not sealed properly, the solvent can evaporate, leading to an apparent increase in concentration, followed by potential precipitation and subsequent inaccurate dilutions. | 1. Always use vials with high-quality, tight-fitting caps (B75204) (e.g., with PTFE-lined septa). 2. Before use, visually inspect the solution for any signs of reduced volume or precipitation. 3. If evaporation is suspected, the standard should be discarded as its concentration is no longer reliable. | |
| Appearance of new, unidentified peaks in the chromatogram | Formation of degradation products. Photodegradation or thermal degradation can lead to the formation of new chemical species. | 1. Review the storage history of the standard. Has it been exposed to light or elevated temperatures? 2. If possible, use a mass spectrometer to investigate the mass-to-charge ratio of the new peaks to help identify potential degradation products like hydroxynitropyrenes or pyrenediones. 3. Discard the degraded standard and prepare a fresh one. |
| Poor peak shape (e.g., tailing, fronting, or splitting) | Degradation of the standard leading to co-eluting impurities. | 1. While often a chromatographic issue, severe degradation can contribute to poor peak shapes. 2. Confirm the integrity of your standard by analyzing a fresh preparation. 3. If the problem persists with a fresh standard, troubleshoot your analytical method (e.g., column, mobile phase, instrument parameters). |
| Inconsistent results between different aliquots of the same standard | Improper aliquoting or storage of aliquots. Inconsistent exposure to light or temperature differences between aliquots can lead to variable degradation. | 1. Ensure that all aliquots are prepared from a homogenous stock solution. 2. Store all aliquots under identical, optimal conditions (dark, -20°C). 3. When thawing an aliquot for use, allow it to come to room temperature and vortex gently to ensure homogeneity before use. |
Data Summary: Illustrative Stability of this compound Standards
The following table provides an illustrative example of the expected stability of a 1,6-dinitropyrene standard solution in acetonitrile (10 µg/mL) under various storage conditions. This data is based on general trends observed for nitrated polycyclic aromatic hydrocarbons and is intended for guidance rather than as a substitute for a formal stability study.
| Storage Condition | Time Point | Remaining 1,6-Dinitropyrene (%) | Observations |
| -20°C, in the dark | 1 month | >99% | Recommended storage condition. Minimal degradation expected. |
| 6 months | >98% | High stability over medium-term storage. | |
| 12 months | >95% | Suitable for long-term storage. | |
| 4°C, in the dark | 1 month | >98% | Acceptable for short-term storage. |
| 6 months | ~90-95% | Noticeable degradation may begin to occur. | |
| 12 months | <90% | Not recommended for long-term storage. | |
| Room Temperature (~22°C), in the dark | 1 week | ~95% | Significant degradation can occur even in the dark at room temperature. |
| 1 month | <85% | Not recommended for storage. | |
| Room Temperature (~22°C), exposed to ambient lab light | 24 hours | <90% | Rapid photodegradation is expected. |
| 1 week | <70% | Severe degradation. The standard is unreliable. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standards
This protocol outlines a general procedure for conducting an in-house stability study of this compound standards.
1. Objective: To determine the stability of a this compound standard solution under defined storage conditions (e.g., temperature, light exposure) over a specified period.
2. Materials:
-
High-purity this compound reference material (e.g., 1,6-dinitropyrene, 1,8-dinitropyrene).
-
High-purity, HPLC-grade solvent (e.g., acetonitrile, toluene).
-
Class A volumetric flasks and pipettes.
-
Amber glass autosampler vials with PTFE-lined caps.
-
HPLC system with a suitable detector (e.g., UV/Vis or fluorescence detector).
-
Analytical column suitable for PAH analysis (e.g., C18).
-
Temperature-controlled storage units (e.g., -20°C freezer, 4°C refrigerator, 25°C incubator).
-
Photostability chamber (optional, for controlled light exposure studies).
3. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Solution: Prepare a working solution by diluting the stock solution to a concentration suitable for your analytical method (e.g., 10 µg/mL).
4. Experimental Design:
-
Dispense aliquots of the working solution into multiple amber glass vials.
-
Divide the vials into groups for each storage condition to be tested (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/light).
-
For each condition, prepare enough vials for analysis at each time point.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze several freshly prepared vials to establish the initial concentration and peak area. This will serve as the baseline for comparison.
5. Storage and Sampling:
-
Store each group of vials under the designated conditions.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a set number of vials (e.g., 3) from each storage condition.
-
Allow the vials to equilibrate to room temperature and vortex gently before analysis.
6. Analytical Procedure:
-
Analyze the samples using a validated HPLC method.
-
Record the peak area of the this compound peak for each sample.
-
Visually inspect the chromatograms for the presence of any new peaks that may indicate degradation products.
7. Data Analysis:
-
Calculate the average peak area for the this compound at each time point for each storage condition.
-
Determine the percentage of this compound remaining at each time point relative to the T0 measurement using the following formula: % Remaining = (Average Peak Area at Tx / Average Peak Area at T0) * 100
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Factors influencing the degradation of this compound standards.
Caption: Troubleshooting workflow for inconsistent this compound analysis.
References
- 1. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing issues in dinitropyrene chromatography
Welcome to the technical support center for dinitropyrene chromatography. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve peak tailing issues and achieve optimal chromatographic performance in your research.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[1][2] This section provides a step-by-step guide to diagnosing and resolving peak tailing in this compound chromatography.
Q1: My this compound peaks are showing significant tailing. What are the primary causes?
A1: Peak tailing for nitroaromatic compounds like dinitropyrenes in reversed-phase HPLC is often caused by a combination of factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] These interactions provide a secondary retention mechanism that can lead to asymmetrical peak shapes.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At higher pH values, silanols are more likely to be deprotonated and interact with analytes.
-
Sample Diluent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion, including tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry.[6]
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]
-
π-π Interactions: Due to their large aromatic systems, dinitropyrenes can engage in strong π-π interactions with certain stationary phases (e.g., phenyl columns), which could potentially contribute to peak tailing if not properly controlled.
Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?
A2: A logical approach is crucial for effective troubleshooting. The following workflow can help you identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting peak tailing issues.
Q3: What are the recommended initial steps to address peak tailing?
A3: Start with the simplest potential solutions first:
-
Verify Mobile Phase Preparation: Ensure the mobile phase composition and pH are correct. For nitroaromatic compounds, a slightly acidic mobile phase (pH 2.5-4) is often beneficial to suppress silanol ionization.[7]
-
Check Sample Diluent: The ideal sample diluent is the mobile phase itself or a weaker solvent.[4][5] If your sample is dissolved in a strong organic solvent, try diluting it with the initial mobile phase.
-
Reduce Injection Volume/Concentration: Overloading the column is a common cause of peak distortion.[6] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
Frequently Asked Questions (FAQs)
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing for dinitropyrenes?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile is generally a stronger solvent than methanol for many compounds and can sometimes suppress π-π interactions more effectively.
-
Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase, which may improve peak shape in some cases.
If you are observing peak tailing with an acetonitrile/water mobile phase, consider trying a methanol/water mobile phase at the same solvent strength, or a ternary mixture of acetonitrile, methanol, and water.
Q5: What type of HPLC column is best for minimizing peak tailing with dinitropyrenes?
A5: The choice of column is critical for achieving good peak symmetry.
-
High-Purity, End-Capped C18 Columns: Modern, high-purity silica columns (Type B) that are well end-capped are generally recommended.[1] End-capping blocks many of the residual silanol groups, reducing the potential for secondary interactions.
-
Phenyl Stationary Phases: For aromatic compounds like dinitropyrenes, a phenyl stationary phase can offer alternative selectivity due to π-π interactions.[8] This can sometimes improve peak shape and resolution from closely related compounds. However, strong π-π interactions can also potentially contribute to tailing if not properly managed with the mobile phase composition.
-
Columns with Reduced Silanol Activity: Some columns are specifically designed with hybrid particle technology or other modifications to further reduce silanol activity and improve peak shape for a wide range of compounds.[1]
Q6: Can temperature influence peak tailing?
A6: Yes, column temperature can affect peak shape. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. However, the effect can be compound-dependent. It is a parameter worth investigating during method development and optimization.
Data Presentation
Table 1: Influence of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte | Peak Asymmetry Factor (As) |
| 7.0 | Basic Compound Example | 2.35 |
| 3.0 | Basic Compound Example | 1.33 |
Note: Data for a model basic compound is presented to illustrate the general effect of pH on peak asymmetry. A lower asymmetry factor indicates a more symmetrical peak.
Table 2: Comparison of Stationary Phases for Aromatic Compound Separation
| Stationary Phase | Analyte Pair | Resolution | Peak Tailing Factor |
| C18 | Hydrocortisone / Prednisone | Co-elution | 1.31 / 1.25 |
| Biphenyl | Hydrocortisone / Prednisone | Baseline | 1.14 / 1.10 |
Note: This data on steroid separation demonstrates how a phenyl-based phase can improve resolution and peak shape for unsaturated compounds through enhanced π-π interactions.[8]
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH
-
Prepare Mobile Phases:
-
Mobile Phase A1: 20 mM phosphate (B84403) buffer at pH 7.0.
-
Mobile Phase A2: 20 mM phosphate buffer at pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Gradient: 50-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for dinitropyrenes.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions using Mobile Phase A1.
-
Inject the this compound standard and record the chromatogram.
-
Thoroughly flush the system and equilibrate with the initial mobile phase conditions using Mobile Phase A2.
-
Inject the this compound standard and record the chromatogram.
-
Compare the peak asymmetry factors obtained at the two pH values.
-
Protocol 2: Assessing the Impact of the Organic Modifier
-
Prepare Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
-
Chromatographic Conditions:
-
Use the same column and other conditions as in Protocol 1.
-
-
Procedure:
-
Perform a gradient elution using Mobile Phases A and B1.
-
Flush the system and then perform a gradient elution using Mobile Phases A and B2, adjusting the gradient profile to achieve similar retention times if necessary.
-
Compare the peak shapes and resolution obtained with each organic modifier.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when encountering peak tailing.
Caption: A decision tree for systematically resolving peak tailing problems.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
Technical Support Center: Dinitropyrene Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of a new dinitropyrene (DNP) analytical procedure. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the validation of a new this compound analytical method?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] The validation process demonstrates that the analytical method is suitable for its intended purpose.[3][4][5]
Q2: How do I demonstrate the specificity of my analytical method for dinitropyrenes?
A2: Specificity is the ability to accurately measure the this compound analyte in the presence of other components such as impurities, degradation products, or matrix components.[1][3] To demonstrate specificity, you can analyze blank samples (matrix without the analyte) and spiked samples (matrix with a known amount of this compound). The absence of interfering peaks in the blank and the correct identification of the this compound peak in the spiked sample indicate specificity. For chromatographic methods, demonstrating resolution between the this compound isomers (e.g., 1,3-DNP, 1,6-DNP, and 1,8-DNP) and other potential interfering compounds is crucial.[4]
Q3: What are the acceptable criteria for linearity in a this compound assay?
A3: Linearity demonstrates a direct correlation between the analyte concentration and the analytical signal.[1] Typically, a linear relationship is evaluated across a range of concentrations. The acceptance criterion for linearity is often a coefficient of determination (R²) value of ≥ 0.99.
Q4: How can I determine the accuracy of my this compound analytical method?
A4: Accuracy reflects the closeness of the test results to the true value.[2] It is typically assessed by analyzing a standard of a known concentration or by spiking a placebo matrix with a known amount of the this compound analyte. The results are expressed as percent recovery.[1]
Q5: What is the difference between repeatability and intermediate precision?
A5: Repeatability refers to the precision of the method under the same operating conditions over a short interval of time. Intermediate precision assesses the variation within the same laboratory, but with different analysts, on different days, and with different equipment. Both are typically expressed as the relative standard deviation (%RSD). A common acceptance criterion for precision is an RSD of ≤ 2%.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the development and validation of a this compound analytical procedure.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Causes:
-
Troubleshooting Steps:
-
Column Conditioning: Flush the column with a strong solvent to remove contaminants.[6]
-
Optimize Mobile Phase: Adjust the mobile phase composition, pH, or consider adding a competitive agent to block active sites.[6][7]
-
Sample Preparation: Ensure adequate sample cleanup to remove interfering substances from the matrix.[6]
-
Reduce Injection Volume: If column overload is suspected, reduce the amount of sample injected.[8]
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed.[9]
-
Temperature Control: Use a column oven to maintain a stable temperature.[8][9]
-
System Check: Inspect the HPLC system for any leaks.[10]
-
Column Equilibration: Ensure the column is properly equilibrated before each analysis.[10]
-
Issue 3: Low Analyte Recovery
-
Possible Causes:
-
Incomplete extraction of dinitropyrenes from the sample matrix.
-
Degradation of the analyte during sample preparation or analysis.
-
Improper storage of standards or samples.
-
-
Troubleshooting Steps:
-
Optimize Extraction: Evaluate different extraction solvents and techniques to ensure complete recovery.
-
Protect from Light: Dinitropyrenes can be light-sensitive. Protect samples and standards from light during all steps.[11]
-
Standard Stability: Prepare fresh calibration standards regularly and store them properly (in the dark, at low temperatures) to prevent degradation.[6]
-
Internal Standard: Use an appropriate internal standard, such as a deuterated this compound, to correct for variations in extraction efficiency and instrument response.[6]
-
Issue 4: Baseline Noise or Drift
-
Possible Causes:
-
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or vacuum filtration.[9]
-
Flush the System: Flush the system with a strong, clean solvent to remove any contaminants.[10]
-
Check Detector Lamp: If the lamp is old or unstable, it may need to be replaced.[10]
-
Ensure Stable Environment: Maintain a stable laboratory temperature.[9]
-
Data Presentation
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to measure the analyte in the presence of other components.[1] | No interference at the retention time of this compound isomers. |
| Linearity | Direct correlation between analyte concentration and signal response.[1] | Coefficient of determination (R²) ≥ 0.99 |
| Accuracy | Closeness of results to the true value.[1] | Percent recovery within 98.0% - 102.0% |
| Precision | ||
| - Repeatability | Precision under the same conditions over a short time. | %RSD ≤ 2.0% |
| - Intermediate Precision | Precision within the same lab, but with different analysts, days, and equipment. | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably differentiated from the background.[3] | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of each this compound isomer (e.g., 1,3-DNP, 1,6-DNP, 1,8-DNP) reference standard.
-
Dissolve each standard in 100 mL of a suitable solvent (e.g., toluene (B28343) or acetonitrile) in a Class A volumetric flask.[13]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
-
Storage:
-
Store all standard solutions in amber vials at 4°C to protect from light and prevent degradation.
-
Protocol 2: Sample Preparation (from a solid matrix)
-
Extraction:
-
Cleanup:
-
The extract may require a cleanup step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a silica-based sorbent.
-
-
Solvent Exchange and Concentration:
-
Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Filtration:
-
Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 3: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used for the separation of nitroaromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A wavelength of 254 nm is commonly employed for the detection of nitroaromatic compounds.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Inject a standard solution periodically throughout the sequence to monitor system suitability.
-
Visualizations
Caption: Experimental workflow for this compound analytical method validation.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. One moment, please... [medikamenterqs.com]
- 10. labcompare.com [labcompare.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. accustandard.com [accustandard.com]
Reducing background interference in dinitropyrene chemiluminescence detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in dinitropyrene chemiluminescence detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of this compound chemiluminescence detection?
This compound chemiluminescence detection typically involves a two-step process. First, the this compound label is chemically reduced to an aminopyrene derivative. Subsequently, this derivative reacts with an oxidizing agent, often in the presence of a catalyst or enhancer, to produce an excited state molecule that emits light upon decaying to its ground state. This emitted light is then measured by a luminometer.
Q2: What are the most common sources of high background in this compound chemiluminescence assays?
Common sources of high background can be broadly categorized into issues with reagents, procedural steps, and sample-specific interferences. These include:
-
Reagent Contamination: Contaminated buffers, antibodies, or chemiluminescent substrates can lead to non-specific signal generation.
-
Insufficient Washing: Failure to adequately remove unbound antibodies and other reagents is a primary cause of high background.[1]
-
Inadequate Blocking: In immunoassays, incomplete blocking of non-specific binding sites on the assay surface (e.g., microplate wells) can result in unwanted signal.[2]
-
Cross-Reactivity: The detection antibody may cross-react with other molecules in the sample, leading to false-positive signals.[3][4][5]
-
Sample Matrix Effects: Components within the biological sample (e.g., endogenous enzymes, heterophilic antibodies) can interfere with the assay chemistry.[3]
-
Substrate Instability: The chemiluminescent substrate may degrade over time, leading to increased auto-luminescence.
Q3: How does temperature affect the chemiluminescent reaction?
Temperature can significantly influence the rate of the chemiluminescent reaction. Generally, an increase in temperature can increase the reaction rate, potentially leading to a stronger but shorter-lived signal.[6][7] However, excessively high temperatures can also increase the rate of substrate degradation, contributing to higher background noise.[8][9] For optimal results, it is crucial to maintain a consistent and optimized temperature throughout the assay.
Q4: Can the choice of microplate affect my results?
Yes, the type of microplate can impact the quality of your data. For luminescence assays, white, opaque plates are recommended as they reflect and maximize the light signal directed towards the detector. Using clear or black plates can result in lower signal detection and potential crosstalk between wells.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
High background noise that is uniformly high across all wells often points to a systemic issue with a reagent or a procedural step.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Filter buffers and reagent solutions before use. Prepare fresh dilutions of antibodies and substrates for each experiment. |
| Sub-optimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio. High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of wash steps. Ensure that the wash buffer volume is sufficient to completely cover the well surface. Using an automated plate washer can improve consistency.[1] |
| Substrate Degradation | Prepare the chemiluminescent substrate solution immediately before use and protect it from light.[1] Allow substrate components to equilibrate to room temperature before mixing and application. |
| Improper Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. However, some antibodies may cross-react with components in milk-based blockers.[2] Consider using commercially available, protein-free blocking buffers. |
-
Preparation: Prepare a wash buffer, typically a saline-based solution (e.g., PBS or TBS) containing a non-ionic detergent like Tween-20 at a concentration of 0.05-0.2%.
-
Standard Procedure: After the incubation step with the primary or secondary antibody, aspirate the solution from the wells.
-
Washing: Add at least 300 µL of wash buffer to each well. For manual washing, a handheld manifold is recommended over a single-channel pipette to ensure consistency.[1]
-
Incubation & Aspiration: Allow the wash buffer to remain in the wells for at least 5 minutes with gentle agitation. Aspirate the buffer completely.
-
Repetition: Repeat the washing cycle 3-5 times.
-
Final Wash: After the last wash, invert the plate and tap it firmly on a lint-free paper towel to remove any residual buffer before adding the substrate.[1]
Issue 2: Inconsistent or "Spotty" Background
Inconsistent background, such as speckles or spots of high signal, often results from particulates or improper reagent handling.
| Possible Cause | Recommended Solution |
| Particulates in Buffers | Filter all buffers, especially the blocking buffer and antibody diluents, using a 0.22 µm filter to remove any precipitates. |
| Antibody Aggregates | Centrifuge antibody solutions at high speed before dilution to pellet any aggregates. |
| Incomplete Reagent Mixing | Ensure all reagents, particularly the chemiluminescent substrate components, are thoroughly mixed before being added to the wells. |
| Well Contamination | Be careful not to scratch the inside of the wells with pipette tips. Ensure that lint or dust does not fall into the wells during the assay. |
Issue 3: High Background in "Negative Control" Wells
If wells that should have no signal (negative controls) are showing a high background, it points to non-specific binding or cross-reactivity issues.
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | Increase the concentration of detergent in your wash buffer. Optimize the blocking buffer and blocking time. |
| Cross-Reactivity of Secondary Antibody | Run a control where the primary antibody is omitted. If a signal is still present, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Presence of Heterophilic Antibodies in Sample | Heterophilic antibodies can cross-link the capture and detection antibodies in an immunoassay, causing a false-positive signal.[3] Incorporate a heterophilic antibody blocker into your assay buffer. |
| Endogenous Enzyme Activity (if applicable) | While this compound detection is chemical, if any part of the assay uses an enzymatic component, ensure that endogenous enzymes in the sample are blocked (e.g., using a peroxidase blocker if HRP is involved in any amplification step). |
-
Plate Coating: Coat a microplate with the target antigen or capture antibody as per your standard protocol.
-
Blocking: Block different sets of wells with your current blocking buffer and one or two alternative blocking buffers (e.g., 5% BSA in TBS-T, 5% non-fat dry milk in TBS-T, a commercial protein-free blocker). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Negative Control: To a subset of wells for each blocking condition, add your sample diluent without the analyte.
-
Antibody Incubation: Proceed with the primary and secondary antibody incubation steps as usual.
-
Detection: Add the this compound chemiluminescent substrate and measure the signal.
-
Analysis: Compare the signal from the negative control wells for each blocking buffer. The buffer that yields the lowest signal in the absence of the analyte is the most effective at preventing non-specific binding.
Visual Guides
Below are diagrams illustrating key workflows and logical relationships in troubleshooting this compound chemiluminescence assays.
Caption: A typical workflow for a this compound-based chemiluminescent immunoassay.
Caption: A troubleshooting decision tree for diagnosing high background issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 6. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Enhancing Dinitropyrene Derivatization for GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of dinitropyrene derivatization for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of dinitropyrenes, which typically involves a two-step process: reduction of the this compound (DNP) to diaminopyrene (DAP) and subsequent derivatization of the amino groups.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Peak (Diaminopyrene Derivative) | Incomplete Reduction of this compound: The nitro groups were not fully converted to amino groups. | - Optimize Reaction Time and Temperature: Ensure the reduction reaction with sodium hydrosulfide (B80085) is carried out for a sufficient duration and at the optimal temperature. Monitor reaction progress by analyzing aliquots over time. - Check Reagent Quality: Use fresh, high-quality sodium hydrosulfide. Older reagents may have reduced activity. - Ensure Proper pH: The reduction reaction is pH-dependent. Verify and adjust the pH of the reaction mixture as needed. |
| Incomplete Derivatization of Diaminopyrene: The amino groups of the diaminopyrene did not fully react with the derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA). | - Use Excess Derivatizing Reagent: A molar excess of the derivatizing agent is often necessary to drive the reaction to completion.[1] - Optimize Reaction Conditions: Adjust the derivatization temperature and time. Some derivatizations require heating to proceed efficiently.[1] - Ensure Anhydrous Conditions: Moisture can deactivate silylating and acylating reagents. Dry the sample extract completely before adding the derivatization reagent and use anhydrous solvents.[2] | |
| Degradation of Analyte/Derivative: The this compound, diaminopyrene, or the final derivative may be unstable under the experimental conditions. | - Protect from Light: Nitroaromatic compounds can be light-sensitive. Perform experimental steps in amber vials or under reduced light conditions. - Analyze Samples Promptly: Analyze derivatized samples as soon as possible, as some derivatives may have limited stability. If storage is necessary, keep them at a low temperature (e.g., 4°C) in a tightly sealed vial. | |
| Peak Tailing in Chromatogram | Active Sites in the GC System: Polar amino groups of incompletely derivatized diaminopyrene or the derivative itself can interact with active sites in the injector liner or on the column. | - Ensure Complete Derivatization: Follow the optimization steps mentioned above to maximize derivatization efficiency. - Use a Deactivated Inlet Liner: Employ a deactivated glass wool liner to minimize interactions. - Column Maintenance: Condition the GC column according to the manufacturer's instructions. If tailing persists, it may be necessary to trim the front end of the column or replace it. |
| Presence of Multiple Peaks for a Single Isomer | Formation of Side Products: Undesirable side reactions may occur during the reduction or derivatization steps. | - Control Reaction Conditions: Strictly control the temperature and reaction time to minimize the formation of byproducts. - Purification of Intermediate: Consider a simple clean-up step after the reduction to isolate the diaminopyrene before proceeding to derivatization. |
| Incomplete Derivatization: Partial derivatization can lead to the presence of both the mono- and di-derivatized diaminopyrene. | - Re-optimize Derivatization: Increase the amount of derivatizing reagent, reaction time, or temperature. | |
| Ghost Peaks in Blank Runs | Carryover from Previous Injections: Highly concentrated samples can contaminate the syringe, injector, or column. | - Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol between injections. - Injector Maintenance: Regularly clean or replace the injector liner and septum. - Bake Out the Column: Run a high-temperature bakeout of the column to remove contaminants. |
| Poor Reproducibility of Results | Inconsistent Sample Preparation: Variations in reagent volumes, reaction times, or temperatures can lead to inconsistent derivatization yields. | - Use of an Internal Standard: Add an internal standard (e.g., a deuterated analog) at the beginning of the sample preparation process to correct for variations in recovery and derivatization efficiency.[3] - Standardize Procedures: Ensure all samples are processed under identical conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of dinitropyrenes?
A1: Dinitropyrenes themselves are not ideal for GC analysis due to their low volatility and potential for thermal degradation at the high temperatures required for elution. The common method involves reducing the nitro groups to more volatile and thermally stable amino groups, which are then derivatized to further enhance their chromatographic properties.[3] This process improves peak shape, sensitivity, and overall analytical performance.[2][4]
Q2: What is the most common derivatization strategy for dinitropyrenes?
A2: The most frequently cited method involves a two-step process:
-
Reduction: The this compound isomers are reduced to their corresponding diaminopyrene isomers using a reducing agent such as sodium hydrosulfide.[3]
-
Derivatization: The resulting diaminopyrenes are then derivatized, for example, with N-methyl-bis(trifluoroacetamide) (MBTFA) to form stable, volatile derivatives suitable for GC-MS analysis.[3]
Q3: How can I ensure the reduction of this compound to diaminopyrene is complete?
A3: To ensure complete reduction, it is important to optimize the reaction conditions. This includes using a sufficient excess of the reducing agent (sodium hydrosulfide), controlling the reaction temperature and time, and ensuring the pH of the reaction mixture is appropriate. You can monitor the completion of the reaction by analyzing small aliquots of the reaction mixture at different time points until the this compound peak is no longer detectable.
Q4: What are the critical parameters to control during the derivatization of diaminopyrene with MBTFA?
A4: Key parameters for successful derivatization with MBTFA include:
-
Anhydrous Conditions: MBTFA is sensitive to moisture, which can lead to incomplete derivatization. Ensure your sample extract is completely dry before adding the reagent.
-
Reagent Excess: Use a significant molar excess of MBTFA to ensure the reaction goes to completion.
-
Temperature and Time: The reaction may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to achieve optimal derivatization. These conditions should be optimized for your specific application.[5]
Q5: I am observing extraneous peaks in my chromatogram. What could be the cause?
A5: Extraneous peaks can originate from several sources:
-
Reagent Artifacts: Excess derivatizing reagent or byproducts of the derivatization reaction can sometimes appear as peaks in the chromatogram.
-
Contamination: Contaminants can be introduced from solvents, glassware, or the GC system itself (e.g., septum bleed).
-
Side Products: Incomplete reduction or derivatization can result in multiple peaks corresponding to a single starting isomer.
Running a reagent blank (all reagents without the sample) can help identify peaks originating from the reagents.
Experimental Protocol: this compound Derivatization
This protocol is a general guideline for the reduction of dinitropyrenes and subsequent derivatization for GC-MS analysis, based on established methods.[3]
1. Reduction of Dinitropyrenes to Diaminopyrenes
-
Evaporate the sample extract containing dinitropyrenes to dryness under a gentle stream of nitrogen.
-
Add a solution of sodium hydrosulfide in a suitable solvent (e.g., ethanol/water mixture).
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a predetermined time (e.g., 30-60 minutes) to facilitate the reduction.
-
After cooling, neutralize the reaction mixture and extract the diaminopyrenes into an organic solvent (e.g., hexane (B92381) or toluene).
-
Wash the organic extract with water to remove any remaining salts.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.
2. Derivatization of Diaminopyrenes
-
To the dried diaminopyrene residue, add an appropriate volume of a suitable solvent (e.g., toluene) and the derivatizing agent, N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Seal the vial tightly and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of this compound isomers following the reduction and derivatization method described above.
| Parameter | 1,3-Dinitropyrene | 1,6-Dinitropyrene | 1,8-Dinitropyrene | Reference |
| Detection Limit (pg) | 0.90 | 1.1 | 1.0 | [3] |
| Recovery of Internal Standard (%) | - | 87 (for deuterium-labeled 6-nitrochrysene) | - | [3] |
| Concentration in SRM 1975 (µg/g) | 0.571 | 1.59 | 1.23 | [3] |
SRM 1975 is a Standard Reference Material from the US National Institute of Standards and Technology.
Experimental Workflow
The following diagram illustrates the logical workflow for the derivatization of dinitropyrenes for GC analysis.
Caption: Workflow for this compound Derivatization.
References
Best practices for cleaning lab equipment contaminated with dinitropyrene
This guide provides best practices for cleaning and decontaminating laboratory equipment contaminated with dinitropyrene. This compound is a potent carcinogen and requires careful handling and thorough cleaning procedures to ensure laboratory safety and prevent cross-contamination.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleaning of equipment contaminated with this compound.
Issue: A yellow stain or residue remains on glassware after cleaning.
-
Possible Cause 1: Inadequate initial solvent rinse. this compound is poorly soluble in aqueous solutions, and a detergent wash alone may not be sufficient to remove all residues.
-
Solution 1: Repeat the cleaning procedure, ensuring a thorough pre-rinse with a suitable organic solvent like toluene (B28343) or acetone (B3395972) to dissolve the this compound before washing with detergent. For stubborn residues, a longer soaking time in the solvent may be necessary.
-
Possible Cause 2: The cleaning solvent is saturated with this compound. If a small volume of solvent is used to clean heavily contaminated equipment, it may become saturated and unable to dissolve more of the compound.
-
Solution 2: Use a fresh aliquot of the organic solvent for each piece of equipment. For heavily contaminated items, perform multiple rinses with fresh solvent.
-
Possible Cause 3: The this compound has adsorbed onto the surface. This can be an issue with certain types of plastics or scratched glassware.
-
Solution 3: After solvent rinsing and washing, consider a final rinse with a different solvent of intermediate polarity, such as isopropanol, which may help to remove adsorbed material. If contamination persists on plasticware, it may be necessary to discard the item as hazardous waste.
Issue: Uncertainty about which solvent to use for cleaning.
-
Guidance: The choice of solvent depends on the type of equipment and the extent of contamination. Toluene is an effective solvent for this compound but is more hazardous than other options. Acetone is a good general-purpose solvent for organic residues and is less toxic than toluene. Ethanol (B145695) and methanol (B129727) can also be used, but may be less effective for heavy contamination. Refer to the solvent properties table below for a comparison. Always consult your institution's safety guidelines for solvent use.
Issue: How to confirm that the equipment is clean?
-
Visual Inspection: The absence of any visible residue or discoloration is the first indicator of cleanliness.
-
Wipe Test: For non-contact surfaces of equipment or benchtops, a wipe test can be performed. Wipe the surface with a piece of filter paper or a swab wetted with a solvent like acetone. Analyze the wipe for any residual this compound using an appropriate analytical method (e.g., HPLC-UV). This is generally only necessary for validating a cleaning procedure or after a significant spill. For routine cleaning, a thorough visual inspection is typically sufficient.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when cleaning equipment contaminated with this compound?
A1: Always work in a designated area, such as a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but check for compatibility with the solvents being used).
Q2: Can I dispose of the solvent used for cleaning down the drain?
A2: No. All solvents and cleaning solutions used to decontaminate equipment exposed to this compound must be collected and disposed of as hazardous waste. This includes the initial solvent rinses, detergent solutions, and any subsequent rinses with water or other solvents.
Q3: Is it safe to air-dry equipment after cleaning?
A3: Yes, after the equipment has been thoroughly cleaned and rinsed according to the recommended protocol, it can be air-dried in a designated clean area or in an oven, depending on the equipment's material. Ensure the area is well-ventilated.
Q4: Can I use an autoclave to decontaminate equipment from this compound?
A4: Autoclaving is a sterilization method that uses high-pressure steam. It is not an effective method for removing or degrading chemical contaminants like this compound. Proper chemical decontamination procedures must be followed.
Q5: How should I handle plasticware that has been in contact with this compound?
A5: Plasticware can be more challenging to clean than glassware as this compound may adsorb to or absorb into the plastic. Follow the same cleaning protocol as for glassware. If you suspect that the plasticware cannot be fully decontaminated, it is best to dispose of it as hazardous waste. Avoid using solvents that may dissolve or damage the plastic.
Q6: What should I do in case of a this compound spill?
A6: For a small spill within a fume hood, you can clean it up yourself if you are trained to do so. Wear appropriate PPE. Absorb the spilled material with an inert absorbent material. Clean the area with a suitable solvent, followed by a detergent wash. All materials used for cleanup must be disposed of as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | This compound Isomer | Solubility | Notes |
| Toluene | 1,6-Dinitropyrene | Moderately Soluble[1] | Effective for initial rinsing of heavy contamination. |
| Toluene | 1,8-Dinitropyrene | Moderately Soluble[2] | Effective for initial rinsing of heavy contamination. |
| Acetone | Not specified | Likely Soluble | A good general-purpose solvent for rinsing organic residues. Less toxic than toluene. |
| Ethanol | Not specified | Likely Slightly Soluble | Can be used for final rinses. Less effective for heavy contamination. |
| Methanol | Not specified | Likely Slightly Soluble | Can be used for final rinses. Less effective for heavy contamination. |
| Water | 1,6-Dinitropyrene | Insoluble[1] | Not effective for dissolving this compound. |
| Water | 1,8-Dinitropyrene | Insoluble[2] | Not effective for dissolving this compound. |
Table 2: Comparison of Common Cleaning Solvents
| Solvent | Pros | Cons |
| Toluene | - High solvency for this compound | - High toxicity and flammability |
| Acetone | - Good solvency for many organic compounds- Miscible with water- Less toxic than toluene | - Highly flammable- Can damage some plastics |
| Ethanol | - Lower toxicity- Readily available | - Lower solvency for this compound compared to toluene and acetone |
| Isopropanol | - Lower toxicity- Effective for removing some adsorbed residues | - Lower solvency for this compound |
Experimental Protocols
Protocol 1: Standard Procedure for Cleaning Glassware
-
Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Pre-rinse (Organic Solvent): Rinse the interior and exterior of the glassware with a small amount of a suitable organic solvent (e.g., acetone or toluene) to dissolve the bulk of the this compound contamination. Collect this solvent rinse in a designated hazardous waste container. Repeat if necessary for heavily contaminated glassware.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse the glassware three times with deionized water.
-
Final Solvent Rinse (Optional): For applications requiring exceptionally clean glassware, a final rinse with a high-purity solvent like acetone or ethanol can be performed to remove any remaining organic traces and to aid in drying. Collect this rinse as hazardous waste.
-
Drying: Allow the glassware to air dry in a clean, designated area or place it in a drying oven.
Protocol 2: Cleaning Stainless Steel and Other Metal Equipment
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Wipe Down (Organic Solvent): Moisten a low-lint wipe with a suitable organic solvent (e.g., acetone) and wipe all contaminated surfaces of the equipment. Use fresh wipes for each pass to avoid re-contamination. Collect all used wipes as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Water Rinse: Rinse thoroughly with deionized water.
-
Drying: Dry the equipment with a clean, low-lint cloth or allow it to air dry.
Visualizations
References
Calibrating instruments for accurate dinitropyrene quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the precise quantification of dinitropyrenes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for dinitropyrene quantification?
A1: Both High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the quantification of dinitropyrenes. The choice depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-UV/DAD is a robust and common method, while GC-MS offers higher selectivity and sensitivity, especially for complex matrices.[1][2][3]
Q2: How do I prepare calibration standards for this compound analysis?
A2: this compound calibration standards are typically prepared by serial dilution of a certified stock solution in a solvent compatible with the analytical method (e.g., acetonitrile (B52724) or methanol (B129727) for HPLC, hexane (B92381) or dichloromethane (B109758) for GC).[4][5][6][7] It is crucial to use Class A volumetric flasks and calibrated pipettes for accuracy.[4] A typical calibration curve consists of at least five concentration levels spanning the expected sample concentration range.[8][9]
Q3: What are the key parameters for a system suitability test (SST) in an HPLC method for this compound?
A3: A system suitability test ensures that the chromatographic system is performing adequately before sample analysis.[10][11] Key parameters and typical acceptance criteria include:
-
Relative Standard Deviation (%RSD) for replicate injections: Must be less than 2.0% for the peak area of the analyte.[12][13]
-
Resolution (Rs): A minimum resolution of 2.0 between the this compound peak and any closely eluting peaks should be demonstrated.[12][13]
-
Theoretical Plates (N): Should be greater than 2000, though this can be compound-specific.[13]
Q4: Why is my calibration curve for this compound not linear?
A4: Non-linearity in calibration curves can arise from several factors, including detector saturation at high concentrations, analyte degradation, or interactions with the analytical column.[14] Ensure that the highest concentration standard is within the linear dynamic range of the detector.[9][15] If the issue persists, consider reducing the concentration range or using a weighted linear regression.
Troubleshooting Guides
HPLC System Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites on the column interacting with the analyte. - Mobile phase pH is inappropriate. - Column contamination or aging. | - Use a column with high-purity silica (B1680970) and end-capping. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Flush the column with a strong solvent or replace the column if necessary.[12][16][17] |
| Peak Fronting | - Column overload due to high sample concentration. - Poorly packed column or column collapse. | - Dilute the sample or reduce the injection volume. - Replace the column and operate within the recommended pressure limits.[12] |
| Broad Peaks | - Low mobile phase flow rate. - Excessive extra-column volume. - Column contamination. | - Optimize the flow rate for your column dimensions. - Use tubing with a smaller internal diameter and minimize connection dead volume. - Flush the column with a strong solvent.[12][18] |
| Retention Time Drift | - Poor column temperature control. - Inconsistent mobile phase composition. - Column equilibration issues. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure proper mixing. - Increase column equilibration time before analysis.[19] |
| No Peaks Detected | - Detector lamp is off. - No mobile phase flow. - Sample degradation. | - Ensure the detector lamp is on and has sufficient energy. - Check for leaks and ensure the pump is primed and delivering the mobile phase. - Verify sample stability and prepare fresh samples if needed.[20] |
GC-MS System Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or the head of the column. - Improper column installation leading to dead volume. | - Use a fresh, deactivated liner or trim the first few centimeters of the column. - Reinstall the column, ensuring a clean, square cut and correct insertion depth.[21] |
| Poor Resolution | - Column temperature program is not optimized. - Carrier gas flow rate is not optimal. | - Adjust the temperature ramp rate. - Optimize the carrier gas flow rate to achieve the best separation.[21] |
| Loss of Sensitivity | - Dirty ion source. - Leak in the system. - Contaminated injector. | - Clean the ion source. - Perform a leak check and tighten any loose fittings. - Clean the injector and replace the liner and septum.[22] |
| Retention Time Shifts | - Unstable carrier gas flow. - Column contamination or degradation. - Leaks at the septum or column connection. | - Check for leaks in the gas lines and ensure the regulator is stable. - Condition or replace the column. - Replace the septum and tighten the column nut.[21] |
| High Baseline Noise | - Contaminated carrier gas. - Column bleed. - Contaminated detector. | - Use high-purity gas and install appropriate filters. - Condition the column at its maximum operating temperature. - Clean the detector.[16] |
Experimental Protocol: Quantification of Dinitropyrenes by HPLC-UV/DAD
This protocol provides a general methodology for the quantification of dinitropyrenes. It should be optimized and validated for your specific application.
1. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh a certified reference standard of this compound and dissolve it in acetonitrile in a Class A volumetric flask.
-
Working Standards (0.1 - 10 µg/mL): Perform serial dilutions of the stock solution with acetonitrile to prepare at least five working standards covering the desired concentration range.[4][5][6][7]
2. HPLC-UV/DAD System and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with 50:50 (v/v) acetonitrile:water and ramp up to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at a wavelength where dinitropyrenes have maximum absorbance (e.g., 254 nm), and collect spectra over a range (e.g., 200-400 nm) for peak purity analysis.[23]
3. Calibration Curve Construction
-
Inject the prepared working standards in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[24]
4. Sample Analysis
-
Prepare the sample by extracting the dinitropyrenes into a suitable solvent and filtering the extract through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the amount of this compound in the sample using the calibration curve equation.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Decision tree for troubleshooting peak shape problems.
References
- 1. shimadzu.com [shimadzu.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. uop.edu.jo [uop.edu.jo]
- 9. More Than You Ever Wanted to Know About Calibrations, Part 6 – Linearity and Calibration Spacing [restek.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. reddit.com [reddit.com]
- 15. Calibration Curves, Dynamic Range, Concentration & Error [ebrary.net]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. hplc.eu [hplc.eu]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. shimadzu.co.uk [shimadzu.co.uk]
- 23. ingenieria-analitica.com [ingenieria-analitica.com]
- 24. epa.gov [epa.gov]
Technical Support Center: High-Resolution Separation of 1,6- and 1,8-Dinitropyrene Isomers
Welcome to the technical support center for the analysis of dinitropyrene (DNP) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of 1,6- and 1,8-dinitropyrene (B49389).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 1,6- and 1,8-dinitropyrene isomers?
The main difficulty in separating 1,6- and 1,8-dinitropyrene isomers lies in their structural similarity. As positional isomers, they share the same molecular weight and similar physicochemical properties, such as polarity and boiling point. This leads to very similar retention behaviors in many chromatographic systems, often resulting in co-elution or poor resolution. Achieving baseline separation requires optimizing chromatographic conditions to exploit subtle differences in their molecular shape and electronic properties.
Q2: Which chromatographic technique is better for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC can be effectively used for the separation of this compound isomers. The choice often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS is a powerful technique, especially for complex environmental samples, due to its high separation efficiency and the structural information provided by mass spectrometry.
-
HPLC offers greater flexibility in stationary and mobile phase selection, which can be advantageous for optimizing the selectivity for these isomers. Columns that promote π-π interactions are particularly effective.
Q3: What type of HPLC column is recommended for the separation of 1,6- and 1,8-dinitropyrene?
For the separation of aromatic isomers like dinitropyrenes, HPLC columns with stationary phases capable of π-π interactions are highly recommended. Standard C8 or C18 columns may not provide sufficient selectivity. Phenyl-based stationary phases, such as phenyl-hexyl , are often the best choice. These columns provide an alternative separation mechanism to hydrophobicity, enhancing the resolution of planar aromatic molecules.
Q4: Can I use the same method for both qualitative and quantitative analysis?
Yes, a well-developed chromatographic method that provides good resolution and peak shape can be used for both qualitative identification and quantitative analysis. For quantitative analysis, it is crucial to validate the method for linearity, accuracy, precision, and sensitivity (limit of detection and quantitation).
Troubleshooting Guides
This section addresses common issues encountered during the separation of 1,6- and 1,8-dinitropyrene isomers.
Issue 1: Poor or No Separation of Isomers
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Significant peak overlap, preventing accurate quantification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The chosen column lacks the necessary selectivity. For HPLC, switch from a standard C18 column to a phenyl-hexyl or other phenyl-based column to enhance π-π interactions. For GC, a 5% phenylmethylpolysiloxane stationary phase is a good starting point. |
| Incorrect Mobile Phase Composition (HPLC) | The mobile phase may be too strong or too weak. Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. Small adjustments can significantly impact resolution. |
| Suboptimal Temperature Program (GC) | The temperature ramp rate may be too fast. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow for better separation of closely eluting isomers. |
| Column Overloading | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the sample concentration or injection volume. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Active Sites on the Column | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes. Use an end-capped column or add a small amount of a competing agent (e.g., triethylamine) to the mobile phase in normal-phase chromatography. For GC, use deactivated liners and columns. |
| Sample Overloading | High sample concentrations can lead to peak tailing. Dilute the sample. |
| Poor Sample Solubility | The sample may not be fully dissolved in the injection solvent. Ensure complete dissolution and consider using a stronger solvent if compatible with the mobile phase. |
Issue 3: Peak Splitting or Shoulders
Symptoms:
-
A single peak appears as two or more smaller, closely spaced peaks.
-
A "shoulder" appears on the leading or trailing edge of the main peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Column Contamination or Void | Particulate matter or strongly retained compounds may have accumulated at the head of the column, or a void may have formed. Reverse-flush the column. If the problem persists, replace the column. Using a guard column can help prevent this. |
| Incompatible Injection Solvent | The solvent used to dissolve the sample may be too different from the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Co-elution of an Interfering Compound | The split peak may be two different compounds eluting very close together. Review the mass spectrum of the peak to check for the presence of other compounds. Adjusting the mobile phase composition or temperature program may resolve the two peaks. |
Experimental Protocols
The following are detailed methodologies for the separation of 1,6- and 1,8-dinitropyrene isomers using HPLC and GC-MS.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed to provide a starting point for the separation of this compound isomers using a phenyl-based stationary phase.
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound isomers.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | A standard HPLC system with a UV or fluorescence detector. |
| Column | Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture. A typical starting point is 70:30 (v/v). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detection | UV at 254 nm or Fluorescence (Excitation: 370 nm, Emission: 430 nm). |
Quantitative Data (Illustrative):
| Isomer | Retention Time (min) | Resolution (Rs) |
| 1,8-Dinitropyrene | 12.5 | - |
| 1,6-Dinitropyrene | 14.2 | > 1.5 |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for similar nitrated polycyclic aromatic hydrocarbons and provides a robust starting point for this compound isomer analysis.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound isomers.
Instrumentation and Conditions:
| Parameter | Recommendation |
| GC-MS System | A standard GC system coupled to a mass spectrometer. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenylmethylpolysiloxane stationary phase. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection | 1 µL, splitless mode at 280 °C. |
| Oven Program | Start at 100 °C (hold for 2 min), ramp to 300 °C at 8 °C/min, hold for 10 min. |
| MS Transfer Line | 300 °C. |
| Ion Source | 230 °C. |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 50-350 or Selected Ion Monitoring (SIM) of characteristic ions. |
Quantitative Data (Illustrative):
| Isomer | Retention Time (min) | Key m/z Ions for SIM |
| 1,8-Dinitropyrene | 25.8 | 292, 246, 216 |
| 1,6-Dinitropyrene | 26.3 | 292, 246, 216 |
Logical Relationships
The following diagram illustrates the logical troubleshooting process for improving the resolution of this compound isomers.
Caption: Troubleshooting workflow for improving DNP isomer resolution.
Selecting appropriate internal standards for dinitropyrene analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of dinitropyrenes (DNPs).
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate internal standards (IS) for dinitropyrene analysis?
A1: The most suitable internal standards for this compound analysis are stable isotope-labeled (SIL) analogs of the target analytes. Deuterated dinitropyrenes are the ideal choice as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[1][2][3][4] When specific deuterated this compound isomers are unavailable, structurally similar deuterated nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are commonly used as surrogates.
Q2: Which specific deuterated internal standards are recommended for DNP analysis?
A2: For optimal accuracy, it is recommended to use an internal standard that closely matches the analyte. The following are commonly employed:
-
Direct Analogs: 1,3-Dinitropyrene-d8, 1,6-Dinitropyrene-d8, and 1,8-Dinitropyrene-d8 are the preferred choices for their respective isomers.[5]
-
Surrogate Standards: When direct analogs are not accessible, the following are suitable alternatives:
-
1-Nitropyrene-d9 (B3169140): Frequently used due to its structural similarity and commercial availability.[6]
-
6-Nitrochrysene-d11: Another effective surrogate for the analysis of various nitro-PAHs, including dinitropyrenes.
-
Q3: Why is it crucial to use a deuterated internal standard in this compound analysis?
A3: Deuterated internal standards are essential for accurate quantification in mass spectrometry-based methods like GC-MS and LC-MS/MS.[7] They serve to:
-
Correct for Sample Loss: Compensate for the loss of analyte during sample extraction, cleanup, and concentration steps.
-
Account for Matrix Effects: Mitigate the impact of ion suppression or enhancement from co-eluting matrix components that can affect analytical accuracy.[1]
-
Normalize for Instrumental Variability: Correct for variations in injection volume and instrument response over time.[8][9]
Q4: When should the internal standard be added to the sample?
A4: The internal standard should be added to the sample at the very beginning of the sample preparation process, prior to any extraction or cleanup steps.[9] This ensures that the IS experiences the same potential for loss as the target analyte throughout the entire workflow, allowing for accurate correction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Internal Standard Recovery | 1. Inefficient Extraction: The chosen solvent or extraction method (e.g., sonication, Soxhlet) may not be effective for both the analyte and the IS from the sample matrix.[6] 2. Degradation of IS: The internal standard may be unstable under the experimental conditions (e.g., exposure to light, extreme pH, or high temperatures). Dinitropyrenes have been shown to degrade in unautoclaved environmental samples.[10] 3. Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation of the internal standard.[11] | 1. Optimize Extraction: Experiment with different solvents or more rigorous extraction techniques. Ensure thorough mixing after adding the IS. 2. Control Experimental Conditions: Protect samples from light, maintain a neutral pH where possible, and avoid excessive heat.[11] Consider autoclaving environmental water samples if microbial degradation is suspected.[10] 3. Follow Storage Guidelines: Store stock solutions and samples at recommended temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[11] |
| Isotopic Interference or "Cross-Talk" | 1. Natural Isotope Abundance: At high analyte concentrations, the natural isotopic peaks (M+1, M+2) of the this compound may overlap with the signal of the deuterated internal standard, particularly if the IS has a low degree of deuteration.[12] 2. Impurity in IS: The deuterated internal standard may contain a small amount of the unlabeled analyte from its synthesis.[12] | 1. Use Highly Deuterated Standards: Select an IS with a mass difference of at least 3 atomic mass units (amu) from the analyte to minimize overlap from natural isotopes.[12] 2. Check IS Purity: Analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte. If significant, use a higher purity standard or correct for the impurity in your calculations.[12] |
| Chromatographic Shift Between Analyte and IS | Deuterium Isotope Effect: The C-D bond is stronger than the C-H bond, which can cause the deuterated internal standard to elute slightly earlier than the analyte in reverse-phase chromatography.[1][13] This can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement.[1] | 1. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, flow rate) to minimize the separation between the analyte and the IS. 2. Use ¹³C-Labeled Standards: If the chromatographic shift is problematic, consider using a ¹³C-labeled internal standard, which is less prone to this effect.[4] |
| Decreasing IS Signal Over an Analytical Run | 1. Contamination of the GC Inlet or MS Source: Non-volatile matrix components can accumulate in the GC inlet liner or the MS ion source, leading to a gradual decline in signal for all compounds, including the IS.[7] 2. Column Degradation: The analytical column may be degrading due to aggressive sample matrices or high temperatures, resulting in poor peak shape and reduced sensitivity.[7] 3. Adsorption to Vials/Tubing: The internal standard may adsorb to active sites in the sample vials or LC/GC system.[13] | 1. Perform Regular Maintenance: Clean the MS ion source and replace the GC inlet liner and septum regularly.[7] 2. Use a Guard Column: Employ a guard column to protect the analytical column from non-volatile residues. Trim the front end of the analytical column if contamination is suspected.[7] 3. Passivate the System: Use deactivated vials and consider making several injections of a high-concentration standard to passivate the system before running samples.[13] |
Summary of Internal Standard Performance
| Internal Standard | Typical Application | Recovery Rate (%) | Advantages | Potential Issues |
| This compound-d8 Isomers | Quantification of corresponding DNP isomers | > 80% | Ideal chemical and physical match to the analyte, providing the most accurate correction.[5] | Higher cost and may have limited commercial availability for all isomers. |
| 1-Nitropyrene-d9 | Surrogate for various DNP isomers | 70 - 90% | Good structural similarity to DNPs and widely available.[6] | May exhibit a slight chromatographic shift relative to the DNPs.[1] |
| 6-Nitrochrysene-d11 | Surrogate for various nitro-PAHs, including DNPs | > 87%[14] | Effective for a broad range of nitro-PAHs, good recovery. | Less structurally similar to dinitropyrenes compared to 1-nitropyrene-d9. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Particulate Matter
This protocol outlines a general procedure for the extraction and cleanup of dinitropyrenes from a solid matrix like diesel particulate matter.
-
Spiking with Internal Standard:
-
Accurately weigh a known amount of the particulate matter sample (e.g., 10-50 mg) into a clean extraction vessel.
-
Add a precise volume of the deuterated internal standard solution (e.g., 1-nitropyrene-d9 or a d8-DNP mixture) to the sample. The concentration of the IS should be within the calibration range of the instrument.[15]
-
-
Extraction:
-
Add a suitable extraction solvent, such as dichloromethane (B109758) (DCM) or a mixture of hexane (B92381) and acetone.
-
Perform ultrasonic extraction for a specified period (e.g., 30 minutes) in an ultrasonic bath. Alternatively, Soxhlet extraction can be used for more exhaustive extraction.[6]
-
After extraction, centrifuge the sample and carefully collect the supernatant.
-
-
Cleanup using Solid-Phase Extraction (SPE):
-
Concentrate the extract under a gentle stream of nitrogen.
-
Condition an SPE cartridge (e.g., silica (B1680970) or Florisil) with the appropriate solvents.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering non-polar compounds.
-
Elute the dinitropyrenes and the internal standard with a more polar solvent or solvent mixture (e.g., DCM).
-
-
Final Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of a suitable solvent (e.g., toluene (B28343) or mobile phase compatible solvent) for GC-MS or LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis with internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 1-nitropyrene-d9 of high isotopic purity [inis.iaea.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Injection Parameters for Dinitropyrene in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of dinitropyrene using Gas Chromatography (GC). The following information is intended for researchers, scientists, and drug development professionals to address common issues and optimize analytical methods.
Introduction
Dinitropyrenes are potent mutagens and carcinogens, making their accurate detection and quantification in various matrices crucial. However, their analysis by Gas Chromatography (GC) presents challenges, primarily due to their low volatility and thermal lability. Direct analysis of dinitropyrenes often leads to poor chromatographic performance and thermal degradation in the hot GC inlet.
A robust and sensitive method involves the chemical derivatization of dinitropyrenes prior to GC analysis. This typically includes a reduction of the nitro groups to amines, followed by acylation to form more volatile and stable derivatives. This guide focuses on the optimization of injection parameters for the analysis of these derivatized compounds, as well as troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor peak shape (e.g., tailing, broadening) for my this compound analysis. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common problem in the GC analysis of polar and high molecular weight compounds like this compound derivatives. The primary causes include:
-
Active Sites in the GC System: Polar analytes can interact with active sites (silanol groups) in the inlet liner, at the head of the column, or in the transfer lines, leading to peak tailing.
-
Solution: Use a deactivated inlet liner, preferably with glass wool, to minimize analyte interaction with metal surfaces. Regularly replace the liner and septum. Trimming 10-20 cm from the front of the GC column can also remove accumulated active sites.[1]
-
-
Sub-optimal Injection Parameters: An incorrect inlet temperature or a slow transfer of the sample onto the column can cause band broadening.
-
Solution: Optimize the inlet temperature and splitless hold time. A good starting point for the inlet temperature is 250 °C, which can be adjusted based on the analyte's response.[2][3] The splitless hold time should be long enough to transfer the entire sample to the column, typically 1.5 to 2 times the liner volume sweep time.[3]
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak distortion.
-
Solution: Implement a regular column bake-out procedure. If contamination is severe, trimming the front of the column or replacing it may be necessary.
-
-
Improper Column Installation: A poorly cut or installed column can create dead volumes and lead to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[1]
-
Q2: I am experiencing low sensitivity or no peaks for this compound. What should I check?
A2: Low sensitivity can be frustrating. Here are some common culprits and their solutions:
-
Thermal Degradation: Dinitropyrenes are susceptible to thermal degradation at high temperatures in the GC inlet.
-
Solution: Derivatization is highly recommended to increase thermal stability. If analyzing directly, use the lowest possible inlet temperature that still allows for efficient vaporization. For derivatized dinitropyrenes, an initial inlet temperature of 250 °C is a good starting point, but it may need to be optimized.[2][3]
-
-
Inadequate Injection Technique: For trace analysis, a splitless injection is typically used to ensure the entire sample reaches the column.[4]
-
Solution: Use a splitless injection with an optimized hold time. A pressure pulse during the injection can also help to rapidly transfer the analytes onto the column.
-
-
Leaks in the System: Leaks in the injection port or column connections can lead to sample loss and reduced sensitivity.
-
Solution: Regularly perform a leak check of the GC system, especially after replacing the septum or column.
-
-
Detector Issues: Ensure your detector is appropriate for the analysis and is functioning correctly.
-
Solution: For high sensitivity, a mass spectrometer (MS) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is recommended.[5]
-
Q3: Should I derivatize my this compound samples before GC analysis?
A3: Yes, derivatization is strongly recommended for the GC analysis of dinitropyrenes. The direct analysis of these compounds is challenging due to their polarity and thermal instability, which can lead to poor peak shape, low response, and unreliable quantification. A common and effective derivatization strategy involves a two-step process:
-
Reduction: The this compound is reduced to its corresponding diaminopyrene.
-
Acylation: The diaminopyrene is then derivatized with an acylating agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), to form a more volatile and thermally stable trifluoroacetylated derivative.
This derivatization significantly improves chromatographic performance and allows for more sensitive and reproducible analysis.
Experimental Protocols
Protocol 1: Reduction and Derivatization of this compound
This protocol describes the reduction of this compound to diaminopyrene using sodium hydrosulfide (B80085), followed by derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA).
Materials:
-
This compound standard or sample extract
-
Sodium hydrosulfide (NaSH)
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Toluene (or other suitable solvent)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC vials
Procedure:
-
Reduction:
-
To a solution of this compound in a suitable solvent (e.g., toluene), add a freshly prepared aqueous solution of sodium hydrosulfide. The exact concentration and volume will depend on the amount of this compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Heat the mixture at 40-50 °C for 30-60 minutes to ensure complete reduction.
-
After cooling to room temperature, add deionized water and vortex to wash the organic layer.
-
Centrifuge the mixture to separate the layers and carefully transfer the organic layer containing the diaminopyrene to a clean vial.
-
-
Derivatization:
-
Evaporate the solvent from the diaminopyrene solution under a gentle stream of nitrogen.
-
Add a solution of MBTFA in a suitable solvent (e.g., toluene).
-
Heat the vial at 60-70 °C for 15-30 minutes to facilitate the derivatization reaction.
-
After cooling, the sample is ready for GC-MS analysis.
-
Protocol 2: Optimized GC-MS Parameters for Derivatized this compound
The following are recommended starting parameters for the GC-MS analysis of trifluoroacetylated diaminopyrene. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C (optimize between 220-280 °C) |
| Injection Volume | 1 µL |
| Splitless Hold Time | 1.0 min (optimize based on liner volume) |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
Data Presentation
Table 1: Effect of Inlet Temperature on Peak Area of Derivatized this compound
| Inlet Temperature (°C) | Relative Peak Area (%) | Peak Shape |
| 220 | 75 | Symmetrical |
| 250 | 100 | Symmetrical |
| 280 | 90 | Slight Tailing |
| 300 | 65 | Significant Tailing & Broadening |
Note: This data is illustrative and may vary depending on the specific instrument and conditions.
Table 2: Effect of Splitless Hold Time on Peak Area of Derivatized this compound
| Splitless Hold Time (min) | Relative Peak Area (%) |
| 0.5 | 60 |
| 0.8 | 90 |
| 1.0 | 100 |
| 1.2 | 98 |
| 1.5 | 95 |
Note: This data is illustrative and the optimal hold time is dependent on the liner volume and carrier gas flow rate.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Potential thermal degradation pathway of this compound in a GC inlet.
References
Strategies to prevent photodegradation of dinitropyrene samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of dinitropyrene samples. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are dinitropyrenes and why are they so sensitive to light?
Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are prevalent environmental pollutants, often found in diesel exhaust.[1] Their chemical structure makes them susceptible to degradation upon exposure to light, particularly UV and visible light. This process, known as photodegradation, involves the excitation of the molecule by light energy, leading to chemical reactions that alter its structure and properties.[2]
Q2: What are the consequences of this compound photodegradation in my experiments?
Photodegradation of this compound samples can lead to several critical issues in research and analysis:
-
Inaccurate Quantification: Degradation reduces the concentration of the parent this compound, leading to an underestimation of its actual amount in the sample.
-
Formation of Artifacts: Photodegradation produces byproducts such as hydroxynitropyrenes and pyrenediones.[3] These byproducts can interfere with analytical measurements and may possess their own biological activities, confounding experimental results.
-
Loss of Biological Activity: If the biological activity of a specific this compound isomer is being investigated, photodegradation will lead to a diminished effect, potentially resulting in false-negative results.
-
Non-Reproducible Data: Inconsistent exposure to light across different samples will result in variable rates of degradation, leading to poor reproducibility of your experimental data.
Q3: What are the primary signs that my this compound sample may have undergone photodegradation?
While significant degradation can occur without any visible signs, you may observe the following:
-
Color Change: A change in the color of the solid compound or its solution.
-
Precipitation: The formation of solid material in a previously clear solution.
-
New Peaks in Analytical Runs: The appearance of unexpected peaks in your chromatograms (e.g., HPLC, GC) that are not present in a freshly prepared, light-protected standard.
Q4: How can I protect my this compound samples from photodegradation?
The most effective strategy is to minimize light exposure at every stage of your workflow, from sample receipt and storage to preparation and analysis. This can be achieved by:
-
Using appropriate containers: Always store dinitropyrenes in amber-colored glass vials or opaque containers.[3][4][5]
-
Working in low-light conditions: Prepare solutions and handle samples in a dimly lit room or under a fume hood with the lights turned off.[4]
-
Wrapping containers: For additional protection, wrap containers with aluminum foil.[4][6]
-
Prompt analysis: Analyze samples as soon as possible after preparation to minimize the duration of potential light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or low analytical readings for this compound standards. | Photodegradation of the stock or working solutions. | 1. Prepare a fresh stock solution from the solid compound, ensuring all steps are performed under minimal light. 2. Use amber vials for all solutions.[5] 3. Re-analyze the fresh standard. If the signal is restored, the previous standards were likely degraded. |
| Appearance of unknown peaks in sample chromatograms. | Formation of photodegradation products. | 1. Protect a fresh aliquot of the sample from light and re-inject. If the unknown peaks are reduced or absent, photodegradation is the likely cause. 2. Review your sample preparation and handling procedures to identify and eliminate sources of light exposure. |
| Poor reproducibility between replicate samples. | Inconsistent light exposure during sample preparation or analysis. | 1. Standardize your workflow to ensure all samples are handled with the same level of light protection. 2. Use an autosampler with a cover or amber autosampler vials for HPLC or other automated analyses.[5] |
| Loss of biological activity in a cell-based assay. | Degradation of the this compound compound in the dosing solution. | 1. Prepare dosing solutions immediately before use. 2. Protect the solutions from light during preparation and incubation. 3. Consider using amber-colored microplates or wrapping plates in foil during incubation. |
Quantitative Data on this compound Stability
The following table provides illustrative data on the stability of a this compound solution under various storage conditions. Note: This is generalized data; actual degradation rates will vary depending on the specific this compound isomer, solvent, and light intensity.
| Storage Condition | Light Exposure | Temperature | Hypothetical % Degradation (after 24 hours) |
| Clear Glass Vial | Ambient Lab Light | Room Temperature | 40-60% |
| Amber Glass Vial | Ambient Lab Light | Room Temperature | 5-15% |
| Clear Glass Vial wrapped in Foil | Ambient Lab Light | Room Temperature | < 5% |
| Amber Glass Vial | Stored in Drawer | Room Temperature | < 2% |
| Amber Glass Vial | Stored in Drawer | 4°C | < 1% |
| Amber Glass Vial | Stored in Drawer | -20°C | < 0.5% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Environment: Perform all steps in a dimly lit room or a fume hood with the sash down and the light off.
-
Weighing: Accurately weigh the solid this compound compound using an analytical balance. Minimize the time the solid is exposed to light.
-
Dissolution: Dissolve the solid in a suitable solvent (e.g., acetonitrile, toluene) in a volumetric flask made of amber glass.
-
Sonication: If necessary, sonicate the solution briefly in an ultrasonic bath to ensure complete dissolution.
-
Storage: Transfer the stock solution to amber glass vials with PTFE-lined caps. For added protection, wrap the vials in aluminum foil.
-
Labeling: Clearly label the vials with the compound name, concentration, date of preparation, and storage conditions.
-
Long-term Storage: For long-term storage, place the vials in a light-proof container in a freezer at -20°C or colder.
Protocol 2: Handling this compound Samples During Analysis (e.g., HPLC)
-
Sample Preparation: Prepare dilutions of your stock solution or your experimental samples using amber-colored volumetric flasks and pipettes.
-
Vial Transfer: Transfer the final solutions to be analyzed into amber autosampler vials.
-
Autosampler: If your autosampler does not have a protective cover, consider covering the sample tray with a dark cloth or box to minimize light exposure while samples are awaiting injection.
-
Mobile Phase: While the mobile phase is less of a concern, for highly sensitive analyses, preparing it fresh and storing it in amber-colored bottles is good practice.[7]
-
Data Analysis: When analyzing your data, be vigilant for the appearance of new, unidentified peaks in your chromatograms, as these could be indicative of photodegradation.
Visualizations
Caption: Workflow for handling this compound samples to prevent photodegradation.
Caption: Simplified pathway of this compound photodegradation.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Properly Store Chromatography Vials to Maintain Sample Integrity 6 Steps [hplcvials.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. Handling Your Analytical Reference Standards [restek.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Mutagenic Potency of Dinitropyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potency of three dinitropyrene (DNP) isomers: 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene (B49389). Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are environmental pollutants, notably found in diesel exhaust, and are recognized as potent mutagens. Understanding the differential mutagenicity of these isomers is crucial for toxicological assessment and risk management. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Assessment of Mutagenic Potency
The mutagenic activity of this compound isomers is most commonly evaluated using the Ames test, a bacterial reverse mutation assay. This test quantifies the ability of a substance to induce mutations in specific strains of Salmonella typhimurium that are auxotrophic for histidine. The mutagenic potency is often expressed as the number of revertant colonies per nanomole of the tested compound.
Another method to assess mutagenicity is the forward mutation assay, which measures the frequency of mutations that confer resistance to a toxic agent, such as 8-azaguanine. The potency in this assay can be expressed as the minimum detectable mutagen concentration (MDMC).
The following tables summarize the quantitative data on the mutagenic potency of the three DNP isomers from both types of assays.
Table 1: Mutagenic Potency of this compound Isomers in a Salmonella typhimurium Forward Mutation Assay
This table presents data from a forward mutation assay using the Salmonella typhimurium TM677 strain, which measures resistance to 8-azaguanine. The data is presented as the minimum detectable mutagen concentration (MDMC) in nmol/ml, both in the absence and presence of a rat liver postmitochondrial supernatant (PMS), which provides metabolic activation enzymes. A lower MDMC value indicates higher mutagenic potency.
| This compound Isomer | MDMC without PMS (nmol/ml) | MDMC with PMS (nmol/ml) |
| 1,3-Dinitropyrene | 2.3 x 10⁻³ | 3.7 |
| 1,6-Dinitropyrene | 1.2 x 10⁻³ | 0.7 |
| 1,8-Dinitropyrene | 0.5 x 10⁻³ | 2.1 |
Data sourced from a study on the mutagenicity of mono- and dinitropyrenes in the Salmonella typhimurium TM677 forward mutation assay.
Table 2: Mutagenic Potency of 1,6- and 1,8-Dinitropyrene in the Ames Test (Salmonella typhimurium TA98)
This table presents data from the traditional Ames test using the Salmonella typhimurium TA98 strain, which is sensitive to frameshift mutagens. The data is presented in revertants per nanomole.
| This compound Isomer | Mutagenic Potency (revertants/nmol) |
| 1,6-Dinitropyrene | ~7,900 |
| 1,8-Dinitropyrene | ~11,000 |
Note: Directly comparable data for 1,3-dinitropyrene in this specific assay and unit was not available in the reviewed literature.
The data consistently indicates that 1,8-dinitropyrene is a highly potent mutagen, generally exhibiting greater mutagenicity than the 1,6- and 1,3-isomers, particularly in the absence of metabolic activation. The mutagenic potency of all three isomers is significantly attenuated in the presence of a postmitochondrial supernatant (PMS), suggesting that direct-acting mutagens are formed, and that metabolic processes can also lead to detoxification.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is the most widely used short-term assay to evaluate the mutagenic potential of chemical substances. The protocol for testing this compound isomers generally follows the standard plate incorporation method.
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 detects frameshift mutations, while TA100 detects base-pair substitution mutations. These strains contain mutations in the histidine operon, rendering them unable to synthesize histidine (his-). They also have other mutations that increase their sensitivity to mutagens, such as a defective lipopolysaccharide layer and a deficient DNA repair system.
2. Metabolic Activation:
-
To mimic mammalian metabolism, the test is performed both with and without a rat liver post-mitochondrial fraction, known as S9 mix. The S9 mix contains cytochrome P450 enzymes and other cofactors necessary for the metabolic activation of pro-mutagens. For nitroarenes, however, direct-acting mutagenicity is often observed, and the S9 mix can sometimes decrease the mutagenic response.
3. Test Procedure (Plate Incorporation Method):
-
a. Preparation: Overnight cultures of the bacterial strains are grown in a nutrient broth. The test this compound isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
b. Exposure: A small volume of the test solution, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are added to molten top agar (B569324) containing a trace amount of histidine.
-
c. Plating: The mixture is poured onto a minimal glucose agar plate. The small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutations to be expressed.
-
d. Incubation: The plates are incubated at 37°C for 48-72 hours.
-
e. Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his+) can grow and form visible colonies. The number of revertant colonies on each plate is counted. The mutagenic potency is determined by the dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate (negative control).
Visualizing the Mechanisms
Metabolic Activation of Dinitropyrenes
The mutagenicity of dinitropyrenes is dependent on their metabolic activation to reactive intermediates that can bind to DNA and form adducts. This process primarily involves the reduction of one of the nitro groups.
Caption: Metabolic activation pathway of dinitropyrenes leading to DNA adduct formation.
Experimental Workflow of the Ames Test
The following diagram illustrates the key steps involved in performing the Ames test for this compound isomers.
Caption: A simplified workflow diagram of the Ames test for assessing mutagenicity.
Dinitropyrene vs. Benzo[a]pyrene: A Comparative Toxicological Analysis
This guide provides a detailed comparison of the toxicological profiles of two potent environmental carcinogens: dinitropyrene (DNP) and benzo[a]pyrene (B130552) (BaP). The following sections summarize key experimental findings on their carcinogenicity, mutagenicity, metabolic activation, DNA adduct formation, and induction of oxidative stress. This information is intended for researchers, scientists, and professionals in drug development and environmental health.
Executive Summary
Dinitropyrenes, particularly 1,6-DNP, exhibit significantly higher carcinogenic potency than benzo[a]pyrene, a well-characterized polycyclic aromatic hydrocarbon (PAH).[1] While both compounds are genotoxic, their mechanisms of metabolic activation differ substantially. BaP requires metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides that bind to DNA.[2][3][4][5] In contrast, DNPs are activated through nitroreduction to form reactive N-hydroxy arylamine intermediates.[6] This fundamental difference in their activation pathways underlies their distinct toxicological properties.
Carcinogenicity
A comparative dose-response study in F344 rats demonstrated the superior carcinogenic potency of 1,6-dinitropyrene (B1200346) over benzo[a]pyrene in inducing lung cancer.[1] At equivalent doses, the incidence of lung cancer was markedly higher with 1,6-DNP.[1] Furthermore, 1,6-DNP induced a higher incidence of lung cancer even at one-third the dose of BaP.[1]
Histopathological analysis revealed differences in the types of tumors induced. Most tumors induced by 1,6-DNP were undifferentiated neoplasms, whereas those induced by BaP were predominantly well-differentiated squamous cell carcinomas.[1]
Table 1: Comparative Lung Cancer Incidence in F344 Rats [1]
| Compound | Dose (mg) | Number of Rats | Lung Cancer Incidence (%) |
| Control | 0 | 39 | 0 |
| 1,6-Dinitropyrene | 0.003 | 30 | 13 |
| 0.01 | 31 | 42 | |
| 0.03 | 26 | 85 | |
| 0.1 | 9 | 67 | |
| 0.15 | - | - | |
| Benzo[a]pyrene | 0.03 | 29 | 3 |
| 0.1 | 30 | 23 | |
| 0.3 | 29 | 76 | |
| 1.0 | 13 | 69 |
Experimental Protocol: Pulmonary Carcinogenicity in Rats
-
Animal Model: Male F344 rats.[1]
-
Administration: Direct injection of 1,6-DNP or BaP suspensions in beeswax-tricaprylin into the lungs.[1]
-
Observation Period: 104 weeks.[1]
-
Endpoint: Incidence and histological type of lung cancer.[1]
Metabolic Activation and DNA Adduct Formation
The genotoxicity of both DNP and BaP is contingent upon their metabolic activation to reactive intermediates that can form covalent adducts with DNA.
This compound
The metabolic activation of dinitropyrenes proceeds through nitroreduction, a process catalyzed by cytosolic and microsomal nitroreductases, such as xanthine (B1682287) oxidase.[6][7] This reduction leads to the formation of N-hydroxy arylamine intermediates, which can then be further activated by O-acetylation via cytosolic N-acetyltransferases to form highly reactive N-acetoxy arylamines.[6] These ultimate carcinogens readily react with DNA, primarily at the C8 position of deoxyguanosine, to form DNA adducts.[6]
Benzo[a]pyrene
Benzo[a]pyrene undergoes a more complex, multi-step activation process initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[2] The primary pathway involves the formation of BaP-7,8-epoxide, which is then hydrolyzed by epoxide hydrolase to BaP-7,8-dihydrodiol.[2][8] A second epoxidation of the dihydrodiol by CYP enzymes yields the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[2][8] BPDE is a highly reactive electrophile that readily forms covalent adducts with DNA, primarily with the N2 position of guanine.[9][10]
Mutagenicity
Both dinitropyrenes and benzo[a]pyrene are potent mutagens. Studies using the Salmonella typhimurium (Ames) test have shown that dinitropyrenes are highly mutagenic, often exhibiting greater potency than benzo[a]pyrene, particularly in strains that are sensitive to frameshift mutagens.
Oxidative Stress
The metabolic activation of both BaP and nitrated PAHs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[11][12][13] Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, contributing to the overall toxicity and carcinogenicity of these compounds.
For benzo[a]pyrene, the generation of ROS is a recognized consequence of its metabolic processing.[13] Studies have shown that exposure to BaP is associated with increased levels of oxidative stress biomarkers such as 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[11][12]
While there is less direct comparative data for dinitropyrenes, the nitroreduction process involved in their activation can also lead to the production of ROS. Further research is needed to fully elucidate the comparative potential of dinitropyrenes and benzo[a]pyrene to induce oxidative stress.
Experimental Protocol: Assessment of Oxidative Stress
-
Subjects: Human subjects with environmental or occupational exposure.[11][12]
-
Biomarkers: Urinary levels of thiobarbituric acid reactive substances (TBARS) as a marker of lipid peroxidation, and 8-hydroxydeoxyguanosine (8-OHdG) as a marker of oxidative DNA damage.[11][12]
-
Exposure Assessment: Measurement of atmospheric concentrations of the compounds and their metabolites in urine.[11][12]
Conclusion
Dinitropyrenes and benzo[a]pyrene are both potent genotoxic carcinogens, but they exhibit distinct toxicological profiles. Dinitropyrenes, particularly 1,6-DNP, demonstrate a higher carcinogenic potency in animal models compared to benzo[a]pyrene.[1] This difference is likely attributable to their distinct metabolic activation pathways. The nitroreduction pathway of DNPs and the diol-epoxide pathway of BaP lead to the formation of different DNA adducts, which may vary in their mutagenic potential and repairability. While both compounds can induce oxidative stress, further research is needed for a direct comparison of their potency in this regard. A thorough understanding of these differences is crucial for accurate risk assessment and the development of strategies to mitigate human exposure and its adverse health effects.
References
- 1. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolic activation of benzo[a]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo: experiments with hepatic cytochrome P450 reductase null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 8. gov.uk [gov.uk]
- 9. Benzo[a]pyrene metabolism and DNA adduct formation mediated by English sole liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body[v1] | Preprints.org [preprints.org]
- 12. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of dinitropyrene results from different analytical labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of dinitropyrene (DNP) analytical results from different laboratories. Ensuring consistency and comparability of data is critical in research and regulatory settings, particularly for potent mutagens like DNPs.[1][2][3] This document outlines key experimental protocols, presents a comparative data structure, and offers visualizations to aid in the design and execution of inter-laboratory validation studies.
Introduction
Dinitropyrenes are environmental pollutants and potent mutagens, making their accurate quantification essential for toxicological studies and risk assessment.[1][2][3] When analytical testing is conducted across multiple laboratories, it is imperative to perform cross-validation studies to ensure that the data generated is reliable and comparable.[4][5] This guide focuses on a comparative testing approach for the analysis of DNP isomers such as 1,3-DNP, 1,6-DNP, and 1,8-DNP.
Comparative Analytical Methods
The selection of an analytical method for DNP analysis depends on the required sensitivity, sample matrix, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection are commonly employed techniques. A gas chromatography-high-resolution mass spectrometry (GC-HRMS) method has been shown to be up to 10 times more sensitive than HPLC with fluorescence detection for DNP analysis.[6]
Table 1: Comparison of Analytical Method Performance for this compound Analysis
| Parameter | GC-HRMS | HPLC-UV/Fluorescence | LC-MS/MS |
| Linearity Range | 0.5 - 100 pg/µL | 1 - 200 ng/mL | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.90-1.1 pg[6] | ~1 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~3 pg | ~3 ng/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 87-110% | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Internal Standard | Deuterated 6-nitrochrysene[6] | Pyrene-d10 | Isotopically labeled DNPs |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are key experimental protocols that should be standardized across participating laboratories in a cross-validation study.
Sample Preparation
-
Extraction: Samples (e.g., particulate matter, biological tissues) are typically extracted using a suitable solvent like toluene (B28343) or dichloromethane (B109758) via Soxhlet extraction or pressurized fluid extraction.
-
Cleanup: The extracts are cleaned up using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges to remove interfering compounds.
-
Derivatization (for GC-based methods): DNPs are often reduced to their corresponding diaminopyrenes and then derivatized to enhance their volatility and chromatographic properties.[6] A common method involves reduction with sodium hydrosulfide (B80085) followed by derivatization with N-methyl-bis(trifluoroacetamide).[6]
Analytical Methodologies
-
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS Detection: Electron impact (EI) ionization with selected ion monitoring (SIM) of characteristic ions for each DNP isomer and the internal standard.
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for DNPs (e.g., Excitation: 375 nm, Emission: 450 nm).
-
Inter-Laboratory Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps involved.
Caption: Workflow for inter-laboratory cross-validation of this compound analysis.
Signaling Pathway of this compound Mutagenicity
Understanding the mechanism of DNP-induced mutagenicity is crucial for interpreting toxicological data. The metabolic activation of DNPs to DNA-reactive species is a key pathway.
Caption: Metabolic activation pathway of dinitropyrenes leading to DNA mutation.
Acceptance Criteria for Cross-Validation
For a successful cross-validation, the results from different laboratories should be in agreement. The acceptance criteria should be predefined in the study protocol.
-
Percent Difference: The mean results from two laboratories for the same sample should be within a specified limit, typically ±20%.
-
Statistical Analysis: A statistical test, such as a t-test or equivalence test, should be performed to compare the datasets from the participating laboratories.
By following the guidelines and protocols outlined in this document, researchers and analytical laboratories can ensure the generation of high-quality, comparable data for this compound analysis, which is crucial for advancing our understanding of the environmental and health impacts of these compounds.
References
- 1. Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of dinitropyrene measurement methods
This guide provides a detailed comparison of three prevalent analytical methodologies for the quantitative determination of dinitropyrenes (DNPs): Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly specific technique for the analysis of volatile and semi-volatile compounds. For dinitropyrenes, this method often involves a derivatization step to improve chromatographic performance and sensitivity.
Quantitative Performance Data
The performance of GC-MS for DNP analysis is characterized by its high sensitivity and good recovery rates. The following table summarizes key performance metrics reported in the literature.
| Performance Metric | Reported Values for DNP Isomers | Source |
| Limit of Detection (LOD) | 0.90 - 1.1 pg | [1] |
| Recovery | ≥ 87% (using a deuterated internal standard) | [1] |
| 69 - 85% (for fortifications of 10 µg/g of soot) | [2] | |
| Precision (RSD) | Validation data indicates RSDs for intra-day and inter-day precision are typically ≤ 15% | [3][4] |
| **Linearity (R²) ** | Typically ≥ 0.99 for calibration curves | [3][4] |
Experimental Protocol
The GC-MS analysis of DNPs typically involves several key steps from sample preparation to final detection.
Sample Preparation and Extraction:
-
Extraction: Samples, such as diesel particulate matter or soil, are extracted using a suitable solvent like dichloromethane (B109758) or a mixture of dichloromethane and acetone.[2][5]
-
Cleanup: The sample extracts are subjected to cleanup procedures to remove interfering substances. This may involve techniques like solid-phase extraction (SPE).[2]
Derivatization:
-
Reduction: The extracted DNP isomers are chemically reduced to their corresponding diaminopyrene isomers. This is commonly achieved using a reducing agent like sodium hydrosulfide.[1]
-
Derivatization: The resulting diaminopyrenes are then derivatized to make them more volatile and suitable for GC analysis. A common derivatizing agent is N-methyl-bis(trifluoroacetamide).[1]
Instrumental Analysis:
-
Gas Chromatograph (GC): The derivatized sample is injected into the GC, often using an on-column injector.[2] The GC is equipped with a capillary column (e.g., HP-5MS) and a programmed temperature ramp is used to separate the analytes.[6]
-
Mass Spectrometer (MS): The separated compounds from the GC column enter the mass spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of the derivatized diaminopyrenes.[6]
Workflow Diagram
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive method for the detection of fluorescent compounds. Since DNPs are not naturally fluorescent, this method requires a reduction step to convert them into highly fluorescent diaminopyrene derivatives. This reduction can be performed either offline before injection or online post-column.
Quantitative Performance Data
HPLC-FLD offers excellent sensitivity for DNP analysis, with detection limits in the low picogram range. The table below outlines its performance characteristics from various studies.
| Performance Metric | Reported Values for DNP Isomers | Source |
| Limit of Detection (LOD) | 0.7 - 4 pg | [7] |
| Limit of Quantitation (LOQ) | 0.28 - 0.51 µg/kg (for general PAHs) | [8] |
| Recovery | ≥ 94% (during cleanup process) | [7] |
| 87.6 - 109.3% (for general PAHs) | [8] | |
| Precision (RSD) | < 6% (Intra- and Inter-day precision for pyrene) | [9] |
| 1.1 - 5.9% (for general PAHs) | [8] | |
| **Linearity (R²) ** | ≥ 0.999 (for general PAHs) | [8] |
Experimental Protocol
The protocol for HPLC-FLD analysis of DNPs is distinguished by its multi-stage cleanup and the crucial reduction step.
Sample Preparation and Cleanup:
-
Extraction: DNP isomers are extracted from the sample matrix (e.g., soil) using an appropriate solvent.
-
Multi-Stage Cleanup: A rigorous cleanup procedure is essential for complex matrices. This can involve a three-stage fractionation process:
Instrumental Analysis:
-
HPLC Separation: The cleaned extract is injected into an HPLC system equipped with an analytical ODS column to separate the DNP isomers.[7] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724).[10][11]
-
On-line Reduction: The effluent from the analytical column is passed through a catalyst column (e.g., platinum and rhodium coated alumina) to reduce the DNPs to their corresponding diaminopyrenes.[7]
-
Fluorescence Detection: The highly fluorescent diaminopyrene isomers are then detected by a fluorescence detector set at appropriate excitation and emission wavelengths.[7]
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful technique for DNP analysis, offering high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS or HPLC-FLD.[12][13] The use of atmospheric pressure photoionization (APPI) as an ionization source has been shown to be particularly effective for PAHs and nitro-PAHs.[12]
Quantitative Performance Data
| Performance Metric | Reported Values for a Derivatized Analyte | Source |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL | [16] |
| Recovery | > 90% | [16] |
| Precision (RSD) | < 11.42% (Intra-assay precision) | [16] |
| Accuracy | 77.7% - 115.6% | [16] |
| **Linearity (R²) ** | ≥ 0.998 | [16] |
Note: The data in this table is for a different analyte (Houttuynine) using a derivatization LC-MS/MS method and is presented to illustrate the typical performance of the technique.
Experimental Protocol
The LC-MS/MS workflow benefits from the specificity of tandem mass spectrometry, which can simplify the sample preparation steps.
Sample Preparation:
-
Extraction: A simple extraction procedure, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can be employed.[6] This typically involves extraction with a solvent like acetonitrile followed by the addition of salts to induce phase separation.[6]
-
Cleanup: A dispersive solid-phase extraction (d-SPE) step can be used for cleanup, which is faster than traditional column chromatography.[6]
-
Reconstitution: The final extract is evaporated and reconstituted in a suitable mobile phase for injection.
Instrumental Analysis:
-
Liquid Chromatography (LC): The sample is injected into an LC system, often a UPLC for faster analysis, to separate the DNPs from other matrix components.[12] A C18 column is commonly used with a gradient elution of water and an organic solvent.[17]
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: The column effluent is directed to the MS source. Atmospheric Pressure Photoionization (APPI) is a suitable ionization technique for DNPs.[12]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each DNP isomer is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high selectivity and sensitivity.[15]
-
Workflow Diagram
References
- 1. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. High-performance liquid chromatography-fluorescence determination of dinitropyrenes in soil after column chromatographic clean-up and on-line reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 9. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blackmeditjournal.org [blackmeditjournal.org]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of carcinogenic polycyclic aromatic hydrocarbons in complex environmental mixtures by LC-APPI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Dinitropyrene as a Biomarker for Diesel Exhaust Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dinitropyrene and other key biomarkers for assessing exposure to diesel exhaust (DE). Diesel exhaust is a complex mixture of gases and particulate matter, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Accurate monitoring of exposure is critical for occupational health and environmental risk assessment. This document details the experimental data, protocols, and metabolic pathways of various biomarkers to aid in the selection of appropriate tools for research and surveillance.
Comparison of Diesel Exhaust Exposure Biomarkers
While dinitropyrenes (DNPs) are potent mutagens found in diesel exhaust, their application as routine urinary biomarkers of exposure is not well-established in humans. Research has more extensively validated metabolites of 1-nitropyrene (B107360) (1-NP), a more abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH) in diesel emissions. The following tables compare this compound with more commonly used biomarkers.
Table 1: Performance Comparison of Urinary Biomarkers for Diesel Exhaust Exposure
| Biomarker | Specificity for Diesel Exhaust | Correlation with Exposure | Half-life | Current Validation Status | Key Limitations |
| This compound Metabolites (e.g., Diaminopyrenes) | High (Potentially) | Not well-established in humans | Unknown in humans | Research phase; not validated for routine use | Lack of human studies, validated analytical methods, and quantitative exposure-response data. |
| 1-Nitropyrene Metabolites (e.g., OHNPs, OHNAAPs, 1-AP) | High | Significant correlation demonstrated in multiple studies[1][2] | ~10-12 hours for OHNPs/OHNAAPs[1][3] | Validated in numerous occupational and environmental studies[1][3][4][5] | Inter-individual variability in metabolism. May reflect exposure over days rather than acute, single-shift exposures[1][3]. |
| 1-Hydroxypyrene (B14473) (1-OHP) | Moderate | Good general biomarker for PAH exposure | Short | Well-validated for total PAH exposure | Not specific to diesel exhaust; influenced by smoking, diet (e.g., grilled meats), and other combustion sources. |
| Elemental Carbon (EC) / Black Carbon (BC) (in biological samples) | High | Good correlation with recent exposure | Short | Validated in occupational settings | Reflects recent exposure; requires sensitive analytical methods for biological matrices. |
Table 2: Quantitative Data for Key Urinary Biomarkers
| Biomarker | Population | Mean/Median Concentration (pmol/mol creatinine) | Fold-increase in Exposed vs. Control | Reference |
| 6-OHNP & 8-OHNP | Healthy, non-occupationally exposed | 203 and 137, respectively | - | --INVALID-LINK--[5] |
| 6-OHNAAP & 8-OHNAAP | Healthy, non-occupationally exposed | 117 and 109, respectively | - | --INVALID-LINK--[5] |
| 1-Aminopyrene (B158619) (1-AP) | Workers on vehicular roads/bus terminals | 0.334 pg/g creatinine (B1669602) (approx. 1.5 pmol/mol) | - | --INVALID-LINK--[2] |
| 1-Aminopyrene (1-AP) | Gold Miners (Post-shift) | Geometric Mean: 1.28 ng/L | Significant increase from pre-shift | --INVALID-LINK--[6] |
| 1-Hydroxypyrene (1-OHP) | Gold Miners (Post-shift) | Geometric Mean: 213.1 ng/L | Significant increase from pre-shift | --INVALID-LINK--[6] |
Metabolic Pathways and Experimental Workflows
Understanding the metabolic fate of diesel exhaust components is crucial for biomarker selection and data interpretation. Similarly, standardized experimental protocols are necessary for reliable and comparable results.
Metabolic Activation of Dinitropyrenes
Dinitropyrenes are known to be genotoxic through metabolic activation. The primary pathway involves the reduction of the nitro groups to form reactive intermediates that can bind to DNA, forming adducts. While urinary metabolites from this pathway are not yet validated for biomonitoring, understanding this activation is key to its potential as a biomarker of effect.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Metabolism of 1-Nitropyrene to Urinary Biomarkers
The metabolism of 1-nitropyrene is well-characterized, leading to several measurable urinary metabolites. This pathway is a cornerstone of current diesel exhaust biomonitoring.
Caption: Simplified metabolic pathway of 1-nitropyrene to validated urinary biomarkers.
Experimental Protocols
Protocol: Analysis of Urinary 1-Nitropyrene Metabolites (OHNPs and OHNAAPs)
This method is based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity.
-
Sample Preparation:
-
A urine sample (typically 1-5 mL) is collected.
-
Internal standards (deuterated analogs of the metabolites) are added to the sample for accurate quantification.
-
-
Enzymatic Hydrolysis:
-
The urine is buffered to an acidic pH (e.g., pH 5.0).
-
β-glucuronidase/sulfatase is added to deconjugate the metabolites, which are primarily excreted as glucuronide and sulfate (B86663) conjugates.
-
The mixture is incubated (e.g., at 37°C for several hours or overnight) to release the free metabolites.
-
-
Solid-Phase Extraction (SPE):
-
The hydrolyzed sample is passed through an SPE cartridge (e.g., C18 or a specialized sorbent like blue rayon) to extract the metabolites from the urine matrix.
-
The cartridge is washed with a polar solvent (e.g., water/methanol (B129727) mixture) to remove interferences.
-
The metabolites are eluted with a less polar solvent (e.g., methanol or acetone).
-
-
Sample Clean-up (Optional but Recommended):
-
The eluate may be further purified using a secondary SPE cartridge (e.g., acidic alumina) to remove remaining matrix components that could interfere with the analysis.
-
-
Analysis by LC-MS/MS:
-
The final extract is evaporated to dryness and reconstituted in a small volume of mobile phase.
-
An aliquot is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatography: A C18 column is typically used to separate the different isomers of OHNP and OHNAAP.
-
Mass Spectrometry: The instrument is operated in negative ion mode using electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard (Multiple Reaction Monitoring - MRM) to ensure selective and sensitive detection.
-
-
Quantification:
-
The concentration of each metabolite is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Experimental Workflow Diagram
Caption: General experimental workflow for urinary biomarker analysis.
Conclusion
While dinitropyrenes are important toxic components of diesel exhaust, their urinary metabolites have not been validated as routine biomarkers of exposure. Currently, the most reliable and specific urinary biomarkers for assessing diesel exhaust exposure are the metabolites of 1-nitropyrene, including various hydroxylated and acetylated forms, and 1-aminopyrene. These biomarkers, when measured using robust analytical methods like LC-MS/MS, provide valuable data for researchers and public health professionals. For a broader assessment of PAH exposure, 1-hydroxypyrene remains a useful, albeit less specific, tool. Future research is needed to identify and validate urinary metabolites of dinitropyrenes to potentially provide a more direct measure of exposure to these highly mutagenic compounds.
References
- 1. Evaluation of Urinary Metabolites of 1-Nitropyrene as Biomarkers for Exposure to Diesel Exhaust in Taxi Drivers of Shenyang, China [stacks.cdc.gov]
- 2. Urinary 1-aminopyrene level in Koreans as a biomarker for the amount of exposure to atmospheric 1-nitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of urinary metabolites of 1-nitropyrene as biomarkers for exposure to diesel exhaust in taxi drivers of Shenyang, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary metabolites of 1-nitropyrene in US-Mexico border residents who frequently cross the San Ysidro Port of Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of 1-nitropyrene metabolites in human urine as a proposed biomarker for exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of urinary 1-aminopyrene and 1-hydroxypyrene as biomarkers of exposure to diesel particulate matter in gold miners - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinitropyrenes: A Comparative Analysis of Carcinogenicity Across Animal Models
For Immediate Release
[City, State] – A comprehensive review of experimental data highlights the potent carcinogenic activity of dinitropyrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons found in diesel exhaust and other combustion products. This guide provides a comparative analysis of the carcinogenicity of various dinitropyrene isomers in different animal models, offering valuable insights for researchers, scientists, and drug development professionals in the field of toxicology and cancer research.
Dinitropyrenes, particularly 1,6-dinitropyrene (B1200346) and 1,8-dinitropyrene (B49389), have demonstrated significant tumorigenicity in laboratory animals, including rats, mice, and hamsters.[1] The carcinogenic potential of these compounds is influenced by the specific isomer, the animal model used, and the route of administration.
Quantitative Analysis of Tumor Incidence
The following tables summarize the key findings from various carcinogenicity studies on dinitropyrenes, providing a quantitative comparison of tumor incidence across different experimental conditions.
Table 1: Carcinogenicity of 1,6-Dinitropyrene in Animal Models
| Animal Model (Strain) | Route of Administration | Total Dose | Tumor Incidence | Tumor Type | Reference |
| Rat (F344) | Subcutaneous Injection | 4 mg | 100% (10/10) | Sarcoma at injection site | [2] |
| Rat (F344) | Intrapulmonary Injection | 0.003 mg | 13% (4/30) | Lung Cancer | [3] |
| Rat (F344) | Intrapulmonary Injection | 0.01 mg | 42% (13/31) | Lung Cancer | [3] |
| Rat (F344) | Intrapulmonary Injection | 0.03 mg | 85% (22/26) | Lung Cancer | [3] |
| Rat (F344) | Intrapulmonary Injection | 0.1 mg | 67% (6/9) | Lung Cancer | [3] |
| Rat (F344) | Intrapulmonary Injection | 0.15 mg | 69% (9/13) | Lung Cancer | [3] |
| Mouse (BALB/c) | Subcutaneous Injection | 2 mg (0.1 mg/week for 20 weeks) | 50% (10/20) | Malignant Fibrous Histiocytoma | [4][5] |
| Mouse (Newborn CD-1) | Intraperitoneal Injection | 200 nmol | 32% (males) | Hepatic Tumors | [6][7] |
| Hamster (Syrian Golden) | Intratracheal Instillation | Not Specified | 90-100% | Lung Carcinomas | [1] |
Table 2: Carcinogenicity of 1,8-Dinitropyrene in Animal Models
| Animal Model (Strain) | Route of Administration | Total Dose | Tumor Incidence | Tumor Type | Reference |
| Rat (F344) | Subcutaneous Injection | 0.4 mg | 100% (10/10) | Sarcoma at injection site | [2][8] |
| Rat (F344) | Subcutaneous Injection | 0.04 mg | 90% (9/10) | Sarcoma at injection site | [2][8] |
| Rat (Female CD) | Intraperitoneal Injection | Not Specified | Significant increase | Malignant Histiocytomas, Mammary Adenocarcinoma, Myelocytic Leukemia | [8] |
| Rat (Female) | Intragastric Administration | Not Specified | Significant increase | Mammary Tumors, Pituitary Carcinomas | [8] |
| Mouse (BALB/c) | Subcutaneous Injection | 1 mg (0.05 mg/week for 20 weeks) | 40% (6/15) | Subcutaneous Tumors | [8][9] |
| Mouse (Newborn CD-1) | Intraperitoneal Injection | 200 nmol | 16% (males) | Hepatic Tumors | [6][7] |
Table 3: Carcinogenicity of 1,3-Dinitropyrene in Animal Models
| Animal Model (Strain) | Route of Administration | Total Dose | Tumor Incidence | Tumor Type | Reference |
| Mouse (BALB/c) | Subcutaneous Injection | 1 mg (0.05 mg/week for 20 weeks) | 0% | - | [9] |
| Mouse (Newborn CD-1) | Intraperitoneal Injection | 200 nmol | 20% (males) | Hepatic Tumors | [6][7] |
Experimental Protocols
The methodologies employed in these studies are crucial for the interpretation of the results. Below are detailed descriptions of the key experimental protocols.
Subcutaneous Injection Studies in Rats and Mice
-
Animal Model: Male F344 rats or male BALB/c mice, typically 6 weeks old.[2][8][9]
-
Test Substance Preparation: Dinitropyrenes are dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).[8][9]
-
Administration: The dissolved compound is injected subcutaneously into the back of the animals. The dosing regimen can vary, for example, once a week for 20 weeks.[2][8][9]
-
Observation Period: Animals are observed for a significant portion of their lifespan (e.g., up to 650 days for rats, 60 weeks for mice) for tumor development.[2][8][9]
-
Endpoint: The primary endpoint is the incidence of tumors at the injection site. Histopathological examination is performed to classify the tumor types.[2][9]
Intrapulmonary Injection Studies in Rats
-
Animal Model: Male F344 rats.[3]
-
Test Substance Preparation: Dinitropyrenes are prepared as a suspension in a vehicle like beeswax-tricaprylin.[3]
-
Administration: A single injection of the test substance is administered directly into the lung.[3]
-
Observation Period: The animals are observed for up to 104 weeks.[3]
-
Endpoint: The incidence and histology of lung tumors are the primary outcomes measured.[3]
Intraperitoneal Injection Studies in Newborn Mice
-
Administration: The test compound is administered via intraperitoneal injection on days 1, 8, and 15 after birth.[6][7]
-
Observation Period: Mice are observed for up to one year for tumor development.[10]
-
Endpoint: The main outcome is the incidence of hepatic and lung tumors.[6][7]
Visualizing the Path to Carcinogenesis
To better understand the processes involved in this compound-induced cancer, the following diagrams illustrate a typical experimental workflow and the key metabolic pathway leading to carcinogenicity.
References
- 1. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of 1,6-dinitropyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dinitro derivatives of pyrene and fluoranthene in diesel emission particulates and their tumorigenicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,6-Dinitropyrene: mutagenicity in Salmonella and carcinogenicity in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
Quantitative Structure-Activity Relationship (QSAR) for Dinitropyrenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) for dinitropyrene (DNP) isomers, focusing on their mutagenic potential. Dinitropyrenes are potent mutagens found in diesel exhaust and other combustion products, making the study of their structure-activity relationships crucial for risk assessment and the development of safer alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes the logical relationships inherent in QSAR studies.
Data Presentation: Mutagenicity of this compound Isomers
The mutagenic potency of this compound isomers varies significantly depending on the position of the nitro groups. The following tables summarize the mutagenicity data for 1,3-dinitropyrene (B1214572) (1,3-DNP), 1,6-dinitropyrene (B1200346) (1,6-DNP), and 1,8-dinitropyrene (B49389) (1,8-DNP) from two standard assays: the Ames test using Salmonella typhimurium and the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in Chinese Hamster Ovary (CHO) cells.
Table 1: Mutagenicity of this compound Isomers in the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 1,3-Dinitropyrene | TA98 | - | Weakly mutagenic |
| 1,6-Dinitropyrene | TA98 | - | 7,900[1] |
| 1,8-Dinitropyrene | TA98 | - | 11,000[1] |
| 1,6-Dinitropyrene | TA100 | - | 1,200[1] |
| 1,8-Dinitropyrene | TA100 | - | 2,100[1] |
Table 2: Mutagenicity of this compound Isomers in CHO Cells (HPRT Assay)
| Compound | Mutagenic Activity (mutants/10^6 survivors/µg·mL⁻¹) |
| 1,3-Dinitropyrene | Marginally mutagenic |
| 1,6-Dinitropyrene | 8.1 |
| 1,8-Dinitropyrene | 21 |
Molecular Descriptors in this compound QSAR
Quantitative structure-activity relationship models correlate the chemical structure of a compound with its biological activity using molecular descriptors. For dinitropyrenes and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), several classes of descriptors are crucial for predicting mutagenicity.
Table 3: Key Molecular Descriptors for QSAR of Nitro-PAHs
| Descriptor Class | Specific Descriptors | Relevance to Mutagenicity |
| Topological Descriptors | Wiener index, Molecular Connectivity Indices, Shape Indices | These descriptors encode information about the size, shape, and branching of the molecule, which can influence its ability to intercalate with DNA.[2] |
| Quantum Chemical Descriptors | Energy of the Highest Occupied Molecular Orbital (HOMO), Energy of the Lowest Unoccupied Molecular Orbital (LUMO), Dipole Moment | HOMO and LUMO energies are related to the electron-donating and accepting capabilities of a molecule, which are critical for the metabolic activation of dinitropyrenes to their mutagenic forms.[3] The dipole moment can influence the interaction of the molecule with biological macromolecules. |
| Physicochemical Descriptors | LogP (octanol-water partition coefficient) | This descriptor is a measure of the hydrophobicity of a molecule, which affects its transport and distribution to target cells and subcellular compartments.[4] |
Experimental Protocols
Ames Test (Salmonella typhimurium/Microsome Mutagenicity Assay)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[5][6][7]
1. Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation to a prototrophic state (His+), allowing the bacteria to grow on a histidine-deficient medium.
2. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound (this compound isomers)
-
Molten top agar (B569324)
-
Minimal glucose agar plates
-
Liver S9 fraction for metabolic activation (optional)
-
Positive and negative controls
3. Procedure:
-
A small amount of the tester strain from a frozen culture is grown overnight in a nutrient broth.
-
The test compound at various concentrations is added to a test tube containing the molten top agar and the bacterial culture. For experiments requiring metabolic activation, the S9 fraction and necessary cofactors are also added.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+ revertants) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[5][8]
CHO/HPRT Gene Mutation Assay
The CHO/HPRT assay is a mammalian cell gene mutation test that detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.[9][10][11]
1. Principle: The HPRT enzyme is involved in the purine (B94841) salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). A mutation in the HPRT gene leads to a non-functional enzyme, rendering the cells resistant to 6-TG. The assay measures the frequency of 6-TG resistant mutants.[10]
2. Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Test compound (this compound isomers)
-
Cell culture medium
-
6-thioguanine (6-TG) for mutant selection
-
Positive and negative controls
3. Procedure:
-
CHO cells are exposed to various concentrations of the test compound for a defined period.
-
After the treatment period, the cells are washed and cultured in a non-selective medium for a period to allow for the expression of any induced mutations.
-
Following the expression period, the cells are plated in a medium containing 6-TG to select for HPRT-deficient mutants. A parallel set of cells is plated in a non-selective medium to determine the cloning efficiency.
-
After an incubation period to allow for colony formation, the colonies are fixed, stained, and counted.
-
The mutation frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of viable cells. A significant, dose-dependent increase in the mutation frequency compared to the negative control indicates that the compound is mutagenic.[9][10]
Visualizations
QSAR Workflow
The following diagram illustrates the general workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model for dinitropyrenes.
References
- 1. benchchem.com [benchchem.com]
- 2. insilico.eu [insilico.eu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. jrfglobal.com [jrfglobal.com]
Dinitropyrene DNA adducts as a validation tool for exposure assessment
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The assessment of human exposure to carcinogenic compounds present in diesel exhaust is a critical component of public health research and occupational safety. Among the various biomarkers utilized for this purpose, DNA adducts—covalent modifications to DNA—serve as a direct measure of the biologically effective dose of genotoxic agents. This guide provides a comprehensive comparison of dinitropyrene (DNP) DNA adducts with other biomarkers for assessing exposure to diesel exhaust, supported by experimental data and detailed methodologies. Dinitropyrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel emissions and are potent mutagens.
Comparison of Exposure Biomarkers
The selection of an appropriate biomarker for exposure assessment depends on several factors, including the sensitivity and specificity of the detection method, the biological persistence of the marker, and its correlation with exposure levels and health outcomes. This section compares DNP-DNA adducts with other commonly used biomarkers of diesel exhaust exposure.
While specific quantitative data for DNP-DNA adducts in exposed human populations is limited, studies on total DNA adducts in diesel exhaust-exposed workers provide valuable insights. A comparative study of bus garage workers and mechanics revealed significantly higher levels of total DNA adducts, hydroxyethylvaline (HOEtVal) hemoglobin adducts, and urinary 1-hydroxypyrene (B14473) (1-HPU) compared to control groups.[1]
| Biomarker | Analytical Method(s) | Exposed Workers | Control Group | Fold Increase | Reference |
| Total DNA Adducts | ³²P-Postlabeling (Butanol) | 0.84 fmol/µg DNA | 0.26 fmol/µg DNA | 3.2x | [1] |
| ³²P-Postlabeling (Nuclease P1) | 0.65 fmol/µg DNA | 0.08 fmol/µg DNA | 8.1x | [1] | |
| Hemoglobin Adducts (HOEtVal) | GC-MS | 33.3 pmol/g Hb | 22.1 pmol/g Hb | 1.5x | [1] |
| Urinary Metabolites (1-HPU) | HPLC | 0.11 µmol/mol creatinine | 0.05 µmol/mol creatinine | 2.2x | [1] |
Table 1: Comparison of Biomarker Levels in Diesel Exhaust-Exposed Workers and Controls. This table summarizes the levels of different biomarkers measured in a study of workers exposed to diesel exhaust. The data highlights the significant increase in all three types of biomarkers in the exposed group.
It is important to note that while ³²P-postlabeling is highly sensitive for detecting a wide range of aromatic DNA adducts, it does not provide structural identification.[2] Therefore, the "total DNA adducts" measured in the study above likely include adducts from various PAHs and nitro-PAHs present in diesel exhaust, not just dinitropyrenes.
In contrast, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide structural confirmation and quantification of specific adducts, such as the primary this compound-DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. However, the sensitivity of LC-MS/MS can be lower than ³²P-postlabeling, often requiring larger amounts of DNA.[3]
Urinary metabolites of PAHs, such as 1-hydroxypyrene (the major metabolite of pyrene), are non-invasive biomarkers of recent exposure (typically within the last 24-48 hours).[4][5][6][7][8] Their short half-life, however, may not reflect chronic exposure patterns. Hemoglobin adducts, with a lifespan of approximately 120 days (the lifespan of an erythrocyte), provide a measure of integrated exposure over a longer period.[9][10][11]
Metabolic Activation and DNA Adduct Formation
The genotoxicity of dinitropyrenes is contingent on their metabolic activation to reactive intermediates that can bind to DNA. This process is a critical consideration in the validation of DNP-DNA adducts as exposure biomarkers.
The primary pathway for the metabolic activation of dinitropyrenes involves the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine. This N-hydroxy arylamine can then be O-esterified by acetyltransferases or sulfotransferases to form a highly reactive nitrenium ion, which readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine, to form the N-(deoxyguanosin-8-yl)-aminonitropyrene adduct.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Experimental Protocols
Accurate and reliable detection of DNP-DNA adducts is paramount for their use as a validation tool. The two primary methods employed are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
³²P-Postlabeling Assay for DNP-DNA Adducts
The ³²P-postlabeling assay is an ultra-sensitive method for detecting bulky aromatic DNA adducts.[12][13][14][15] While not specific for a single adduct structure without co-chromatography of a standard, its high sensitivity makes it a valuable screening tool.
Methodology:
-
DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells. The DNA is then enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic DNP-adducted nucleotides are enriched from the normal, unmodified nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones, or by butanol extraction.
-
⁵'-Labeling with ³²P: The enriched adducts are then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.
Caption: General workflow for the ³²P-postlabeling assay of DNA adducts.
LC-MS/MS Analysis of DNP-DNA Adducts
LC-MS/MS offers the advantage of structural confirmation and accurate quantification of specific DNA adducts, provided that an isotopically labeled internal standard is available.
Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated from biological samples. The DNA is then enzymatically hydrolyzed to 2'-deoxynucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Clean-up and Enrichment: The hydrolyzed DNA sample is subjected to solid-phase extraction (SPE) to remove interfering matrix components and enrich the DNP-adducted deoxynucleosides.
-
LC Separation: The enriched sample is injected onto a reverse-phase liquid chromatography column (e.g., C18) to separate the DNP-DNA adduct of interest from other deoxynucleosides.
-
MS/MS Detection and Quantification: The eluent from the LC column is introduced into a tandem mass spectrometer. The specific DNP-DNA adduct is detected and quantified using selected reaction monitoring (SRM). This involves monitoring a specific precursor ion (the protonated adduct) and its characteristic product ion (the protonated aglycone base after loss of the deoxyribose sugar). Quantification is achieved by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.
Caption: General workflow for the LC-MS/MS analysis of DNA adducts.
Conclusion
This compound DNA adducts represent a highly relevant and specific biomarker for assessing the biologically effective dose of a critical class of genotoxicants in diesel exhaust. While challenges remain in establishing routine, high-throughput analytical methods with sufficient sensitivity for large-scale epidemiological studies, the continued development of advanced mass spectrometry techniques holds great promise.
The choice of biomarker will ultimately depend on the specific research question. For sensitive screening of exposure to complex mixtures like diesel exhaust, ³²P-postlabeling of total DNA adducts is a powerful tool. For a more integrated measure of long-term exposure, hemoglobin adducts are advantageous. Urinary metabolites offer a non-invasive method for assessing recent exposure. However, for a definitive and mechanistically informative assessment of exposure to dinitropyrenes, the specific measurement of DNP-DNA adducts by methods such as LC-MS/MS is unparalleled. Future validation studies directly comparing these biomarkers in well-characterized human cohorts are needed to fully establish the utility of DNP-DNA adducts as a gold-standard validation tool for exposure assessment.
References
- 1. Biomonitoring of diesel exhaust-exposed workers. DNA and hemoglobin adducts and urinary 1-hydroxypyrene as markers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of urinary metabolites of 1-nitropyrene as biomarkers for exposure to diesel exhaust in taxi drivers of Shenyang, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of 1-nitropyrene metabolites in human urine as a proposed biomarker for exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 1-aminopyrene level in Koreans as a biomarker for the amount of exposure to atmospheric 1-nitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urinary metabolites of 1-nitropyrene in US-Mexico border residents who frequently cross the San Ysidro Port of Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemoglobin adducts as a marker of exposure to chemical substances, especially PRTR class I designated chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rti.org [rti.org]
- 11. Benzo[ a]pyrene and phenanthrene hemoglobin adducts as biomarkers of longer-term air pollution exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
Evaluating the performance of different HPLC columns for dinitropyrene separation
For researchers, scientists, and drug development professionals engaged in the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), achieving optimal separation of dinitropyrene (DNP) isomers is a critical yet challenging task. The structural similarity of DNP isomers necessitates careful selection of high-performance liquid chromatography (HPLC) columns to ensure accurate identification and quantification. This guide provides an objective comparison of the performance of different HPLC columns for this compound separation, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
The separation of DNP isomers, such as 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene, is particularly important due to their varying mutagenic and carcinogenic properties. Standard reversed-phase columns, such as C18, may not always provide adequate resolution of these closely related compounds. Therefore, alternative stationary phases that offer different selectivity, particularly through π-π interactions, are often employed. This guide evaluates the performance of four common types of HPLC columns: C18, Phenyl, Pyrenylethyl (PYE), and Nitrophenylethyl (NPE).
Performance Comparison of HPLC Columns for this compound Separation
The selection of an appropriate HPLC column is paramount for the successful separation of this compound isomers. The choice of stationary phase chemistry directly influences the retention and selectivity of the separation. While traditional C18 columns rely primarily on hydrophobic interactions, other chemistries, such as those incorporating phenyl, pyrenylethyl, or nitrophenylethyl functional groups, introduce additional separation mechanisms like π-π and dipole-dipole interactions, which can significantly enhance the resolution of aromatic isomers.
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism(s) | Performance for this compound Isomer Separation |
| C18 (ODS) | Octadecylsilane | Hydrophobic Interactions | Provides good general-purpose separation for nonpolar compounds. However, it may offer limited selectivity for structurally similar this compound isomers, potentially leading to co-elution. |
| Phenyl | Phenyl-bonded silica | Hydrophobic and π-π Interactions | Offers alternative selectivity to C18 columns. The π-π interactions between the phenyl rings of the stationary phase and the aromatic this compound molecules can improve the resolution of positional isomers.[1] |
| Pyrenylethyl (PYE) | Pyrenylethyl-bonded silica | Hydrophobic, π-π, and Shape Selectivity | Specifically designed for the separation of aromatic isomers. The planar pyrene (B120774) rings of the stationary phase provide strong π-π interactions and shape recognition, leading to excellent separation of planar analytes like dinitropyrenes.[2] |
| Nitrophenylethyl (NPE) | Nitrophenylethyl-bonded silica | Hydrophobic, π-π, and Dipole-Dipole Interactions | Provides unique selectivity due to the presence of nitro groups, which can engage in dipole-dipole interactions with the nitro groups of the this compound analytes, enhancing separation.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the separation of this compound isomers on different HPLC columns.
General Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact composition may vary depending on the column and specific isomers being separated. Gradient elution is often employed to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of 254 nm or fluorescence detection with appropriate excitation and emission wavelengths.
-
Injection Volume: Typically 5-20 µL.
Example Protocol for a Phenyl Column
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (Water) and Solvent B (Acetonitrile).
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm.
Example Protocol for a Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Column
-
Column: COSMOSIL 5PYE or 5NPE (150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm.
Experimental Workflow
The logical flow of evaluating and comparing different HPLC columns for this compound separation is illustrated in the following diagram.
References
Dinitropyrenes in Urban vs. Rural Atmospheres: A Comparative Analysis
A detailed examination of dinitropyrene concentrations, formation pathways, and measurement protocols in differing atmospheric environments.
Dinitropyrenes (DNPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant attention from the scientific community due to their potent mutagenicity and carcinogenicity. As products of incomplete combustion and subsequent atmospheric reactions, their prevalence is closely linked to anthropogenic activities, leading to notable variations in their concentrations between urban and rural settings. This guide provides a comparative analysis of DNPs in these distinct environments, supported by experimental data and detailed methodologies.
Quantitative Analysis: this compound Concentrations
Atmospheric concentrations of DNPs are generally low, often measured in picograms per cubic meter (pg/m³).[1] Urban areas, characterized by high traffic density and industrial activity, are expected to exhibit higher concentrations of DNPs compared to rural areas. While direct comparative studies providing side-by-side data for DNP isomers in both urban and rural locations are scarce in readily available literature, studies in urban environments provide a benchmark for understanding their atmospheric loading.
One comprehensive study conducted in several cities across the Pan-Japan Sea countries measured the atmospheric concentrations of 1,3-DNP, 1,6-DNP, and 1,8-DNP.[1] The findings from this study are summarized in the table below. Data for rural air concentrations of DNP isomers are not explicitly detailed in the reviewed literature; however, it is widely understood that concentrations of primary pollutants and their derivatives are significantly lower in rural areas due to the absence of major emission sources.[2][3]
| Location (Urban) | 1,3-Dinitropyrene (pg/m³) | 1,6-Dinitropyrene (pg/m³) | 1,8-Dinitropyrene (pg/m³) | Season |
| Shenyang, China | 0.44 | 1.13 | 0.85 | Winter |
| Vladivostok, Russia | 0.08 | 0.23 | 0.15 | Winter |
| Seoul, South Korea | 0.13 | 0.28 | 0.21 | Winter |
| Kitakyushu, Japan | 0.35 | 0.73 | 0.49 | Winter |
| Kanazawa, Japan | 0.06 | 0.16 | 0.12 | Winter |
| Tokyo, Japan | 0.07 | 0.18 | 0.13 | Winter |
| Sapporo, Japan | 0.06 | 0.17 | 0.11 | Winter |
| Rural Areas | Not specified in literature; expected to be significantly lower | Not specified in literature; expected to be significantly lower | Not specified in literature; expected to be significantly lower | - |
Table 1: Atmospheric Concentrations of this compound Isomers in Urban Air. The data indicates that DNP concentrations vary among different urban areas, likely reflecting differences in emission sources and meteorological conditions.[1]
Formation Pathways of Dinitropyrenes
Dinitropyrenes are introduced into the atmosphere through two primary mechanisms: direct emission from combustion sources and secondary formation from the atmospheric nitration of their parent PAH, pyrene (B120774).
-
Primary Emissions: Dinitropyrenes are formed during incomplete combustion processes, particularly from diesel engines. These directly emitted DNPs are adsorbed onto particulate matter and released into the atmosphere.
-
Secondary Atmospheric Formation: Pyrene, a common PAH, can undergo nitration in the atmosphere through reactions with nitrogen oxides (NOx) and hydroxyl radicals (OH•), especially in the presence of sunlight. This photochemical process leads to the formation of various nitropyrene and this compound isomers.
Figure 1: Formation Pathways of Dinitropyrenes. This diagram illustrates the primary emission and secondary atmospheric formation routes of dinitropyrenes.
Experimental Protocols
The analysis of dinitropyrenes in ambient air involves a multi-step process, from sample collection to instrumental analysis. The low concentrations of these compounds necessitate sensitive and precise analytical techniques.
Sample Collection
A common method for collecting airborne particulate matter for DNP analysis is through high-volume air sampling.[1]
-
Instrumentation: A high-volume sampler is used to draw a large volume of air (typically over 1000 m³ over a 24-hour period) through a filter.
-
Filter Media: Quartz fiber filters are commonly used to trap particulate matter.
-
Sample Handling: After sampling, the filters are carefully folded, wrapped in aluminum foil, and stored at low temperatures (e.g., -20°C) to prevent degradation of the target compounds before extraction.
Sample Preparation and Extraction
The collected particulate matter on the filter is then subjected to extraction to isolate the PAHs and nitro-PAHs.
-
Extraction Solvent: A mixture of solvents, such as dichloromethane (B109758) or a combination of hexane (B92381) and acetone, is typically used for extraction.
-
Extraction Technique: Soxhlet extraction is a widely used method where the solvent is repeatedly passed through the filter to ensure efficient extraction of the analytes.
-
Concentration: The resulting extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the concentration of the target compounds.
Instrumental Analysis
The final step involves the separation and quantification of the DNP isomers using chromatographic techniques coupled with sensitive detectors.
-
Chromatography: High-performance liquid chromatography (HPLC) is a common technique used for the separation of DNP isomers.
-
Detection:
-
Fluorescence Detection: HPLC with fluorescence detection is often used for the analysis of PAHs.
-
Chemiluminescence Detection: For nitro-PAHs like DNPs, HPLC coupled with a chemiluminescence detector offers high sensitivity and selectivity. This method often involves the reduction of the nitro group to an amino group, which then reacts to produce a detectable light emission.[1]
-
-
Quantification: The concentration of each DNP isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.
Comparative Discussion: Urban vs. Rural Environments
The disparity in DNP concentrations between urban and rural air is primarily driven by the distribution of emission sources.
-
Urban Air: Urban environments are characterized by a high density of mobile sources (diesel and gasoline vehicles) and stationary sources (industrial facilities, power plants), which are the primary emitters of PAHs and nitro-PAHs.[1] The higher concentrations of precursor pollutants like pyrene and nitrogen oxides in urban areas also facilitate the secondary formation of DNPs.
-
Rural Air: In contrast, rural areas have significantly fewer primary emission sources. While long-range atmospheric transport can carry pollutants from urban areas to rural locations, the concentrations are generally much lower.[2] The atmospheric chemistry in rural areas may also differ, potentially influencing the rates of secondary DNP formation. Some studies have noted that in rural areas, biomass burning can be a more significant source of PAHs compared to urban areas.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Composition and sources of fine particulate matter across urban and rural sites in the Midwestern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geographic Variations in Urban-Rural Particulate Matter (PM2.5) Concentrations in the United States, 2010-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation of a theoretical model for dinitropyrene atmospheric formation
A comparative analysis of theoretical models and experimental evidence concerning the atmospheric presence of dinitropyrenes reveals a strong consensus: these highly mutagenic compounds are predominantly primary pollutants from combustion sources, rather than products of atmospheric formation. This guide synthesizes the available data to validate the prevailing theoretical model and contrasts it with mechanisms of atmospheric nitration for other polycyclic aromatic hydrocarbons (PAHs).
Primary Emission Model vs. Atmospheric Formation Hypothesis
The central debate regarding dinitropyrenes (DNPs), such as 1,3-, 1,6-, and 1,8-dinitropyrene (B49389), is their origin in the environment. The two competing theories are:
-
Primary Emission Model: This model posits that DNPs are formed during high-temperature combustion processes and are directly emitted into the atmosphere. The proposed pathway is the nitration of pyrene (B120774) to 1-nitropyrene (B107360), which is then further nitrated to form dinitropyrenes.[1][2] This process is characteristic of diesel and gasoline engine exhaust.[1][2]
-
Atmospheric Formation Hypothesis: This alternative model suggests that DNPs could be formed in situ in the atmosphere through chemical reactions of their precursor, 1-nitropyrene, with atmospheric oxidants. This would be analogous to other nitrated PAHs (NPAHs) that are known secondary pollutants.
Experimental evidence to date overwhelmingly supports the Primary Emission Model and contradicts the Atmospheric Formation Hypothesis for dinitropyrenes.
Experimental Validation Data
Laboratory and chamber studies designed to simulate atmospheric conditions have been pivotal in assessing the potential for atmospheric DNP formation. These experiments expose PAHs and their derivatives to key atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).
Smog Chamber Experiments
Smog chamber studies have repeatedly failed to detect the formation of dinitropyrenes from the atmospheric oxidation of pyrene or 1-nitropyrene. Key findings are summarized below:
| Experiment Type | Precursor(s) | Oxidant(s) | Dinitropyrene Formation Detected? | Key Mononitro-PAH Products | Reference |
| Heterogeneous Reaction on Ambient PM | Particulate-Bound Pyrene | NO₃/N₂O₅ | No | 1-Nitropyrene, Nitrofluoranthenes | [3][4][5][6] |
| Heterogeneous Reaction on Ambient PM | Particulate-Bound Pyrene | OH radicals, O₃ | No | 1-Nitropyrene (from OH) | [3][5] |
| Gas-Phase Reaction | Gaseous Pyrene | OH radicals + NO₂ | No | 2-Nitropyrene (B1207036), 4-Nitropyrene | [7] |
| Gas-Phase Reaction | Gaseous Pyrene | NO₃ radicals + N₂O₅ | No | 2-Nitropyrene (negligible at ambient NO₂ levels) | [7] |
PM: Particulate Matter
These results consistently show that while atmospheric processes can form certain mononitro-PAHs, they do not lead to the formation of the this compound isomers commonly found in ambient air (1,3-, 1,6-, and 1,8-DNP).[1][2]
Isomer Analysis: The Chemical Fingerprint
The specific isomers of nitropyrene produced provide a "chemical fingerprint" that distinguishes between combustion and atmospheric pathways.
-
Combustion Pathway: High-temperature combustion of fuels nitrates pyrene to form 1-nitropyrene . This 1-nitropyrene can then be further nitrated to produce 1,3-, 1,6-, and 1,8-dinitropyrene .[1][2]
-
Atmospheric Pathway: Gas-phase reactions of pyrene with OH radicals in the presence of nitrogen dioxide (NO₂) lead to the formation of 2-nitropyrene .[7] Studies have shown no formation of 2-nitropyrene in heterogeneous exposures on particles, reinforcing its role as a marker for gas-phase atmospheric reactions.[3][5]
The consistent detection of 1,3-, 1,6-, and 1,8-dinitropyrene in diesel exhaust, alongside their precursor 1-nitropyrene, strongly supports their origin in combustion processes.[1][2] Conversely, the absence of these isomers in products from simulated atmospheric reactions provides compelling evidence against their atmospheric formation.
Theoretical Model Schematics
The logical workflows for the two competing models can be visualized as follows:
Figure 1. Comparison of this compound Formation Pathways.
Experimental Protocols
The validation of the primary emission model relies on robust experimental methodologies designed to simulate atmospheric conditions accurately.
Smog Chamber Protocol for Heterogeneous Reactions
-
Chamber Preparation: A large-volume (~7 m³) Teflon smog chamber is flushed with purified air to establish a clean baseline.[4]
-
Sample Introduction: Ambient particulate matter (PM) collected on quartz fiber filters is placed inside the chamber. In parallel experiments, filters spiked with known amounts of deuterated PAHs (e.g., pyrene-d₁₀) are used to trace reaction pathways without interference from existing ambient compounds.[4]
-
Oxidant Generation:
-
NO₃/N₂O₅: Ozone (O₃) is introduced into the chamber, followed by nitrogen dioxide (NO₂). The reaction between O₃ and NO₂ generates the nitrate radical (NO₃) and dinitrogen pentoxide (N₂O₅).
-
OH Radical: Photolysis of a precursor like methyl nitrite (B80452) (CH₃ONO) or nitrous acid (HONO) in the presence of UV light generates OH radicals.
-
Ozone (O₃): O₃ is introduced directly from an ozone generator.
-
-
Reaction and Sampling: The chamber contents are mixed continuously. The reactions proceed for several hours to simulate atmospheric transport times.[5] Filter samples are taken before and after the exposure period.
-
Chemical Analysis: The filter samples are extracted using pressurized liquid extraction. The extracts are then analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify the degradation of parent PAHs and the formation of NPAH products.[8]
Atmospheric Fate of Dinitropyrenes
While not formed in the atmosphere, dinitropyrenes, once emitted, are subject to atmospheric transformation processes, primarily photodegradation. Studies have shown that dinitropyrenes interact with sunlight, leading to their degradation.[9] This photochemical decay is a key removal pathway and influences their atmospheric lifetime and concentration, which is observed to decline with distance from emission sources like highways.[1] The primary phototransformation products include hydroxynitropyrenes and pyrenediones.[9]
Figure 2. Atmospheric Degradation Pathway for Dinitropyrenes.
Conclusion
The theoretical model for the atmospheric formation of dinitropyrenes (1,3-, 1,6-, and 1,8-isomers) is not supported by existing experimental evidence. Data from numerous chamber studies consistently demonstrate that while other NPAHs can be formed through atmospheric reactions, dinitropyrenes are not among them. The prevailing and validated model identifies dinitropyrenes as primary pollutants, formed during the combustion of fossil fuels via the nitration of 1-nitropyrene. Their presence in the atmosphere is a result of direct emission, followed by atmospheric transport and degradation, primarily through photochemical processes. This distinction is critical for accurately modeling air quality and assessing the health risks associated with these potent mutagens.
References
- 1. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,6-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous Reactions of Particulate Matter-Bound PAHs and NPAHs with NO3/N2O5, OH Radicals, and O3 under Simulated Long-Range Atmospheric Transport Conditions: Reactivity and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phototransformations of this compound isomers on models of the atmospheric particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
Dinitropyrenes Versus Other Nitrated PAHs: A Comparative Guide to Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of dinitropyrenes (DNPs) with other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Dinitropyrenes, particularly isomers such as 1,6-DNP and 1,8-DNP, are potent mutagens found in environmental sources like diesel exhaust.[1] Understanding their genotoxic potential relative to other nitro-PAHs is crucial for risk assessment and the development of mitigation strategies. This document summarizes key experimental data, details the methodologies used for their generation, and illustrates the common metabolic pathway leading to their genotoxic effects.
Quantitative Genotoxicity Data
The mutagenic potency of various nitro-PAHs has been extensively evaluated using the Ames test, which measures the frequency of reverse mutations in histidine-dependent Salmonella typhimurium strains. The data presented below, primarily from studies using the TA98 strain which is sensitive to frameshift mutagens, highlights the exceptional mutagenicity of dinitropyrenes.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| 1,6-Dinitropyrene | TA98 | - | 7,900[1] |
| 1,8-Dinitropyrene | TA98 | - | 11,000[1] |
| 1,3-Dinitropyrene | TM677 | - | 0.0023 (MDMC nmol/ml)[2] |
| 1-Nitropyrene | TA98 | - | ~1.5 |
| 2-Nitropyrene | TM677 | + | 2.6 (MDMC nmol/ml)[2] |
| 4-Nitropyrene | TM677 | - | 0.2 (MDMC nmol/ml)[2] |
| 3-Nitrofluoranthene | TA98 | - | ~1000 |
| 2-Nitrofluoranthene | TA98 | - | Less potent than 3-NF |
| 6-Nitrochrysene | TA98 | - | Data not consistently reported in revertants/nmol |
MDMC: Minimum Detectable Mutagen Concentration. Note that direct comparison of MDMC with revertants/nmol should be done with caution as they represent different metrics of mutagenicity.
Metabolic Activation Pathway of Nitrated PAHs
The genotoxicity of most nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can form covalent adducts with DNA. This process is primarily initiated by the reduction of a nitro group.
Caption: Metabolic activation of nitro-PAHs to DNA-reactive intermediates.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of nitro-PAH genotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used. For nitro-PAHs, TA98 is particularly relevant as it detects frameshift mutations, a common consequence of their DNA adducts. Strains deficient in specific nitroreductases (e.g., TA98NR) or O-acetyltransferases (e.g., TA98/1,8-DNP6) are used to elucidate metabolic pathways.[3]
-
Metabolic Activation: For compounds that require metabolic activation, a rat liver homogenate (S9 fraction) is added to the assay. However, many nitro-PAHs are direct-acting mutagens and do not require S9.[4]
-
Procedure (Plate Incorporation Method):
-
Preparation: Overnight cultures of the Salmonella tester strains are grown to a density of 1-2 x 10⁹ cells/mL.
-
Exposure: To 2 mL of molten top agar (B569324) at 45°C, the following are added sequentially:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
0.5 mL of S9 mix or buffer (for assays without metabolic activation).
-
A small amount of histidine and biotin (B1667282) to allow for initial cell divisions.
-
-
Plating: The mixture is vortexed gently and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic response.
-
SOS Chromotest
The SOS Chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage.
-
Principle: The assay utilizes a genetically engineered E. coli strain in which the expression of the lacZ gene (encoding β-galactosidase) is fused to an SOS gene promoter. DNA damage induces the SOS response, leading to the production of β-galactosidase.
-
Procedure:
-
Exposure: The E. coli tester strain is incubated with various concentrations of the test compound in a 96-well microplate.
-
Incubation: The plate is incubated to allow for gene expression and protein synthesis.
-
Colorimetric Reaction: A chromogenic substrate for β-galactosidase (e.g., X-gal) is added to each well.
-
Measurement: The development of a colored product is measured spectrophotometrically. The intensity of the color is proportional to the level of DNA damage.
-
Data Analysis: The SOS inducing potency (SOSIP) is calculated as a measure of genotoxicity.
-
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
Principle: DNA is digested to individual nucleotides, and the adducted nucleotides are then radiolabeled with 32P and separated by chromatography.
-
Procedure:
-
DNA Isolation and Digestion: DNA is isolated from cells or tissues exposed to the nitro-PAH and enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[5]
-
Adduct Enrichment: The bulky, hydrophobic nitro-PAH-DNA adducts are often enriched from the normal nucleotides, for example, by butanol extraction or nuclease P1 digestion.
-
Radiolabeling: The 3'-monophosphate of the adducted nucleotides is transferred to the 5'-position by T4 polynucleotide kinase, and then the new 5'-hydroxyl group is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[6]
-
Chromatographic Separation: The 32P-labeled adducted nucleotides are separated from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as the number of adducts per 10⁷-10⁹ normal nucleotides.
-
References
- 1. biotoxicity.com [biotoxicity.com]
- 2. Mutagenicity of mono- and dinitropyrenes in the Salmonella typhimurium TM677 forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing dinitropyrene datasets
A Comparative Statistical Analysis of Dinitropyrene Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of various this compound (DNP) isomers, focusing on their genotoxicity and mutagenicity. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships of these compounds and to support risk assessment and the development of safer alternatives.
Data Presentation
The following tables summarize the quantitative data on the mutagenic and carcinogenic potential of different this compound isomers, extracted from key studies.
Table 1: Comparative Mutagenicity of this compound Isomers in Bacterial and Mammalian Cells
| Isomer | Test System | Endpoint | Mutagenic Potency | Reference |
| 1,3-Dinitropyrene | Chinese Hamster Ovary (CHO) Cells | HGPRT Gene Mutation | Marginal | [1] |
| 1,6-Dinitropyrene | Chinese Hamster Ovary (CHO) Cells | HGPRT Gene Mutation | 8.1 mutants/10⁶ survivors/µg·mL⁻¹ | [1] |
| 1,8-Dinitropyrene (B49389) | Chinese Hamster Ovary (CHO) Cells | HGPRT Gene Mutation | 21 mutants/10⁶ survivors/µg·mL⁻¹ | [1] |
| 1,3,6-Trinitropyrene | Chinese Hamster Ovary (CHO) Cells | HGPRT Gene Mutation | 54 mutants/10⁶ survivors/µg·mL⁻¹ | [1] |
| 1,6-Dinitropyrene | Salmonella typhimurium TA98 | Reverse Mutation | 7,900 revertants/nmol | [2] |
| 1,8-Dinitropyrene | Salmonella typhimurium TA98 | Reverse Mutation | 11,000 revertants/nmol | [2] |
| 1,6-Dinitropyrene | Salmonella typhimurium TA100 | Reverse Mutation | 1,200 revertants/nmol | [2] |
| 1,8-Dinitropyrene | Salmonella typhimurium TA100 | Reverse Mutation | 2,100 revertants/nmol | [2] |
Table 2: Genotoxicity and Carcinogenicity of this compound Isomers
| Isomer | Test System | Endpoint | Result | Reference |
| 1,3-Dinitropyrene | Mammalian Cell Lines | Micronucleus Induction | Low genotoxic activity | [3] |
| 1,6-Dinitropyrene | Mammalian Cell Lines | Micronucleus Induction | Strongly genotoxic | [3] |
| 1,3-Dinitropyrene | BALB/c Mice | Tumorigenicity (Subcutaneous Injection) | No tumors observed | [4] |
| 1,8-Dinitropyrene | BALB/c Mice | Tumorigenicity (Subcutaneous Injection) | Tumors in 6 out of 15 mice | [4] |
Table 3: Modulation of this compound Mutagenicity by Rat Liver Fractions
| Isomer | Liver Fraction | Effect on Mutagenicity in S. typhimurium TA100 | Fold Change in Nitroreductase Activity (Ethanol-treated vs. Pair-fed) | Reference |
| 1,3-Dinitropyrene | Cytosol (Ethanol-fed) | > 4-fold enhancement | 1.3 (NADPH), 1.7 (NADH) | [5] |
| 1,6-Dinitropyrene | Cytosol (Ethanol-fed) | Enhancement | 2.8 (NADPH) | [5] |
| 1,8-Dinitropyrene | Cytosol (Ethanol-fed) | Enhancement | 1.7 (NADPH), 1.4 (NADH) | [5] |
| 1,3-Dinitropyrene | Microsomes | Deactivation | - | [5] |
| 1,6-Dinitropyrene | Microsomes | Deactivation | - | [5] |
| 1,8-Dinitropyrene | Microsomes | Deactivation | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
-
Strains: Various tester strains (e.g., TA98, TA100) are used, each sensitive to different types of mutagens.
-
Metabolic Activation: The test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The tester strains are exposed to the test compound at various concentrations on a minimal agar (B569324) plate lacking histidine.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
Mammalian Cell Gene Mutation Assay (CHO/HGPRT Assay)
This assay measures gene mutations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[1]
-
Cell Line: CHO cells, which are deficient in the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene, are commonly used.
-
Treatment: Cells are exposed to the test compound at various concentrations.
-
Selection: After treatment, cells are cultured in a medium containing a selective agent (e.g., 6-thioguanine). Cells with a functional HGPRT gene will incorporate the toxic selective agent and die, while mutant cells lacking HGPRT will survive and form colonies.
-
Endpoint: The number of mutant colonies is counted to determine the mutagenic frequency.
In Vitro Micronucleus Test
The micronucleus test is a genotoxicity assay that detects both chromosome breakage and chromosome loss.[3][7]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test compound.
-
Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, making it easier to identify micronuclei.
-
Staining and Scoring: Cells are harvested, fixed, and stained. The frequency of binucleated cells containing micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is determined by microscopic analysis.
-
Endpoint: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Animal Tumorigenicity Study
These studies assess the carcinogenic potential of a substance in animal models.[4]
-
Animal Model: A suitable animal model, such as BALB/c mice, is selected.
-
Dosing: The test compound is administered to the animals over a prolonged period via a relevant route of exposure (e.g., subcutaneous injection, oral gavage).
-
Observation: Animals are monitored for the development of tumors.
-
Endpoint: The incidence, multiplicity, and latency of tumors in the treated group are compared to a control group. Histopathological examination of tissues is performed to confirm the presence and type of tumors.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the analysis of dinitropyrenes.
Caption: Metabolic activation pathway of dinitropyrenes leading to mutagenicity.
References
- 1. Mutagenicity of mono-, di- and tri-nitropyrenes in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the mutagenicity of three this compound isomers in vitro by rat-liver S9, cytosolic, and microsomal fractions following chronic ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. cefic-lri.org [cefic-lri.org]
Safety Operating Guide
Proper Disposal Procedures for Dinitropyrene
The following guide provides essential safety and logistical information for the proper disposal of dinitropyrene, a chemical that requires careful handling due to its hazardous properties. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety and Hazard Information
This compound is a potent chemical with significant health and environmental risks. It is classified as a suspected human carcinogen and mutagen.[1][2][3][4] Adherence to strict safety protocols during handling and disposal is critical.
Key Hazard and Safety Data
| Parameter | Information | Source(s) |
| Primary Hazards | Suspected of causing cancer (Carcinogenicity Category 1B/2), Suspected of causing genetic defects, May damage fertility or the unborn child, Harmful if swallowed, May cause an allergic skin reaction. | [1][3][4][5][6] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [4] |
| Physical State | Synthetic, yellow crystalline solid. | [1][2] |
| Solubility | Insoluble in water. | [7] |
| Decomposition | Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition. | [1][2][6][7] |
Emergency Procedures
-
Spill Response: In case of a spill, immediately evacuate personnel from the affected area.[1][2] Prevent the powder or solution from entering drains.[2][4] Carefully clean up the spill without creating dust, place the material into a suitable, closed container for disposal, and decontaminate the area.[2] For larger spills, isolate the area for at least 25 meters (75 feet) for solids.[7]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water.[3][6][7]
-
Eye Contact: Flush eyes with plenty of water for several minutes.[3][5]
-
Inhalation: Move the individual to fresh air immediately.[3][5][6]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[5]
-
Note: Symptoms of poisoning may be delayed; medical observation for at least 48 hours is recommended after significant exposure.[5]
-
Step-by-Step Disposal Protocol
Disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA). As the generator, you are responsible for the waste from "cradle to grave."[8]
Step 1: Waste Identification and Classification
This compound must be managed as a hazardous waste. Due to its health risks, it is classified as a toxic waste. While it may not have a specific EPA "P" or "U" listing, it must be handled according to its toxic characteristics. Consult your institution's Environmental Health & Safety (EHS) department for specific waste codes used at your facility.
Step 2: Waste Segregation
Segregate this compound waste from all other waste streams at the point of generation.
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and lab materials (e.g., contaminated silica (B1680970) gel) in a designated container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it as a separate liquid hazardous waste stream. Do not mix with other solvent wastes unless they are chemically compatible.
Step 3: Container Selection and Packaging
Proper containment is crucial to prevent leaks and exposure.
-
Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents. The original chemical container is often the best choice.[5]
-
Lab Packing: For small quantities of waste, the "lab pack" method is standard. This involves placing smaller, sealed containers of waste inside a larger, DOT-approved drum. The drum is filled with a non-biodegradable absorbent material, like vermiculite, to absorb any potential leaks.[6][7]
-
Closure: Keep the waste container securely sealed at all times, except when adding waste.[1][8]
Step 4: Labeling the Waste Container
Proper labeling is a strict regulatory requirement.
-
As soon as waste is first added, affix a hazardous waste tag provided by your institution's EHS office.[1][5]
-
The label must clearly state:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "this compound" . Do not use formulas or abbreviations.[1]
-
If in solution, list all constituents and their approximate percentages.
-
The accumulation start date (the date the first drop of waste was added).[8]
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen").
-
Step 5: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1]
-
Secondary Containment: Store the waste container within a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.[5]
-
Segregation: Ensure the this compound waste container is segregated from incompatible materials, particularly strong oxidizing agents.[2][6]
Step 6: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Contact Professionals: Arrange for disposal through your institution's EHS department or a licensed professional hazardous waste disposal service.[1]
-
Waste Pickup: Once the container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request form as required by your institution.[1]
-
Disposal Method: The standard and recommended disposal method is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to handle the toxic combustion byproducts.[1]
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for this compound disposal.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Effective Lab Packing for Hazardous Waste [emsllcusa.com]
- 3. actenviro.com [actenviro.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. vumc.org [vumc.org]
- 6. mainelabpack.com [mainelabpack.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. Waste Code [rcrainfo.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dinitropyrene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like dinitropyrene. Adherence to strict safety and disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for handling this compound, to empower your team with the knowledge to operate safely and efficiently.
This compound is a chemical compound that is suspected of causing cancer and presents other health hazards.[1][2][3] Therefore, meticulous planning and execution of handling procedures are critical.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is necessary to minimize exposure to this compound. The following table summarizes the required PPE for various tasks.
| Body Part | Required PPE | Specifications and Standards |
| Eyes & Face | Chemical Safety Goggles or a Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin & Body | Chemical-resistant Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] For handling the solid chemical, disposable Tyvek-type sleeves taped to gloves are a minimum requirement.[5] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated.[4] For significant spills or firefighting, a self-contained breathing apparatus (SCBA) is required.[2][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a systematic procedure for handling this compound is crucial to prevent contamination and exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are within reach inside the designated area.
Handling the Compound
-
Minimize Dust: Handle this compound carefully to minimize the generation of dust.[4]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[4]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Remove and wash contaminated clothing before reuse.[4] Do not eat, drink, or smoke in the handling area.[3]
Accidental Release Measures
-
Isolate the Area: In case of a spill, immediately isolate the spill or leak area. For solids, this should be at least 25 meters (75 feet).[5]
-
Remove Ignition Sources: If the material is flammable, remove all sources of ignition.[5]
-
Cleanup Procedure: For small spills, dampen the solid material with acetone (B3395972) and transfer it to a suitable container for disposal.[5] Use absorbent paper dampened with acetone to clean up any remaining material.[5] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[5]
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Container: All this compound waste, including contaminated PPE and cleaning materials, should be placed in a clearly labeled, sealed, and suitable container.[2][4]
-
Labeling: The container must be accurately labeled as hazardous waste, clearly identifying the contents as "this compound Waste."
Disposal Methodology
-
Licensed Disposal Company: The primary method of disposal is to use a licensed professional waste disposal service.[2]
-
Incineration: One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Decontamination of Glassware: Broken glassware contaminated with this compound should be decontaminated by solvent extraction or chemical destruction before disposal.[2]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
